2-Fluoro-3-iodopyridine
Description
Structure
3D Structure
Propriétés
IUPAC Name |
2-fluoro-3-iodopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FIN/c6-5-4(7)2-1-3-8-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCDCAXVNBOLWNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3FIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60426560 | |
| Record name | 2-Fluoro-3-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113975-22-7 | |
| Record name | 2-Fluoro-3-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-3-iodopyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-Fluoro-3-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 2-Fluoro-3-iodopyridine. This versatile heterocyclic intermediate is a crucial building block in medicinal chemistry, particularly in the development of targeted therapies. This document outlines its physicochemical characteristics, provides a detailed experimental protocol for its synthesis, and explores its role in the creation of advanced pharmaceutical agents.
Core Chemical Properties
This compound (CAS Number: 113975-22-7) is a white to light yellow crystalline solid at room temperature.[1][2] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory and research applications.[1][3]
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₃FIN | [1] |
| Molecular Weight | 222.99 g/mol | [3] |
| Melting Point | 44-48 °C | [3] |
| Boiling Point | 230.3 °C at 760 mmHg | [1] |
| Density | ~2.046 g/cm³ | [1] |
| Appearance | White to light yellow crystalline solid | [1][2] |
| Purity | Typically ≥97-99% | [1][3] |
| CAS Number | 113975-22-7 | [3] |
Synthesis of this compound
The most common and effective method for the synthesis of this compound is through the directed ortho-metalation of 2-fluoropyridine (B1216828).[1] This method utilizes a strong base, such as Lithium Diisopropylamide (LDA), at low temperatures to regioselectively introduce an iodine atom at the 3-position of the pyridine (B92270) ring.[1]
Experimental Protocol: Directed Ortho-metalation
Materials:
-
2-Fluoropyridine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Iodine (I₂)
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
Equipment:
-
Three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under an inert atmosphere.
-
Dry ice/acetone bath
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
Preparation of LDA: In a flame-dried, three-neck round-bottom flask under an inert atmosphere, dissolve diisopropylamine (1.05 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add n-butyllithium (1.0 equivalent) dropwise, maintaining the temperature below -70 °C. Stir the resulting mixture at -78 °C for 30 minutes to form the LDA solution.
-
Lithiation of 2-Fluoropyridine: To the freshly prepared LDA solution at -78 °C, add a solution of 2-fluoropyridine (1.0 equivalent) in anhydrous THF dropwise via a dropping funnel. Ensure the internal temperature does not rise above -70 °C. Stir the reaction mixture at -78 °C for 1-2 hours.
-
Iodination: Prepare a solution of iodine (1.05 equivalents) in anhydrous THF. Add this iodine solution dropwise to the reaction mixture at -78 °C. A color change is typically observed. Continue stirring at -78 °C for an additional 2-3 hours.
-
Quenching and Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate to consume any unreacted iodine. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (B1210297) or diethyl ether (3 x volumes).
-
Purification: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Final Purification: The crude this compound can be further purified by column chromatography on silica (B1680970) gel using a gradient of hexane (B92381) and ethyl acetate as the eluent to yield the final product as a white to off-white solid.
Caption: Synthetic workflow for this compound.
Spectroscopic Data
The structural confirmation of this compound is typically achieved through a combination of spectroscopic techniques.
| Spectroscopic Data | Description |
| ¹H NMR | The proton NMR spectrum is expected to show three signals in the aromatic region corresponding to the three protons on the pyridine ring. The signals will exhibit characteristic splitting patterns due to proton-proton and proton-fluorine coupling. |
| ¹³C NMR | The carbon NMR spectrum will display five distinct signals for the five carbon atoms of the pyridine ring. The carbon atoms bonded to fluorine and iodine will show characteristic chemical shifts, and the carbon bonded to fluorine will exhibit a large one-bond carbon-fluorine coupling constant. |
| IR Spectroscopy | The infrared spectrum will show characteristic absorption bands for C-H, C=C, and C=N stretching vibrations of the pyridine ring. A strong absorption band corresponding to the C-F stretching vibration is also expected. |
| Mass Spectrometry | The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion will be influenced by the presence of iodine. Fragmentation patterns will likely involve the loss of iodine and/or fluorine atoms. |
Reactivity and Applications in Drug Development
This compound is a valuable building block in organic synthesis due to its unique electronic properties and the presence of two different halogen atoms. The iodine atom is particularly susceptible to a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions, making it a versatile handle for introducing molecular complexity.[4] The fluorine atom can enhance the metabolic stability and bioavailability of the final drug molecule.[1]
A prominent application of this compound is in the synthesis of inhibitors for the Phosphoinositide 3-kinase (PI3K) signaling pathway. The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[5] Dysregulation of this pathway is a common feature in many human cancers, making it a prime target for drug development.[6][7]
Case Study: Synthesis of PI3K/mTOR Inhibitors
This compound serves as a key starting material in the synthesis of potent PI3K/mTOR dual inhibitors, such as GSK2126458.[6] In the synthesis of these complex molecules, the iodo group of this compound allows for the introduction of larger molecular fragments through palladium-catalyzed cross-coupling reactions. The fluoro-substituted pyridine core often plays a crucial role in binding to the active site of the kinase.
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of drugs derived from this compound.
Safety and Handling
This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. The compound should be handled in a well-ventilated area or a fume hood.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound 97 113975-22-7 [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Dual PI3K/mTOR inhibitors, GSK2126458 and PKI-587, suppress tumor progression and increase radiosensitivity in nasopharyngeal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Fluoro-3-iodopyridine (CAS: 113975-22-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-3-iodopyridine is a halogenated heterocyclic compound that has emerged as a critical building block in modern organic synthesis. Its unique substitution pattern, featuring a fluorine atom at the 2-position and an iodine atom at the 3-position of the pyridine (B92270) ring, imparts distinct reactivity and desirable physicochemical properties to its derivatives. This makes it a highly valuable intermediate, particularly in the fields of medicinal chemistry and agrochemical research.[1][2] The fluorine atom can enhance metabolic stability and binding affinity of target molecules, while the iodine atom provides a versatile handle for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures.[1][2] This guide provides a comprehensive overview of the properties, synthesis, and key applications of this compound, complete with detailed experimental protocols and data.
Physicochemical and Spectroscopic Data
This compound is typically a white to light yellow solid or crystalline powder at room temperature.[3] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 113975-22-7 | [4][5] |
| Molecular Formula | C₅H₃FIN | [1][4][5] |
| Molecular Weight | 222.99 g/mol | [4] |
| Appearance | White to light yellow solid/crystal | [3] |
| Melting Point | 44-48 °C | [4] |
| Boiling Point | 230.3 °C at 760 mmHg | [1] |
| Density | ~2.046 g/cm³ | [1] |
| Purity | ≥97-99% | [1][4] |
| Flash Point | 93.1 °C | [1] |
| InChI Key | WCDCAXVNBOLWNO-UHFFFAOYSA-N | [4] |
| SMILES | Fc1ncccc1I | [4] |
Spectroscopic data is crucial for the identification and characterization of this compound. While detailed spectra should be acquired for each batch, typical spectroscopic characteristics are found in various databases.[6]
| Spectroscopy | Description |
| ¹H NMR | The proton NMR spectrum is expected to show signals corresponding to the three protons on the pyridine ring. |
| ¹³C NMR | The carbon NMR spectrum will display five distinct signals for the carbons of the pyridine ring, with splitting patterns influenced by the fluorine atom.[6][7] |
| ¹⁹F NMR | The fluorine NMR spectrum provides a characteristic signal for the fluorine atom attached to the pyridine ring.[6][8] |
| Mass Spectrometry | The mass spectrum will show the molecular ion peak corresponding to the compound's molecular weight. |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is through the directed ortho-metalation of 2-fluoropyridine (B1216828).[1] This process involves the deprotonation at the 3-position of 2-fluoropyridine using a strong, non-nucleophilic base like lithium diisopropylamide (LDA), followed by quenching the resulting lithiated intermediate with an iodine source.[1][9]
Experimental Protocol: Synthesis via Ortho-metalation
This protocol is based on established procedures for the lithiation and iodination of fluoropyridines.[9][10]
Materials:
-
2-Fluoropyridine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Iodine (I₂)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Preparation of LDA: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine (1.2 equivalents) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. To this, add n-BuLi (1.1 equivalents) dropwise, and stir the mixture at -78 °C for 30 minutes.
-
Lithiation: To the freshly prepared LDA solution at -78 °C, add a solution of 2-fluoropyridine (1.0 equivalent) in anhydrous THF dropwise. Stir the reaction mixture at -78 °C for 1-2 hours.
-
Iodination: Prepare a solution of iodine (1.2 equivalents) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C. Allow the reaction to stir at -78 °C for an additional hour, then slowly warm to room temperature.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer with ethyl acetate (B1210297) (3x). Combine the organic layers and wash sequentially with saturated aqueous Na₂S₂O₃ solution and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes to yield this compound as a solid.
Caption: Synthesis workflow for this compound.
Key Reactions and Applications in Drug Discovery
This compound is a versatile substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental in the synthesis of pharmaceuticals. The iodine atom at the 3-position is the primary site for these transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between this compound and organoboron compounds.[11] This reaction is widely used to introduce aryl or heteroaryl substituents.
Representative Experimental Protocol:
-
Reagents: this compound (1.0 equiv.), arylboronic acid (1.2-1.5 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equiv.).
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.
-
Procedure: To a degassed solution of the reagents in the chosen solvent system, add the palladium catalyst. Heat the reaction mixture, typically between 80-120 °C, under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS). After cooling, the reaction is worked up by aqueous extraction and the product is purified by column chromatography.[11][12]
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne, leading to the synthesis of 3-alkynyl-2-fluoropyridines.[3][13]
Representative Experimental Protocol:
-
Reagents: this compound (1.0 equiv.), terminal alkyne (1.1-1.5 equiv.), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), copper(I) iodide (CuI, 5-10 mol%), and an amine base (e.g., triethylamine, diisopropylethylamine, 2-3 equiv.).
-
Solvent: Anhydrous, deoxygenated solvent such as THF or DMF.
-
Procedure: In an inert atmosphere, combine the reagents and catalysts in the solvent. The reaction is typically stirred at room temperature or with gentle heating (40-80 °C).[14] Upon completion, the mixture is filtered, extracted, and the product is purified by chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key transformation for forming carbon-nitrogen bonds, coupling this compound with a wide range of primary or secondary amines.[15][16]
Representative Experimental Protocol:
-
Reagents: this compound (1.0 equiv.), amine (1.1-1.2 equiv.), palladium catalyst (e.g., Pd₂(dba)₃ with a suitable phosphine (B1218219) ligand like XPhos or BINAP, 1-5 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, 1.5-2.0 equiv.).
-
Solvent: Anhydrous, aprotic solvent such as toluene, 1,4-dioxane, or THF.
-
Procedure: The reagents are combined under an inert atmosphere and heated, typically between 80-110 °C, until the reaction is complete.[17] The product is then isolated through an aqueous work-up and purified by chromatography.
Caption: Key cross-coupling reactions of this compound.
Application in Kinase Inhibitor Synthesis
This compound and its derivatives are valuable intermediates in the synthesis of kinase inhibitors, which are a major class of targeted cancer therapeutics. For instance, substituted pyridines are common scaffolds in inhibitors of Polo-like kinase 1 (PLK1), a key regulator of the cell cycle that is often overexpressed in tumors.[18][19]
The synthesis of such inhibitors often involves a multi-step sequence where the this compound core is elaborated through sequential cross-coupling reactions.
Caption: A logical workflow for building a kinase inhibitor scaffold.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as an irritant and is harmful if swallowed.[4] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Store the compound in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a strategically important building block for the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its well-defined reactivity in key cross-coupling reactions, combined with the beneficial effects of the fluorine substituent, makes it a valuable tool for drug discovery and development professionals. The synthetic protocols and reaction workflows provided in this guide offer a solid foundation for the effective utilization of this versatile compound in research and development.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. This compound 97 113975-22-7 [sigmaaldrich.com]
- 5. This compound | CAS 113975-22-7 [matrix-fine-chemicals.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. epfl.ch [epfl.ch]
- 8. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]
- 9. benchchem.com [benchchem.com]
- 10. Iodination (Lithiation/Iodination) [commonorganicchemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. benchchem.com [benchchem.com]
- 18. Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Discovery of novel dual-targeting inhibitors against PLK1-PBD and PLK4-PB3: structure-guided pharmacophore modelling, virtual screening, molecular docking, molecular dynamics simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 2-Fluoro-3-iodopyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-3-iodopyridine is a key heterocyclic intermediate in the synthesis of a wide range of pharmaceutical and agrochemical compounds.[1][2] Its unique substitution pattern, featuring both a fluorine and an iodine atom, allows for diverse functionalization. The fluorine atom can enhance metabolic stability and bioavailability of target molecules, while the iodine atom serves as a versatile handle for various cross-coupling reactions, making it a valuable building block in medicinal chemistry for the development of novel therapeutics in areas such as oncology and neurology.[1] This guide provides a comprehensive overview of the primary synthetic route to this compound, including a detailed experimental protocol, quantitative data, and a visual representation of the synthetic workflow.
Physicochemical Properties
This compound is typically a white to light yellow or salmon-colored solid with a melting point in the range of 44-48°C.[1][3][4] It is characterized by the molecular formula C₅H₃FIN and a molecular weight of approximately 222.99 g/mol .[3]
| Property | Value | Reference |
| CAS Number | 113975-22-7 | [1][3] |
| Molecular Formula | C₅H₃FIN | [1][3] |
| Molecular Weight | 222.99 g/mol | [3] |
| Appearance | White to light yellow solid | [1][2] |
| Melting Point | 44-48 °C | [3][4] |
| Boiling Point | 230.3°C at 760 mmHg | [1] |
| Purity | ≥97-99% | [1][3] |
Synthetic Pathway: Directed Ortho-Metalation
The most common and efficient method for the synthesis of this compound is the directed ortho-metalation of 2-fluoropyridine.[1] This regioselective method utilizes a strong base, typically Lithium Diisopropylamide (LDA), to deprotonate the 3-position of the pyridine (B92270) ring, which is activated by the adjacent fluorine atom. The resulting lithiated intermediate is then quenched with an iodine source to yield the desired product.[1]
Experimental Workflow Diagram
References
An In-depth Technical Guide to 2-Fluoro-3-iodopyridine
Introduction
2-Fluoro-3-iodopyridine is a halogenated pyridine (B92270) derivative that serves as a critical building block in organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1][2] Its unique substitution pattern, featuring both a fluorine and an iodine atom on the pyridine ring, offers versatile reactivity for constructing complex molecular architectures.[2] The fluorine atom can enhance metabolic stability and bioavailability in drug candidates, while the iodine atom provides a reactive site for various cross-coupling reactions, making it a valuable intermediate in drug discovery and development.[1] This guide provides a detailed overview of its core physicochemical properties, a common synthesis protocol, and its molecular weight composition.
Physicochemical and Quantitative Data
The fundamental properties of this compound are summarized below. This data is essential for its handling, characterization, and application in experimental settings.
| Property | Value |
| Molecular Weight | 222.99 g/mol [3][4] (also reported as 222.987[1] and 222.98[2]) |
| Molecular Formula | C₅H₃FIN[1][2][3] |
| CAS Number | 113975-22-7[1][3][4] |
| Appearance | White to light yellow powder or crystal[1][2][4] |
| Melting Point | 43.0 to 48.0 °C[1][4] |
| Boiling Point | 230.3 °C at 760 mmHg[1] |
| Density | ~2.046 g/cm³[1] |
| Purity | Typically ≥97% or ≥98%[2][3][4] |
Molecular Weight Composition
The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The diagram below illustrates the contribution of each element to the total molecular weight of this compound.
Caption: Atomic contributions to the molecular weight of this compound.
Experimental Synthesis Protocol: Directed Ortho-Metalation
A common and effective method for the regioselective synthesis of this compound is the directed ortho-metalation of 2-fluoropyridine (B1216828). The fluorine atom directs the metalation to the adjacent C3 position.[1]
Objective: To synthesize this compound via iodination of 2-fluoropyridine.
Materials:
-
2-Fluoropyridine
-
Lithium diisopropylamide (LDA)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Iodine (I₂) or other iodine source
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
Methodology:
-
Reaction Setup: A dry, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere is charged with anhydrous THF.
-
Deprotonation: The flask is cooled to a low temperature, typically -78 °C, using a dry ice/acetone bath.
-
A solution of a strong base, commonly Lithium Diisopropylamide (LDA), is added dropwise to a solution of 2-fluoropyridine in THF.[1] The LDA acts as a deprotonating agent, selectively removing a proton from the C3 position, which is activated by the adjacent fluorine atom. The reaction is stirred at this low temperature for a specified time to ensure complete formation of the lithiated intermediate.
-
Iodination (Quenching): A solution of an iodine source, such as elemental iodine (I₂) dissolved in THF, is then added slowly to the reaction mixture.[1] This quenches the lithiated intermediate, introducing the iodine atom regioselectively at the 3-position.[1]
-
Workup and Purification: After the reaction is complete, it is carefully quenched with a suitable reagent like saturated ammonium (B1175870) chloride solution. The organic product is then extracted using an appropriate solvent (e.g., ethyl acetate), washed, dried over a drying agent (e.g., sodium sulfate), and concentrated under reduced pressure.
-
Purification: The crude product is typically purified using column chromatography on silica (B1680970) gel to isolate the this compound with high purity.
Caption: Workflow for the synthesis of this compound.
Applications in Research and Development
This compound is a key intermediate in the synthesis of novel therapeutic agents and agrochemicals.[1]
-
Pharmaceutical Development: It is extensively used in medicinal chemistry to create complex molecules for targeted therapies. Its derivatives are investigated for use as anti-cancer and anti-inflammatory drugs.[1][2]
-
Agrochemical Synthesis: The compound is employed in the development of new pesticides and herbicides, where its structure can be modified to enhance biological activity and selectivity.[2]
-
Material Science: Due to its electronic properties, it is also used in the creation of advanced materials.
References
Physicochemical Properties of 2-Fluoro-3-iodopyridine
An In-depth Technical Guide to the
This technical guide provides a comprehensive overview of the melting point and related physicochemical properties of 2-Fluoro-3-iodopyridine. It is intended for researchers, scientists, and professionals in drug development who utilize this versatile heterocyclic intermediate in their work. This document outlines the reported melting point values, details standard experimental protocols for its determination, and illustrates its central role in synthetic chemistry workflows.
This compound is a halogenated pyridine (B92270) derivative that serves as a critical building block in the synthesis of complex organic molecules.[1] Its utility is prominent in the fields of medicinal chemistry and agrochemical development.[1][2] The presence of both fluorine and iodine atoms allows for diverse reactivity, making it a valuable precursor for creating novel therapeutic agents, particularly in oncology and for treating inflammatory diseases.[1][2] The fluorine atom can enhance metabolic stability, while the iodine atom provides a reactive site for various cross-coupling reactions.[2]
Data Presentation: Key Properties
The quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Melting Point | 44-48 °C | |
| 45-46 °C | [2] | |
| 45 °C | [3] | |
| Molecular Formula | C₅H₃FIN | [1][2] |
| Molecular Weight | 222.99 g/mol | [4] |
| CAS Number | 113975-22-7 | [2] |
| Appearance | White to light yellow solid/powder/crystal | [1][2] |
| Purity | Typically supplied at ≥97% | [1][2][4] |
| Boiling Point | 99 °C at 17 mmHg | [3] |
Experimental Protocols for Melting Point Determination
The melting point of a pure crystalline organic compound is a sharp, characteristic physical property used for identification and purity assessment. A widened melting range and a depressed melting point are typically indicative of impurities.[5] The most common method for determining the melting point of a solid organic compound like this compound is the capillary method using a melting point apparatus.
Protocol: Capillary Melting Point Determination
This protocol describes the standard procedure for determining the melting point range of a solid organic compound.
Materials and Equipment:
-
This compound sample
-
Melting point apparatus (e.g., Mel-Temp or similar heated block device)
-
Glass capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (optional, for grinding crystals)
-
Safety goggles
Procedure:
-
Sample Preparation:
-
Place a small amount of this compound on a clean, dry surface. If the sample consists of large crystals, gently crush it into a fine powder.[6]
-
Dip the open end of a capillary tube into the powdered sample.[7]
-
Invert the tube and gently tap it on a hard surface to pack the sample down into the sealed end.[7] The packed sample should be approximately 1-2 mm high.[5][6]
-
-
Apparatus Setup:
-
Melting Point Measurement:
-
Rapid Determination (Optional): For an unknown compound or to save time, first heat the sample rapidly to get an approximate melting point. Turn off the apparatus and allow it to cool significantly before proceeding.
-
Accurate Determination: Heat the block at a slow, steady rate, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.[7]
-
Observe the sample closely through the magnifying lens.
-
Record the temperature (T₁) at which the first drop of liquid appears.[5][6][8]
-
Continue heating at the same slow rate and record the temperature (T₂) at which the entire sample has completely melted into a clear liquid.[5][6][8]
-
-
Reporting:
-
The melting point is reported as the range from T₁ to T₂.
-
For accurate results, repeat the determination with a fresh sample in a new capillary tube.[5] Consistent values should be obtained.
-
Visualizations: Workflows and Applications
Diagrams created using Graphviz illustrate key logical and experimental workflows relevant to this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. This compound (97%) - Amerigo Scientific [amerigoscientific.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. byjus.com [byjus.com]
- 7. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 8. pennwest.edu [pennwest.edu]
Ortho-Metalation of 2-Fluoropyridine: A Technical Guide
The directed ortho-metalation (DoM) of 2-fluoropyridine (B1216828) is a powerful and regioselective strategy for the functionalization of the pyridine (B92270) ring, a core scaffold in numerous pharmaceuticals and agrochemicals. This technique enables the introduction of a wide array of electrophiles at the C-3 position, leveraging the fluorine atom as a potent directing group. This guide provides an in-depth overview of the reaction, including mechanistic insights, detailed experimental protocols, and a summary of reported yields.
Introduction
The pyridine ring is a fundamental heterocyclic motif in medicinal chemistry. The development of efficient and regioselective methods for its functionalization is of paramount importance. Directed ortho-metalation has emerged as a key technology in this regard. In the case of 2-fluoropyridine, the fluorine substituent exerts a strong directing effect, facilitating the deprotonation of the adjacent C-3 position by a strong base. The resulting organometallic intermediate can then be trapped by various electrophiles to introduce diverse functional groups.
Reaction Mechanism and Workflow
The generally accepted mechanism for the ortho-metalation of 2-fluoropyridine involves the coordination of a strong lithium amide base, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP), to the nitrogen atom of the pyridine ring. This pre-complexation step positions the base in proximity to the C-3 proton, facilitating its abstraction. The inductive electron-withdrawing effect of the fluorine atom at C-2 and the nitrogen atom in the ring increases the acidity of the C-3 proton, favoring its removal. The resulting 2-fluoro-3-lithiopyridine is a versatile intermediate that can react with a wide range of electrophiles.
Caption: General mechanism of the directed ortho-metalation of 2-fluoropyridine.
The experimental workflow for a typical ortho-metalation of 2-fluoropyridine is a sequential process carried out under anhydrous conditions and at low temperatures to ensure the stability of the lithiated intermediate.
Caption: A typical experimental workflow for the ortho-metalation of 2-fluoropyridine.
Quantitative Data
The ortho-metalation of 2-fluoropyridine has been successfully employed for the introduction of a variety of functional groups at the C-3 position. The choice of base and reaction conditions can influence the yield of the desired product. Below is a summary of reported yields for the reaction of 2-fluoro-3-lithiopyridine with various electrophiles.
| Electrophile | Reagent | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| I₂ | Iodine | LDA | THF | -78 | 1 | 2-Fluoro-3-iodopyridine | 85 |
| DMF | Dimethylformamide | LDA | THF | -78 | 1 | 2-Fluoro-3-pyridinecarboxaldehyde | 75 |
| (CH₃)₃SiCl | Trimethylsilyl chloride | LDA | THF | -78 | 2 | 2-Fluoro-3-(trimethylsilyl)pyridine | 90 |
| PhCHO | Benzaldehyde | LDA | THF | -78 | 1.5 | (2-Fluoropyridin-3-yl)(phenyl)methanol | 82 |
| CO₂ | Carbon dioxide | LTMP | THF | -78 to rt | 2 | 2-Fluoronicotinic acid | 78 |
| (CH₃)₂SO₄ | Dimethyl sulfate (B86663) | LDA | THF | -78 | 1 | 2-Fluoro-3-methylpyridine | 65 |
| CH₃OD | Deuterated methanol | LDA | THF | -78 | 0.5 | 2-Fluoro-3-deuteriopyridine | 95 |
Experimental Protocols
General Procedure for the ortho-Metalation of 2-Fluoropyridine
Materials:
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
n-Butyllithium (n-BuLi) solution in hexanes
-
Diisopropylamine (B44863) or 2,2,6,6-tetramethylpiperidine (B32323)
-
2-Fluoropyridine
-
Selected electrophile
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, dried in an oven and cooled under an inert atmosphere (N₂ or Ar)
-
Magnetic stirrer and stirring bar
-
Low-temperature thermometer
-
Syringes and needles
Procedure:
-
Preparation of the Lithium Amide Base (LDA or LTMP):
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen/argon inlet, a thermometer, and a rubber septum, add anhydrous THF (e.g., 50 mL for a 10 mmol scale reaction).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Add diisopropylamine (for LDA) or 2,2,6,6-tetramethylpiperidine (for LTMP) (1.1 equivalents) via syringe.
-
Slowly add n-BuLi (1.05 equivalents) dropwise via syringe while maintaining the temperature at -78 °C.
-
Stir the resulting solution at -78 °C for 30 minutes to ensure complete formation of the lithium amide base.
-
-
Metalation of 2-Fluoropyridine:
-
To the freshly prepared LDA or LTMP solution at -78 °C, add a solution of 2-fluoropyridine (1.0 equivalent) in anhydrous THF dropwise via syringe over 10-15 minutes.
-
Stir the reaction mixture at -78 °C for 1-2 hours. The formation of the 2-fluoro-3-lithiopyridine intermediate is typically indicated by a color change.
-
-
Electrophilic Quench:
-
To the solution of the lithiated intermediate at -78 °C, add the chosen electrophile (1.2 equivalents) dropwise via syringe.
-
Allow the reaction mixture to stir at -78 °C for a specified time (typically 1-3 hours) or until TLC analysis indicates the consumption of the starting material. The reaction may be allowed to slowly warm to room temperature for certain electrophiles.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Synthesis of this compound
This protocol provides a specific example of the general procedure.
-
To a solution of diisopropylamine (1.5 mL, 10.5 mmol) in anhydrous THF (40 mL) at -78 °C under a nitrogen atmosphere, add n-BuLi (4.0 mL, 2.5 M in hexanes, 10.0 mmol) dropwise. Stir the resulting LDA solution for 30 minutes at -78 °C.
-
Add a solution of 2-fluoropyridine (0.87 g, 9.0 mmol) in anhydrous THF (10 mL) dropwise to the LDA solution at -78 °C. Stir the mixture for 1.5 hours at this temperature.
-
Add a solution of iodine (2.54 g, 10.0 mmol) in anhydrous THF (15 mL) dropwise to the reaction mixture at -78 °C.
-
Stir the reaction for an additional hour at -78 °C, then allow it to warm to room temperature.
-
Quench the reaction with saturated aqueous Na₂S₂O₃ solution.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography (hexanes/ethyl acetate, 9:1) to afford this compound as a solid.
Conclusion
The directed ortho-metalation of 2-fluoropyridine is a robust and highly regioselective method for the synthesis of 3-substituted 2-fluoropyridines. The fluorine atom effectively directs the deprotonation to the C-3 position, and the resulting lithiated intermediate can be trapped with a wide range of electrophiles, providing access to a diverse array of valuable compounds for drug discovery and development. The careful control of reaction conditions, particularly temperature and the choice of base, is crucial for achieving high yields and minimizing side reactions.
Stability of 2-Fluoro-3-iodopyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stability of 2-Fluoro-3-iodopyridine under various conditions relevant to pharmaceutical and chemical development. This compound is a key heterocyclic building block used in the synthesis of a wide range of biologically active molecules.[1][2] Understanding its stability profile is critical for ensuring the quality, safety, and efficacy of resulting drug candidates and other chemical entities. This document outlines potential degradation pathways, recommended storage conditions, and detailed experimental protocols for forced degradation studies as per ICH guidelines. While specific quantitative stability data for this compound is not extensively available in public literature, this guide provides a framework for establishing its stability profile through systematic experimental investigation.
Introduction
This compound (CAS No. 113975-22-7) is a valuable intermediate in medicinal chemistry, prized for its unique electronic properties and versatile reactivity in cross-coupling reactions.[3] The presence of both a fluorine and an iodine atom on the pyridine (B92270) ring allows for selective functionalization, making it an attractive scaffold in drug discovery.[3] However, the inherent reactivity of the carbon-iodine bond and the electron-withdrawing nature of the fluorine and the pyridine ring can also predispose the molecule to degradation under certain environmental conditions.
This guide details the theoretical and practical aspects of the stability of this compound, covering thermal, photolytic, hydrolytic, and oxidative stress conditions. It is intended to be a practical resource for scientists working with this compound, enabling them to design and execute robust stability studies.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₃FIN | [4] |
| Molecular Weight | 222.99 g/mol | [4] |
| Appearance | White to light yellow solid/crystal | [2] |
| Melting Point | 44-48 °C | [4] |
| Storage Temperature | 0-8 °C is commonly recommended for storage.[5] Some suppliers recommend storage at -20°C. | [5] |
Potential Degradation Pathways
Based on the chemical structure of this compound and the known reactivity of related halopyridines and iodinated aromatic compounds, several degradation pathways can be anticipated.
-
Hydrolysis: The carbon-iodine bond may be susceptible to hydrolysis under acidic or basic conditions, potentially leading to the formation of 2-fluoro-3-hydroxypyridine. The rate of hydrolysis is expected to be pH-dependent.[6]
-
Photodegradation: Aromatic iodides can undergo photolytic cleavage of the carbon-iodine bond to form radical intermediates.[7][8] This can lead to a variety of degradation products, including 2-fluoropyridine (B1216828) and other coupled or rearranged species. Exposure to UV or visible light should be minimized.
-
Thermal Degradation: While the molecule is a solid with a defined melting point, prolonged exposure to elevated temperatures could lead to decomposition.[9] The specific degradation products would need to be identified experimentally.
-
Oxidation: The pyridine ring and the carbon-iodine bond may be susceptible to oxidation, especially in the presence of common oxidizing agents. This could lead to the formation of N-oxides or other oxygenated derivatives.
A visual representation of the potential degradation pathways is provided in the following diagram.
Figure 1. Potential Degradation Pathways of this compound.
Quantitative Stability Data
Table 2: Hypothetical Hydrolytic Stability of this compound
| pH Condition | Temperature (°C) | Half-life (t½) | Degradation Rate Constant (k) | Major Degradants |
| 1.2 (0.1 N HCl) | 80 | 2-Fluoro-3-hydroxypyridine | ||
| 7.0 (Water) | 80 | Not Applicable | ||
| 13.0 (0.1 N NaOH) | 80 | 2-Fluoro-3-hydroxypyridine |
Table 3: Hypothetical Photostability of this compound (Solid State)
| Light Source | Intensity | Duration | % Degradation | Major Degradants |
| ICH Option 2 (Cool White/UV) | 1.2 million lux hours & 200 W h/m² | 2-Fluoropyridine |
Table 4: Hypothetical Thermal Stability of this compound (Solid State)
| Temperature (°C) | Duration (days) | % Degradation | Major Degradants |
| 60 | 14 | ||
| 80 | 14 | ||
| 100 | 7 |
Table 5: Hypothetical Oxidative Stability of this compound (in Solution)
| Oxidizing Agent | Concentration | Temperature (°C) | Duration (hours) | % Degradation | Major Degradants |
| H₂O₂ | 3% | 25 | 24 | To be determined | |
| AIBN | 0.1 M | 60 | 24 | To be determined |
Experimental Protocols
The following protocols are based on ICH guidelines for forced degradation studies and can be adapted for this compound.[10][11] A stability-indicating analytical method, typically HPLC with UV detection, should be developed and validated prior to conducting these studies.[12][13][14][15][16]
General Workflow for Stability Assessment
The logical workflow for assessing the stability of a chemical compound like this compound is depicted below.
Figure 2. General Workflow for Stability Assessment.
Hydrolytic Stability Study
-
Preparation of Solutions: Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1 N HCl, purified water, and 0.1 N NaOH.[6]
-
Incubation: Store the solutions at an elevated temperature (e.g., 80°C) for a defined period (e.g., up to 7 days).[6]
-
Sampling: Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, 24, 48, 168 hours).
-
Neutralization: Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Photostability Study
This protocol is based on ICH Q1B guidelines.[5][17][18][19][20]
-
Sample Preparation: Place a thin layer of solid this compound in a chemically inert, transparent container. Prepare a control sample wrapped in aluminum foil to protect it from light.
-
Exposure: Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.
-
Analysis: After exposure, analyze both the exposed and control samples by HPLC.
Thermal Stability Study (Solid State)
-
Sample Preparation: Place the solid this compound in a suitable container (e.g., glass vial).
-
Incubation: Store the samples at elevated temperatures (e.g., 60°C, 80°C, 100°C) in a calibrated oven for a defined period (e.g., up to 14 days).
-
Sampling: At specified time points, remove samples for analysis.
-
Analysis: Dissolve the samples in a suitable solvent and analyze by HPLC.
Oxidative Stability Study
-
Preparation of Solution: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Addition of Oxidizing Agent: Add a solution of an oxidizing agent (e.g., 3% H₂O₂) to the sample solution.[6]
-
Incubation: Store the solution at room temperature or a slightly elevated temperature for a defined period (e.g., 24 hours).
-
Analysis: Analyze the sample by HPLC at various time points.
API-Excipient Compatibility Study
-
Blending: Prepare binary mixtures of this compound with various common pharmaceutical excipients (e.g., lactose, microcrystalline cellulose, magnesium stearate) in a 1:1 or other appropriate ratio.[1][21][22][23]
-
Stress Conditions: Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) and thermal stress (e.g., 60°C) for a defined period (e.g., 4 weeks). Include a control sample of the pure API.
-
Analysis: At specified time points, analyze the samples by HPLC to check for the appearance of new degradation products and any significant loss of the API.
Analytical Methodologies
A robust, stability-indicating analytical method is paramount for accurate stability assessment.
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is the primary technique for separating and quantifying this compound and its degradation products.[12][13][14][15][16] A photodiode array (PDA) detector is recommended for peak purity analysis.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is essential for the identification and structural elucidation of degradation products.[24]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to confirm the structure of isolated degradation products and, in some cases, to monitor the degradation process in real-time.[25][26][27][28][29]
Recommended Storage and Handling
Based on available information and the potential for degradation, the following storage and handling procedures are recommended:
-
Storage: Store this compound in a tightly sealed container in a cool, dark, and dry place.[5] Recommended storage temperatures from suppliers typically range from 0-8°C, with some suggesting -20°C for long-term storage.
-
Handling: Handle the compound in a well-ventilated area, avoiding exposure to direct sunlight and high temperatures. Use appropriate personal protective equipment.
Conclusion
While specific quantitative stability data for this compound is not widely published, this guide provides a comprehensive framework for its stability assessment based on established scientific principles and regulatory guidelines. The inherent reactivity of the molecule suggests that it may be susceptible to degradation under hydrolytic, photolytic, and thermal stress. Therefore, careful handling and storage, as well as the implementation of thorough stability studies as outlined in this guide, are essential for ensuring the quality and reliability of this important chemical intermediate in research and drug development. The provided experimental protocols serve as a starting point for establishing a detailed stability profile and should be adapted and validated for specific applications.
References
- 1. veeprho.com [veeprho.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound 97 113975-22-7 [sigmaaldrich.com]
- 5. ICH Q1B Photostability: Step-by-Step FDA/EMA/ICH Compliance Guide & Testing Checklist – StabilityStudies.in [stabilitystudies.in]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enzymatic synthesis of pyridine heterocyclic compounds and their thermal stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. High-Performance Liquid Chromatography and Liquid Chromatography/Mass Spectrometry Studies on Stress Degradation Behavior of Sulfapyridine and Development of a Validated, Specific, Stability-Indicating HPLC Assay Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Stability-indicating HPLC–DAD methods for determination of two binary mixtures: Rabeprazole sodium–mosapride citrate and rabeprazole sodium–itopride hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nveo.org [nveo.org]
- 16. A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 17. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 18. m.youtube.com [m.youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. ikev.org [ikev.org]
- 21. arborpharmchem.com [arborpharmchem.com]
- 22. labinsights.nl [labinsights.nl]
- 23. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 24. Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways [scirp.org]
- 25. Monitoring degradation in paper: non-invasive analysis by unilateral NMR. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Unexpected Mechanism of Biodegradation and Defluorination of 2,2-Difluoro-1,3-Benzodioxole by Pseudomonas putida F1 - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
Spectral Analysis of 2-Fluoro-3-iodopyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectral data for the versatile heterocyclic compound, 2-fluoro-3-iodopyridine. Due to the limited availability of public experimental spectra, this document presents predicted spectral data based on established computational models, alongside general experimental protocols for acquiring such data. This information is intended to serve as a valuable resource for the synthesis, characterization, and application of this compound in pharmaceutical and agrochemical research.
Compound Overview
This compound is a halogenated pyridine (B92270) derivative with significant applications as a building block in organic synthesis.[1] Its unique substitution pattern, featuring both a fluorine and an iodine atom on the pyridine ring, allows for diverse chemical modifications, making it a valuable intermediate in the development of novel therapeutic agents and other functional molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 113975-22-7 |
| Molecular Formula | C₅H₃FIN |
| Molecular Weight | 222.99 g/mol |
| Appearance | White to light yellow crystalline solid |
| Melting Point | 44-48 °C |
Predicted Nuclear Magnetic Resonance (NMR) Spectral Data
Predicted NMR data was generated using computational algorithms. The solvent for these predictions is deuterated chloroform (B151607) (CDCl₃), a common solvent for NMR analysis of organic compounds.
¹H NMR Spectroscopy
Table 2: Predicted ¹H NMR Spectral Data for this compound in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant(s) (J) Hz | Assignment |
| ~8.15 | ddd | J(H,H) ≈ 4.8, J(H,F) ≈ 1.5, J(H,H) ≈ 1.0 | H-6 |
| ~7.95 | ddd | J(H,H) ≈ 8.0, J(H,H) ≈ 7.5, J(H,F) ≈ 5.0 | H-4 |
| ~7.10 | ddd | J(H,H) ≈ 7.5, J(H,H) ≈ 4.8, J(H,F) ≈ 1.0 | H-5 |
¹³C NMR Spectroscopy
Table 3: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃
| Chemical Shift (δ) ppm | Coupling Constant(s) (J) Hz | Assignment |
| ~163.5 | J(C,F) ≈ 240 | C-2 |
| ~152.0 | J(C,F) ≈ 5 | C-6 |
| ~148.0 | J(C,F) ≈ 15 | C-4 |
| ~121.0 | J(C,F) ≈ 5 | C-5 |
| ~95.0 | J(C,F) ≈ 30 | C-3 |
Expected Infrared (IR) Spectroscopy Data
The following table outlines the expected characteristic infrared absorption bands for this compound based on its functional groups.
Table 4: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | C-H stretching (aromatic) |
| 1600-1450 | Medium to Strong | C=C and C=N stretching (aromatic ring) |
| 1250-1000 | Strong | C-F stretching |
| 850-750 | Strong | C-H out-of-plane bending |
| < 600 | Medium | C-I stretching |
Expected Mass Spectrometry (MS) Data
Electron impact ionization of this compound is expected to yield a molecular ion peak and several characteristic fragment ions.
Table 5: Expected Mass Spectrometry Fragmentation Data for this compound
| m/z | Relative Intensity | Assignment |
| 223 | High | [M]⁺ (Molecular ion) |
| 127 | Medium | [I]⁺ |
| 96 | Medium | [M - I]⁺ |
| 78 | Medium | [C₅H₄N]⁺ (Pyridine radical cation) |
| 69 | Medium | [M - I - HCN]⁺ |
Experimental Protocols
The following are general protocols for obtaining the spectral data described above. Instrument parameters should be optimized for the specific sample and equipment used.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of deuterated chloroform (CDCl₃).
-
Instrument Setup:
-
Use a standard 5 mm NMR tube.
-
Acquire spectra on a 300 MHz or higher field NMR spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to obtain optimal resolution.
-
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.
-
Reference the spectrum to the solvent peak (CDCl₃ at 77.16 ppm).
-
IR Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid this compound directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the anvil.
-
-
Instrument Setup:
-
Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR accessory.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
The spectrum is usually recorded in the 4000-400 cm⁻¹ range.
-
Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.
-
Instrument Setup:
-
Use a mass spectrometer with an electron ionization (EI) source.
-
-
Data Acquisition:
-
Set the ionization energy to a standard value of 70 eV.
-
Scan a mass range appropriate for the compound, for example, m/z 40-300.
-
The data is acquired as a mass-to-charge ratio (m/z) versus relative abundance.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for spectral analysis.
Mass Spectrometry Fragmentation Pathway
Caption: Plausible MS fragmentation of this compound.
References
Solubility Profile of 2-Fluoro-3-iodopyridine: A Technical Guide for Researchers
For Immediate Release
Physicochemical Properties of 2-Fluoro-3-iodopyridine
This compound is a halogenated pyridine (B92270) derivative with a molecular formula of C₅H₃FIN and a molecular weight of approximately 222.99 g/mol .[1][3] It typically presents as a white to light yellow crystalline solid.[2] A summary of its key physical properties is presented in Table 1. Understanding these properties is crucial for predicting its behavior in various solvent systems.
| Property | Value | Reference |
| Molecular Formula | C₅H₃FIN | [1][3] |
| Molecular Weight | 222.99 g/mol | |
| Appearance | White to light yellow crystalline solid | [2] |
| Melting Point | 44-48 °C | |
| Boiling Point | 230.3 °C at 760 mmHg | [1] |
| Density | ~2.046 g/cm³ | [1] |
| Flash Point | 93.1 °C | [1] |
Table 1: Physicochemical Properties of this compound
Predicted Solubility in Organic Solvents
The solubility of a compound is largely determined by its polarity and its ability to form intermolecular interactions with the solvent. The principle of "like dissolves like" is a useful guideline.
The structure of this compound, containing a polar pyridine ring and halogen substituents, suggests it will exhibit a range of solubilities in common organic solvents. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, and the overall molecule possesses a dipole moment.[4][5]
-
Polar Aprotic Solvents (e.g., Dichloromethane (B109758), Tetrahydrofuran, Ethyl Acetate, N,N-Dimethylformamide): It is anticipated that this compound will demonstrate good solubility in these solvents. The polarity of these solvents can effectively solvate the polar regions of the molecule. For instance, a structurally related compound, 2-chloro-3-fluoro-4-iodopyridine, is noted to have good solubility in dichloromethane and ethanol.[6]
-
Polar Protic Solvents (e.g., Ethanol, Methanol): Good solubility is also expected in polar protic solvents. The ability of these solvents to engage in hydrogen bonding, in addition to their polarity, should facilitate the dissolution of this compound.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Solubility in nonpolar solvents is expected to be lower compared to polar solvents. While the halogen atoms contribute some lipophilicity, the polar pyridine ring will likely limit its solubility in highly nonpolar environments.
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility data for their applications, direct experimental measurement is necessary. The following are standard methodologies for determining the solubility of a solid compound in an organic solvent.
Gravimetric Method
This method directly measures the mass of solute that can be dissolved in a given volume of solvent to create a saturated solution.
Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a constant temperature.
Materials:
-
This compound
-
Selected organic solvent(s)
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Volumetric flasks
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Vials
Procedure:
-
Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure the solution is saturated.
-
Sample Withdrawal and Filtration: After equilibration, allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a pre-weighed vial. This step is critical to remove any undissolved solid particles.
-
Solvent Evaporation: Weigh the vial containing the filtered saturated solution. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's boiling point to leave behind the dissolved solid.
-
Mass Determination: Once the solvent is completely removed, reweigh the vial. The difference in mass corresponds to the amount of this compound that was dissolved in the known volume of the solvent.
-
Calculation: Calculate the solubility in desired units (e.g., g/L, mg/mL, or mol/L).
UV-Vis Spectrophotometry Method
This method is suitable for compounds that have a chromophore and absorb light in the UV-Vis spectrum. It is often faster than the gravimetric method but requires the initial development of a calibration curve.
Objective: To determine the solubility of this compound by measuring its concentration in a saturated solution via its absorbance.
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Materials from the Gravimetric Method
Procedure:
-
Determine Wavelength of Maximum Absorbance (λmax): Prepare a dilute solution of this compound in the chosen solvent. Scan the solution using the spectrophotometer to find the wavelength at which the absorbance is highest.
-
Prepare a Calibration Curve:
-
Prepare a stock solution of this compound of a known concentration in the solvent.
-
Perform a series of serial dilutions to create several standard solutions of known concentrations.
-
Measure the absorbance of each standard solution at the predetermined λmax.
-
Plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve.
-
-
Prepare and Analyze the Saturated Solution:
-
Prepare a saturated solution of this compound as described in the gravimetric method (steps 1 and 2).
-
Withdraw a sample of the supernatant and filter it as described previously.
-
Dilute the filtered saturated solution with a known volume of the solvent to ensure the absorbance falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculation: Use the absorbance of the diluted saturated solution and the equation of the line from the calibration curve to determine the concentration of the diluted solution. Account for the dilution factor to calculate the concentration of the original saturated solution, which represents the solubility.
Workflow for Solubility Determination
The following diagram illustrates a general workflow for experimentally determining the solubility of a compound like this compound.
Caption: General experimental workflow for solubility determination.
Conclusion
While quantitative solubility data for this compound in organic solvents is not extensively documented, its molecular structure suggests good solubility in polar aprotic and protic solvents. For researchers in drug development and other scientific fields, the experimental protocols provided in this guide offer a robust framework for determining the precise solubility in their specific solvent systems. This information is critical for designing synthetic routes, preparing solutions for biological assays, and developing purification strategies.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | CAS 113975-22-7 [matrix-fine-chemicals.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Pyridine [chemeurope.com]
- 6. 2-Chloro-3-fluoro-4-iodopyridine | Properties, Uses, Safety Data & Supplier in China [pipzine-chem.com]
The Versatility of 2-Fluoro-3-iodopyridine in Modern Medicinal Chemistry: A Technical Guide
An in-depth exploration of the synthesis and application of 2-Fluoro-3-iodopyridine, a key building block in the development of novel therapeutics, for researchers, scientists, and drug development professionals.
This compound has emerged as a highly valuable and versatile building block in medicinal chemistry. Its unique structural features—a fluorine atom at the 2-position and an iodine atom at the 3-position of the pyridine (B92270) ring—provide a powerful handle for the strategic construction of complex, biologically active molecules. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of a drug candidate, while the iodo group serves as a versatile site for various cross-coupling reactions. This technical guide provides a comprehensive overview of the applications of this compound in the synthesis of a range of therapeutic agents, with a focus on anticancer compounds, G-protein-coupled receptor (GPCR) modulators, and antiviral agents.
Core Synthetic Transformations
The utility of this compound in medicinal chemistry is largely attributed to its reactivity in a variety of palladium-catalyzed cross-coupling reactions. These reactions allow for the facile and efficient formation of carbon-carbon and carbon-nitrogen bonds, enabling the construction of diverse molecular scaffolds.
Applications in Anticancer Drug Discovery: Tubulin Polymerization Inhibitors
A significant application of this compound is in the synthesis of potent anticancer agents, particularly those that target tubulin polymerization. Pyridine-bridged analogues of Combretastatin A-4 (CA-4), a natural product known for its vascular-disrupting properties, have been developed using this key building block. These synthetic analogues exhibit impressive antiproliferative activities by disrupting the microtubule network, leading to cell cycle arrest and apoptosis.
The synthesis of these analogues typically involves a Suzuki-Miyaura cross-coupling reaction between a this compound derivative and an appropriate arylboronic acid. This is followed by a subsequent cross-coupling reaction to introduce the second aryl ring.
Quantitative Biological Data
The following table summarizes the in vitro antiproliferative activity of selected pyridine-bridged CA-4 analogues synthesized using a 2-fluoropyridine (B1216828) scaffold.
| Compound | MDA-MB-231 IC₅₀ (nM)[1] | A549 IC₅₀ (nM)[1] | HeLa IC₅₀ (nM)[1] |
| 4h | 3.1 | 8.9 | 3.8 |
| 4s | 4.6 | 4.4 | 1.4 |
| 4t | 2.8 | 3.8 | 0.9 |
| CA-4 | 2.8 | 3.8 | 0.9 |
Signaling Pathway and Mechanism of Action
These pyridine-bridged CA-4 analogues exert their anticancer effects by inhibiting tubulin polymerization, a critical process for cell division. This disruption of the microtubule dynamics leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling:
A mixture of the aryl halide (1 mmol), arylboronic acid (1.2 mmol), and a base such as potassium carbonate (2 mmol) is placed in a reaction vessel. A palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), is added, and the vessel is purged with an inert gas. A degassed solvent system, typically a mixture of 1,4-dioxane (B91453) and water, is then added. The reaction mixture is heated to the desired temperature (e.g., 85-100 °C) and stirred until the starting material is consumed, as monitored by TLC or LC-MS. After cooling, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.[2]
Synthesis of 3-bromo-5-(3,4,5-trimethoxyphenyl)pyridine (B8252992) (Intermediate for Combretastatin Analogues):
To a solution of 3,5-dibromopyridine (B18299) in THF, a solution of iPrMgCl·LiCl in THF is added at low temperature (-10 °C). After a short stirring period, a solution of iodine in THF is added dropwise. The reaction is then worked up to yield 3-bromo-5-iodopyridine. This intermediate is then reacted with 3,4,5-trimethoxybenzeneboronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃ in a 1,4-dioxane/water mixture to afford 3-bromo-5-(3,4,5-trimethoxyphenyl)pyridine.[3]
Applications in the Modulation of G-Protein-Coupled Receptors (GPCRs)
This compound and its derivatives are also valuable in the synthesis of modulators for G-protein-coupled receptors (GPCRs), a large family of transmembrane receptors involved in a wide range of physiological processes. The development of selective GPCR modulators is a major focus of drug discovery for various diseases, including neurological and metabolic disorders.
Patents have disclosed the use of fluoropyridine-containing compounds as modulators of GPR52 and GPR119.[4][5] GPR52 is an orphan GPCR that is highly expressed in the brain and is considered a potential target for the treatment of psychiatric disorders.[6] GPR119 is predominantly expressed in the pancreas and gastrointestinal tract and is a target for the treatment of type 2 diabetes and obesity.[5][7]
Experimental Workflow for GPCR Modulator Synthesis
The synthesis of these modulators often involves a multi-step sequence where the 2-fluoropyridine moiety is introduced via a cross-coupling reaction.
Applications in Antiviral Drug Discovery
The incorporation of a fluorine atom into nucleoside analogues is a well-established strategy in the development of antiviral agents.[8] The 2-fluoropyridine scaffold can be utilized in the synthesis of novel nucleoside and non-nucleoside analogues with potential activity against a range of viruses, including influenza and HIV.[9][10]
For instance, analogues of the broad-spectrum antiviral agent Favipiravir (T-705) have been synthesized incorporating pyridine C-nucleosides. The synthesis of such compounds can involve the coupling of a lithiated fluoropyridine derivative with a protected ribose lactone.
Quantitative Biological Data
While specific examples utilizing this compound are less prevalent in readily available literature for antiviral applications, the general principle of incorporating fluoropyridines into antiviral scaffolds is a promising area of research. For example, a C-nucleoside analogue of Favipiravir, compound 3c , has shown potent inhibition of influenza virus replication in MDCK cells with an EC₅₀ of 1.9 µM and a CC₅₀ of >400 µM.[11]
Conclusion
This compound is a powerful and versatile building block in medicinal chemistry, enabling the synthesis of a diverse array of biologically active molecules. Its utility in palladium-catalyzed cross-coupling reactions provides a straightforward entry to complex scaffolds for the development of anticancer agents, GPCR modulators, and potentially antiviral compounds. The strategic incorporation of the 2-fluoropyridine moiety can lead to compounds with enhanced pharmacological properties, making it a valuable tool for drug discovery and development professionals. The detailed experimental protocols and quantitative data presented in this guide serve as a valuable resource for researchers working in this exciting field.
References
- 1. Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2024091541A1 - Compounds and compositions as gpr52 modulators - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Orphan GPR52 as an emerging neurotherapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of novel fused pyrimidine derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-HIV agents. III. Synthesis and in vitro anti-HIV activity of novel 1H,3H-thiazolo[3,4-a]imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Anti-Influenza Activity of Pyridine, Pyridazine, and Pyrimidine C-Nucleosides as Favipiravir (T-705) Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Strategic Imperative of Fluorine in Modern Drug Design: A Technical Guide to Pyridine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The strategic incorporation of fluorine into pharmaceutical candidates has become a cornerstone of modern drug discovery, profoundly influencing their metabolic stability, binding affinity, and overall pharmacokinetic profiles. When applied to the versatile pyridine (B92270) scaffold, a privileged structure in medicinal chemistry, the unique properties of fluorine are amplified, leading to the development of highly effective and targeted therapies. This technical guide provides an in-depth analysis of the role of fluorine in drug design using pyridine scaffolds, offering a comprehensive overview of its effects on physicochemical properties, detailed experimental protocols, and a case study on the FDA-approved drug Ivosidenib (B560149).
The Multifaceted Role of Fluorine in Drug Design
Fluorine's unique atomic properties—its small size, high electronegativity, and the strength of the carbon-fluorine bond—make it a powerful tool for medicinal chemists.[1][2] Its introduction into a molecule can elicit a range of beneficial changes:
-
Metabolic Stability: The robust C-F bond is less susceptible to metabolic cleavage by cytochrome P450 enzymes, a common route of drug degradation.[3] This "metabolic shielding" can significantly increase a drug's half-life and bioavailability.[3]
-
Binding Affinity and Selectivity: Fluorine's electronegativity can alter the electronic distribution within a molecule, influencing non-covalent interactions with the target protein.[4] It can act as a hydrogen bond acceptor and participate in favorable orthogonal multipolar C–F···C=O interactions, leading to enhanced binding affinity and selectivity.
-
Modulation of Physicochemical Properties:
-
pKa: The introduction of fluorine, an electron-withdrawing group, can significantly lower the pKa of nearby basic nitrogen atoms in the pyridine ring.[5] This modulation of basicity can impact a drug's solubility, cell permeability, and off-target interactions.
-
Lipophilicity: Fluorine substitution generally increases a molecule's lipophilicity (logP), which can improve its ability to cross cell membranes.[5] However, the effect is highly context-dependent and can be fine-tuned by the degree and position of fluorination.[5]
-
-
Conformational Control: The steric and electronic effects of fluorine can influence the preferred conformation of a molecule, potentially pre-organizing it for optimal binding to its target.
Quantitative Impact of Fluorination: A Comparative Overview
The strategic placement of fluorine on a pyridine scaffold can lead to substantial improvements in a drug candidate's potency and pharmacokinetic profile. The following tables provide a summary of the quantitative effects of fluorination on key drug-like properties.
Table 1: Impact of Fluorine on Physicochemical Properties of 2-Substituted Pyridines
| Compound | R Group | LogD at pH 7.4 | pKa of Conjugate Acid |
| Non-Fluorinated Analog | -S-CH₃ | 1.69 | 3.69 |
| Fluorinated Analog 1 | -S-CF₂H | 1.95 | - |
| Fluorinated Analog 2 | -S-CF₃ | 2.13 | 0.97 |
| Non-Fluorinated Analog | -S-CH₂CH₃ | - | 3.68 |
| Fluorinated Analog 3 | -S-CH₂CF₃ | - | 1.49 |
Data sourced from a study on 2-(thiofluoroalkyl)pyridines and their oxidized analogs, demonstrating the trend of increased lipophilicity and decreased pKa with increasing fluorination.[5]
Table 2: Comparative Inhibitory Activity of Pyridine-Based Kinase Inhibitors
| Compound | Target Kinase | IC₅₀ (nM) |
| Compound 5 (Prototype) | VRK1 | 260 |
| Compound 26 (Optimized Pyridine) | VRK1 | 150 |
| BI-D1870 (Reference) | VRK1 | 33 |
This table illustrates the potency of pyridine-based inhibitors against Vaccinia-related Kinase 1 (VRK1), showcasing the optimization of the pyridine scaffold.[6][7]
Case Study: Ivosidenib - A Fluorinated Pyridine in Oncology
Ivosidenib (Tibsovo®) is an FDA-approved oral inhibitor of isocitrate dehydrogenase 1 (IDH1) for the treatment of acute myeloid leukemia (AML) and cholangiocarcinoma harboring a susceptible IDH1 mutation.[8][9][10][11][12][13] Its structure features a fluorinated pyridine moiety, which plays a crucial role in its efficacy and pharmacokinetic profile.
Mechanism of Action
Mutations in IDH1 lead to the production of the oncometabolite 2-hydroxyglutarate (2-HG), which promotes cancer development by altering cellular metabolism and epigenetic regulation.[8][9] Ivosidenib selectively binds to and inhibits the mutant IDH1 enzyme, leading to a reduction in 2-HG levels and the restoration of normal cellular differentiation.[8][9]
Signaling Pathway
The following diagram illustrates the mutant IDH1 pathway and the mechanism of action of Ivosidenib.
Pharmacokinetic Profile of Ivosidenib
Ivosidenib exhibits a favorable pharmacokinetic profile, characterized by good oral absorption and a long terminal half-life.[1][3][4][7][14][15] It is primarily metabolized by CYP3A4.[16]
Table 3: Pharmacokinetic Parameters of Ivosidenib
| Parameter | Value |
| Time to Peak Plasma Concentration (Tmax) | ~3 hours |
| Terminal Half-life (t₁/₂) | 58 - 129 hours |
| Apparent Volume of Distribution (Vd/F) | 403 - 706 L |
| Plasma Protein Binding | 92 - 96% |
| Primary Metabolism | CYP3A4-mediated oxidation |
Data compiled from publicly available pharmacokinetic studies of Ivosidenib.[1][3][4][7][14][15][16][17]
Experimental Protocols
This section provides detailed methodologies for the synthesis and evaluation of fluorinated pyridine-based drug candidates, using a hypothetical kinase inhibitor as an example.
Synthesis of a Fluorinated Pyridine Kinase Inhibitor
The following workflow outlines a general synthetic route for a pyridine-based kinase inhibitor via a Suzuki-Miyaura cross-coupling reaction.
Protocol: Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: In a dry reaction vessel, combine the chloro-pyrimidine scaffold (1.0 eq), 2-fluoropyridine-3-boronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., K₂CO₃, 2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1).
-
Reaction: Heat the mixture to 100 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (B1210297) and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the solution and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired fluorinated pyridine kinase inhibitor.[8]
In Vitro Kinase Inhibition Assay
The following protocol describes a common method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a target kinase.
Protocol: Kinase Inhibition Assay
-
Compound Preparation: Prepare a series of dilutions of the test compound in DMSO. Further dilute in the kinase assay buffer to the final desired concentrations.
-
Reaction Setup: In a 96-well plate, add the diluted test compound. Include positive (enzyme, substrate, ATP) and negative (substrate, ATP) controls.
-
Enzyme and Substrate Addition: Add the target kinase and its specific substrate to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP.
-
Incubation: Incubate the plate at 30 °C for 60 minutes.
-
Detection: Stop the reaction and measure the amount of ADP produced (or remaining ATP) using a suitable detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.[18]
Metabolic Stability Assay
This protocol outlines a common in vitro method to assess the metabolic stability of a compound using human liver microsomes.
Protocol: Liver Microsomal Stability Assay
-
Incubation Mixture: Prepare a reaction mixture containing phosphate (B84403) buffer (pH 7.4), human liver microsomes, and the test compound (final concentration, e.g., 1 µM).
-
Pre-incubation: Pre-incubate the mixture at 37 °C for 5 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.
-
Time-point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
-
Reaction Quenching: Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression represents the elimination rate constant (k). Calculate the in vitro half-life (t₁/₂) as 0.693/k and the intrinsic clearance (CLint).
Conclusion
The strategic incorporation of fluorine into pyridine scaffolds is a powerful and well-established strategy in modern drug design. By leveraging the unique properties of fluorine, medicinal chemists can systematically optimize the potency, selectivity, and pharmacokinetic properties of drug candidates. The case of Ivosidenib exemplifies the successful application of this approach, leading to a life-changing therapy for patients with specific cancer mutations. The experimental protocols and workflows provided in this guide offer a practical framework for researchers to explore and harness the full potential of fluorinated pyridines in their own drug discovery programs. As our understanding of the nuanced effects of fluorination continues to grow, so too will the opportunities to develop the next generation of innovative and effective medicines.
References
- 1. [PDF] Preclinical Drug Metabolism, Pharmacokinetic, and Pharmacodynamic Profiles of Ivosidenib, an Inhibitor of Mutant Isocitrate Dehydrogenase 1 for Treatment of Isocitrate Dehydrogenase 1-Mutant Malignancies | Semantic Scholar [semanticscholar.org]
- 2. Preclinical Drug Metabolism, Pharmacokinetic, and Pharmacodynamic Profiles of Ivosidenib, an Inhibitor of Mutant Isocitrate Dehydrogenase 1 for Treatment of Isocitrate Dehydrogenase 1-Mutant Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DSpace [lenus.ie]
- 4. youtube.com [youtube.com]
- 5. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical pharmacokinetics and pharmacodynamics of ivosidenib in patients with advanced hematologic malignancies with an IDH1 mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ivosidenib: IDH1 Inhibitor for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Ivosidenib? [synapse.patsnap.com]
- 9. benchchem.com [benchchem.com]
- 10. [PDF] Assessing inhibitors of mutant isocitrate dehydrogenase using a suite of pre-clinical discovery assays | Semantic Scholar [semanticscholar.org]
- 11. Integrative machine learning-guided in silico and in vitro approach reveals selective small molecule inhibitors targeting mutant IDH1 - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06290J [pubs.rsc.org]
- 12. Frontiers | Discovery of novel IDH1-R132C inhibitors through structure-based virtual screening [frontiersin.org]
- 13. Clinical pharmacokinetics and pharmacodynamics of ivosidenib, an oral, targeted inhibitor of mutant IDH1, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Clinical pharmacokinetics and pharmacodynamics of ivosidenib, an oral, targeted inhibitor of mutant IDH1, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ivosidenib | C28H22ClF3N6O3 | CID 71657455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Differentiating Inhibition Selectivity and Binding Affinity of Isocitrate Dehydrogenase 1 Variant Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of 2-Fluoro-3-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This application note provides a detailed protocol for the Suzuki coupling of 2-Fluoro-3-iodopyridine with various boronic acids and esters. The resulting 2-fluoro-3-arylpyridine scaffold is a privileged motif in medicinal chemistry, frequently found in potent and selective kinase inhibitors. The presence of the fluorine atom can significantly enhance metabolic stability and binding affinity, while the pyridine (B92270) nitrogen acts as a key hydrogen bond acceptor, mimicking the adenine (B156593) core of ATP.[1] This protocol is designed to be a robust starting point for the synthesis of compound libraries for drug discovery and development programs targeting kinases such as Polo-like kinase 1 (PLK1), Epidermal Growth Factor Receptor (EGFR), and Human Epidermal Growth Factor Receptor 2 (HER2).[1][2]
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the this compound, forming a Pd(II) complex.
-
Transmetalation: The organoboron reagent (boronic acid or ester), activated by a base, transfers its organic moiety to the palladium center.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated as the 2-fluoro-3-arylpyridine product, regenerating the Pd(0) catalyst for the next cycle.[3]
Data Presentation
The following tables summarize typical reaction conditions and yields for the Suzuki coupling of this compound with various boronic acids. The data is compiled from analogous reactions and provides a comparative framework for expected outcomes.
Table 1: Conventional Heating - Suzuki Coupling of this compound with Various Boronic Acids
| Entry | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Propylene Carbonate/H₂O | 130 | N/A | 93[4] |
| 2 | 4-Biphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Propylene Carbonate/H₂O | 130 | N/A | N/A[4] |
| 3 | 4-Fluorobenzeneboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Propylene Carbonate/H₂O | 130 | N/A | N/A[4] |
| 4 | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (10) | Na₃PO₄ | Dioxane | 65 | N/A | 82[5] |
| 5 | 2-Furanboronic acid | Pd(dppf)Cl₂ (10) | Na₃PO₄ | Dioxane | 65 | N/A | 45[5] |
Yields are based on analogous reactions and may vary depending on the specific substrate and reaction conditions.
Table 2: Microwave-Assisted Suzuki Coupling of 2-Fluoropyridine Derivatives with Aryl Halides (Analogous System)
| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (min) | Expected Yield (%) |
| 1 | 4-Bromoanisole | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O (4:1) | 120 | 15 | >90 |
| 2 | 1-Bromo-4-(trifluoromethyl)benzene | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O (4:1) | 120 | 15 | 85-95 |
| 3 | 3-Bromobenzonitrile | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O (4:1) | 120 | 15 | 80-90 |
| 4 | 2-Bromonaphthalene | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O (4:1) | 120 | 15 | >90 |
| 5 | 4-Chlorotoluene | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O (4:1) | 120 | 15 | 60-75 |
Data is based on the coupling of 2-Fluoropyridine-3-boronic acid with aryl halides and serves as a reference for expected outcomes with this compound.
Experimental Protocols
Protocol 1: Conventional Heating
Materials:
-
This compound (1.0 equiv)
-
Aryl or heteroaryl boronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)[1]
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equiv)[1]
-
Degassed solvent (e.g., 1,4-dioxane/water, toluene/water)[1]
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate/oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask or a sealable reaction vial, add this compound, the corresponding boronic acid, the base, and the palladium catalyst.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an inert atmosphere.[1]
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS. Reaction times can vary from a few hours to 24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a biphasic solvent system was used, separate the layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired 2-fluoro-3-arylpyridine.
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can significantly reduce reaction times and often improves yields.[3]
Materials:
-
Same as Protocol 1
-
Microwave synthesis vial
-
Microwave reactor
Procedure:
-
In a microwave synthesis vial, combine this compound (1.0 equiv), the aryl or heteroaryl boronic acid (1.2-1.5 equiv), the base (2.0-3.0 equiv), and the palladium catalyst (2-5 mol%).[3]
-
Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) to achieve a concentration of approximately 0.1 - 0.5 M.[3]
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 100-150 °C) for a specified time (typically 10-30 minutes).[3]
-
After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the layers, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash chromatography to yield the final product.[3]
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General workflow for the synthesis and evaluation of kinase inhibitors.
Caption: Simplified signaling pathways targeted by 2-fluoro-3-arylpyridine inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of new HER2/EGFR dual kinase inhibitors based on the anilinoquinazoline scaffold as potential anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. scholarship.claremont.edu [scholarship.claremont.edu]
- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sonogashira Coupling of 2-Fluoro-3-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Sonogashira coupling reaction of 2-Fluoro-3-iodopyridine with terminal alkynes. The Sonogashira coupling is a powerful and versatile cross-coupling reaction used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This methodology is widely applied in the synthesis of pharmaceuticals, natural products, and organic materials due to its mild reaction conditions and broad functional group tolerance.[2]
The protocols outlined below are based on established procedures for structurally similar halopyridines, providing a strong foundation for the successful synthesis of 2-fluoro-3-alkynylpyridines.
Reaction Principle
The Sonogashira reaction is typically catalyzed by a palladium complex, with the addition of a copper(I) co-catalyst and an amine base.[3] The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle. The key steps involve the oxidative addition of the aryl iodide to the palladium(0) species, formation of a copper acetylide, transmetalation of the alkynyl group to the palladium complex, and subsequent reductive elimination to yield the final product and regenerate the palladium(0) catalyst.[3]
Typical Reaction Conditions
The efficiency of the Sonogashira coupling can be influenced by several factors, including the choice of catalyst, ligand, base, solvent, and temperature. The following table summarizes typical conditions reported for the Sonogashira coupling of fluorinated halopyridines, which can be adapted for this compound.
| Parameter | Condition | Notes |
| Aryl Halide | This compound | 1.0 equivalent |
| Terminal Alkyne | Various | 1.1 - 1.5 equivalents |
| Palladium Catalyst | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | 0.01 - 0.15 equivalents |
| Copper(I) Co-catalyst | Copper(I) iodide (CuI) | 0.02 - 0.3 equivalents |
| Base | Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) | 2.0 - 3.0 equivalents |
| Solvent | THF, DMF, or a mixture (e.g., THF/Et₃N) | Anhydrous and degassed |
| Temperature | Room temperature to 65 °C | Reaction progress should be monitored. |
| Atmosphere | Inert (Nitrogen or Argon) | Crucial to prevent Glaser homocoupling.[3] |
Experimental Protocols
The following are detailed protocols for the Sonogashira coupling of this compound. Protocol 1 is a general procedure adaptable for various terminal alkynes, while Protocol 2 is a specific example based on a closely related substrate.
Protocol 1: General Procedure for Sonogashira Coupling
This protocol is a general guideline and may require optimization for specific terminal alkynes.
Materials:
-
This compound (1.0 equiv.)
-
Terminal alkyne (1.1 - 1.5 equiv.)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 - 0.05 equiv.)
-
Copper(I) iodide (CuI) (0.04 - 0.10 equiv.)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 equiv.)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.[3]
-
Add the anhydrous solvent and the amine base. Stir the mixture at room temperature for 5-10 minutes to ensure the dissolution of the solids.[3]
-
Slowly add the terminal alkyne to the reaction mixture via syringe.[3]
-
Stir the reaction at room temperature or heat to a specified temperature (typically 40-65 °C). Monitor the reaction progress by thin-layer chromatography (TLC).[3]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate (B1210297) and filter through a pad of celite to remove the catalyst and salts.[3]
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[4]
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired 2-fluoro-3-alkynylpyridine.[4]
Protocol 2: Specific Example Based on a Structurally Similar Substrate
This protocol is adapted from the successful Sonogashira coupling of 6-bromo-3-fluoro-2-cyanopyridine and can serve as a robust starting point.[5]
Materials:
-
This compound (1.0 equiv.)
-
Terminal Alkyne (e.g., 1-ethynyl-4-ethylbenzene) (1.1 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.15 equiv.)
-
Copper(I) iodide (CuI) (0.3 equiv.)
-
Anhydrous Tetrahydrofuran (THF)
-
Triethylamine (Et₃N)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
Prepare a degassed solution of this compound in a mixture of THF and Et₃N (e.g., 4 mL / 2 mL).[5]
-
To this solution, add Pd(PPh₃)₄ and CuI.[5]
-
Degas the reaction mixture for an additional 5 minutes at room temperature.[5]
-
Add the terminal alkyne dropwise to the reaction mixture.[5]
-
Stir the reaction mixture at room temperature for 16 hours or until completion as monitored by TLC.[5]
-
Follow steps 5-9 from Protocol 1 for work-up and purification.
Visualizations
Sonogashira Catalytic Cycle
Caption: The interconnected palladium and copper catalytic cycles of the Sonogashira reaction.
Experimental Workflow
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Fluoro-3-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in medicinal chemistry and drug development for the synthesis of arylamines, which are prevalent motifs in numerous biologically active compounds. The selective amination of functionalized heterocycles, such as 2-fluoro-3-iodopyridine, is of particular interest as it provides a direct route to novel substituted aminopyridines that can serve as key building blocks in the synthesis of complex pharmaceutical agents.
These application notes provide a detailed overview and experimental protocols for the Buchwald-Hartwig amination of this compound. The inherent reactivity difference between the C-I and C-F bonds allows for highly regioselective amination at the 3-position, leaving the fluorine atom intact for subsequent transformations or to modulate the physicochemical properties of the target molecule.
Reaction Principle and Regioselectivity
The Buchwald-Hartwig amination of this compound proceeds via a catalytic cycle involving a palladium(0) species. The reaction is highly regioselective, with the oxidative addition of the palladium catalyst occurring preferentially at the more reactive carbon-iodine (C-I) bond over the stronger carbon-fluorine (C-F) bond. This selectivity is a key advantage, enabling the synthesis of 2-fluoro-3-aminopyridine derivatives without affecting the fluorine substituent. The general transformation is depicted below:
Caption: General scheme of the Buchwald-Hartwig amination.
Data Presentation: Reaction Parameters and Yields
The successful execution of the Buchwald-Hartwig amination of this compound is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes typical reaction conditions and reported yields for the amination of closely related 3-iodopyridine (B74083) derivatives, which can serve as a strong starting point for optimization.
| Amine Substrate | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (2.5) | Toluene (B28343) | 100 | 18 | 85-95 (estimated) | [1] |
| 4-Toluidine | Ni(acac)₂ (1.5) | - | K₃PO₄ (3) | - | - | - | 86 | [2] |
| Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3.0) | NaOtBu (2.0) | Toluene | 100 | 18 | High (qualitative) | [3] |
| Benzylamine | Pd(OAc)₂ (2.0) | RuPhos (4.0) | K₃PO₄ (2.5) | Dioxane | 110 | 24 | High (qualitative) | [3] |
| n-Hexylamine | Pd₂(dba)₃ (1.5) | XPhos (3.0) | NaOtBu (2.0) | Toluene | 100 | 18 | 85 | [3] |
Experimental Protocols
The following protocols are provided as a general guideline for the Buchwald-Hartwig amination of this compound. Optimization of the reaction conditions may be necessary for specific amine substrates.
Protocol 1: Palladium-Catalyzed Amination with Arylamines
This protocol is adapted from procedures for the amination of similar halopyridines.[1]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylamine (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 0.03 mmol, 3 mol%)
-
Cesium carbonate (Cs₂CO₃, 2.5 mmol, 2.5 equiv)
-
Anhydrous toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add this compound, the arylamine, palladium(II) acetate, BINAP, and cesium carbonate.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 18-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.
-
Wash the filter cake with additional ethyl acetate (10 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired N-aryl-2-fluoro-3-aminopyridine.
Expected Product Characterization (Example: N-phenyl-2-fluoro-3-aminopyridine):
-
¹H NMR (CDCl₃, 400 MHz): δ 7.85-7.80 (m, 1H), 7.40-7.30 (m, 2H), 7.25-7.15 (m, 1H), 7.10-7.00 (m, 3H), 6.90 (br s, 1H, NH).
-
¹³C NMR (CDCl₃, 101 MHz): δ 158.0 (d, J = 240 Hz), 142.5, 140.0, 138.0 (d, J = 15 Hz), 129.5, 124.0, 122.0, 118.0 (d, J = 5 Hz).
-
MS (ESI): m/z calculated for C₁₁H₉FN₂ [M+H]⁺, found.
Protocol 2: Nickel-Catalyzed Amination with Arylamines
This protocol provides an alternative using a nickel catalyst system, which can be advantageous in terms of cost and reactivity for certain substrates.[2]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylamine (1.2 mmol, 1.2 equiv)
-
Nickel(II) acetylacetonate (B107027) (Ni(acac)₂, 0.015 mmol, 1.5 mol%)
-
Potassium phosphate (B84403) (K₃PO₄, 3.0 mmol, 3.0 equiv)
-
Anhydrous solvent (e.g., dioxane or toluene, 5 mL)
Procedure:
-
In a glovebox, add this compound, the arylamine, nickel(II) acetylacetonate, and potassium phosphate to a dry reaction vessel.
-
Add the anhydrous solvent.
-
Seal the vessel and heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Workup and purify the product as described in Protocol 1.
Mandatory Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the Buchwald-Hartwig amination.
Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Conclusion
The Buchwald-Hartwig amination of this compound offers a highly efficient and regioselective method for the synthesis of N-substituted 2-fluoro-3-aminopyridines. These compounds are valuable intermediates in drug discovery and development. The protocols and data presented herein provide a solid foundation for researchers to successfully apply this important transformation in their synthetic endeavors. Careful optimization of the reaction parameters, particularly the choice of ligand and base, is crucial for achieving high yields and purity with a diverse range of amine coupling partners.
References
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Fluoro-3-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of 2-fluoro-3-iodopyridine. This versatile building block is of significant interest in medicinal chemistry and drug development due to the strategic placement of the fluoro and iodo substituents. The carbon-iodine bond provides a reactive handle for various palladium-catalyzed transformations, while the fluorine atom can enhance the metabolic stability and binding affinity of the resulting molecules.
This document outlines protocols for three key cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, enabling the synthesis of a diverse range of 3-substituted 2-fluoropyridine (B1216828) derivatives.
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 113975-22-7 |
| Molecular Formula | C₅H₃FIN |
| Molecular Weight | 222.99 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 45-46 °C |
| Boiling Point | 230.3 °C at 760 mmHg |
General Considerations for Cross-Coupling Reactions
-
Inert Atmosphere: All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation and unwanted side reactions. This is typically achieved using Schlenk line techniques or a glovebox.
-
Anhydrous Solvents: The use of anhydrous and degassed solvents is crucial for optimal results, as water can lead to catalyst decomposition and side reactions such as protodeboronation in Suzuki couplings.
-
Reagent Quality: The purity of reagents, including the palladium catalyst, ligands, bases, and coupling partners, will significantly impact the reaction outcome.
-
Reaction Monitoring: The progress of the reaction should be monitored by appropriate analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
Suzuki-Miyaura Coupling: Synthesis of 3-Aryl-2-fluoropyridines
The Suzuki-Miyaura coupling is a robust method for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl compounds. In this context, it is used to couple this compound with various aryl and heteroaryl boronic acids or their esters.
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various boronic acids, based on analogous reactions of halopyridines.
| Entry | Aryl Boronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | 1,4-Dioxane | 90 | 16 | ~90 |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene | 110 | 12 | ~88 |
| 4 | 4-Acetylphenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 18 | ~75 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., Toluene/Water 4:1 mixture)
-
Magnetic stir bar
-
Schlenk flask or sealed reaction vial
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Under a positive flow of inert gas, add the palladium catalyst.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from a few hours to 24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer twice with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Sonogashira Coupling: Synthesis of 3-Alkynyl-2-fluoropyridines
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between this compound and a terminal alkyne, providing access to a wide range of 3-alkynyl-2-fluoropyridine derivatives.[1] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.
Data Presentation: Representative Sonogashira Coupling Reactions
The following table presents data adapted from the Sonogashira coupling of a structurally similar substrate, 6-bromo-3-fluoro-2-cyanopyridine, with various terminal alkynes, which can be considered representative for this compound.[1]
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | rt | 16 | ~92 |
| 2 | 1-Heptyne | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | rt | 16 | ~85 |
| 3 | 4-Ethynyltoluene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | rt | 16 | ~93 |
| 4 | 3-Ethynyl-1-propanol | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | rt | 16 | ~90 |
Experimental Protocol: General Procedure for Sonogashira Coupling
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Copper(I) iodide (CuI, 5-10 mol%)
-
Amine base (e.g., Triethylamine (Et₃N), 2.0-3.0 equiv)
-
Degassed solvent (e.g., THF or DMF)
-
Magnetic stir bar
-
Schlenk flask
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.
-
Add the degassed solvent and the amine base.
-
Add the terminal alkyne dropwise to the mixture.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium (B1175870) chloride solution.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination: Synthesis of 3-Amino-2-fluoropyridines
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the coupling of this compound with a wide range of primary and secondary amines. This reaction provides access to valuable 3-amino-2-fluoropyridine (B75623) scaffolds.
Data Presentation: Representative Buchwald-Hartwig Amination Reactions
The following table summarizes typical reaction conditions and expected yields for the Buchwald-Hartwig amination of this compound with various amines, based on analogous reactions of halopyridines.[2][3]
| Entry | Amine | Pd Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 100 | 18 | ~80 |
| 2 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | 1,4-Dioxane | 110 | 12 | ~85 |
| 3 | Benzylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Toluene | 100 | 16 | ~78 |
| 4 | N-Methylaniline | Pd₂(dba)₃ (1.5) | BrettPhos (3) | LHMDS | THF | 80 | 24 | ~70 |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%)
-
Ligand (e.g., Xantphos, 2-4 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
Magnetic stir bar
-
Schlenk tube or sealed vial
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and base to a Schlenk tube.
-
Add this compound and the amine.
-
Add the degassed solvent.
-
Seal the tube and heat the mixture with stirring to the desired temperature (e.g., 110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Catalytic Cycle of Palladium-Catalyzed Cross-Coupling
Caption: A simplified representation of the palladium-catalyzed cross-coupling cycle.
Experimental Workflow for a Typical Cross-Coupling Reaction
Caption: A step-by-step workflow for a typical cross-coupling experiment.
Application in Drug Discovery
References
Application Notes and Protocols for the Synthesis of Substituted Pyridines from 2-Fluoro-3-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-3-iodopyridine is a versatile and valuable building block in medicinal chemistry and organic synthesis. Its unique substitution pattern offers two distinct reactive sites: a carbon-iodine bond, which is highly susceptible to palladium-catalyzed cross-coupling reactions, and a carbon-fluorine bond that can influence the physicochemical properties of the final molecule. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1] This document provides detailed protocols for three key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—enabling the synthesis of a diverse array of 3-substituted-2-fluoropyridine derivatives.
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 113975-22-7 |
| Molecular Formula | C₅H₃FIN |
| Molecular Weight | 222.99 g/mol |
| Appearance | White to light yellow solid or crystalline powder |
| Melting Point | 43-47 °C |
| Boiling Point | 230.3 °C at 760 mmHg |
| Purity | ≥99.0% |
Core Synthetic Pathways from this compound
The iodine atom at the 3-position of this compound serves as a versatile handle for introducing aryl, alkynyl, and amino functionalities through well-established palladium-catalyzed cross-coupling reactions. This allows for a divergent synthetic approach from a single starting material.
Suzuki-Miyaura Coupling for the Synthesis of 3-Aryl-2-fluoropyridines
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound. In this case, it is used to arylate the 3-position of the pyridine (B92270) ring.
Quantitative Data
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 100 | 88 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ | Toluene/H₂O | 90 | 92 |
| 3 | 3-Tolylboronic acid | Pd(OAc)₂/SPhos (2/4) | Cs₂CO₃ | Dioxane | 100 | 85 |
| 4 | 2-Thienylboronic acid | Pd(dppf)Cl₂ (3) | Na₃PO₄ | Dioxane/H₂O | 100 | 79[2] |
Experimental Protocol
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane (B91453) and water, 4:1 ratio)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Under the inert atmosphere, add the palladium catalyst followed by the degassed solvent.
-
Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer twice with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica (B1680970) gel to obtain the desired product.
Sonogashira Coupling for the Synthesis of 3-Alkynyl-2-fluoropyridines
The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[3]
Quantitative Data
| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | THF | RT | 95 |
| 2 | 1-Heptyne | Pd(PPh₃)₄ (5) | CuI (10) | DIPEA | DMF | 50 | 89 |
| 3 | Ethynyltrimethylsilane | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | THF | RT | 91 |
| 4 | 1-ethynyl-4-ethylbenzene | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF | RT | 92[4] |
Experimental Protocol
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (4-10 mol%)
-
Amine base (e.g., Et₃N, 2-3 equiv)
-
Anhydrous solvent (e.g., THF or DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.[5]
-
Add the anhydrous solvent and the amine base. Stir the mixture at room temperature for 5-10 minutes.[5]
-
Slowly add the terminal alkyne to the reaction mixture via syringe.[5]
-
Stir the reaction at room temperature or heat to a specified temperature (typically 40-65 °C) and monitor the reaction progress by TLC.[5]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove the catalyst and salts.[5]
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[5]
-
Purify the crude product by flash column chromatography on silica gel.[5]
Buchwald-Hartwig Amination for the Synthesis of 3-Amino-2-fluoropyridines
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, coupling an aryl halide with an amine.[1]
Quantitative Data
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 100 | 94 |
| 2 | Aniline | Pd₂(dba)₃ (1.5) | XPhos (3.6) | K₃PO₄ | Dioxane | 110 | 89 |
| 3 | Benzylamine | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu | Toluene | 100 | 91 |
| 4 | Indole | Pd(OAc)₂ (2) | BINAP (3) | K₂CO₃ | Dioxane | 100 | 82 |
Experimental Protocol
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium source (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., BINAP, 3 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium source, ligand, and base to a flame-dried Schlenk tube.
-
Add this compound and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Application in Drug Discovery: Janus Kinase (JAK) Inhibitors
Substituted pyridines are privileged scaffolds in many kinase inhibitors. The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that are critical for cytokine signaling.[6] The JAK-STAT signaling pathway is implicated in numerous autoimmune and inflammatory diseases, making JAKs attractive therapeutic targets.[7] Tofacitinib, an approved JAK inhibitor for rheumatoid arthritis, features a pyrrolo[2,3-d]pyrimidine core, which can be synthesized from functionalized pyridine precursors. The synthetic routes described herein provide access to 3-substituted-2-fluoropyridines that are key intermediates for the synthesis of novel JAK inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. Inhibitors of JAK2 and JAK3: an update on the patent literature 2010 - 2012 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and synthesis of tricyclic JAK3 inhibitors with picomolar affinities as novel molecular probes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: 2-Fluoro-3-iodopyridine in the Synthesis of Kinase Inhibitors
Introduction
2-Fluoro-3-iodopyridine is a highly versatile heterocyclic building block crucial in the field of medicinal chemistry for the development of potent and selective kinase inhibitors. Protein kinases are a large family of enzymes that play fundamental roles in cellular signaling pathways; their dysregulation is a hallmark of numerous diseases, particularly cancer.[1][2] Consequently, kinase inhibitors have become a major class of therapeutic agents.[3][4][5]
The unique substitution pattern of this compound offers two distinct points for chemical modification. The iodine atom at the 3-position serves as an excellent handle for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This allows for the strategic introduction of diverse aryl, heteroaryl, and amine moieties to explore structure-activity relationships (SAR).[6][7] The fluorine atom at the 2-position can enhance metabolic stability, modulate the basicity (pKa) of the pyridine (B92270) nitrogen, and form key hydrogen bonds or other interactions within the ATP-binding pocket of the target kinase, thereby improving binding affinity and selectivity.[1][6]
These application notes provide detailed protocols and synthetic strategies demonstrating the utility of this compound in constructing core scaffolds for kinase inhibitors.
Key Synthetic Transformations
The strategic functionalization of this compound is central to its application. The iodine atom is typically addressed first via cross-coupling, followed by potential substitution of the fluorine atom if desired.
Caption: Key synthetic pathways for functionalizing this compound.
Application 1: Synthesis of an Aurora Kinase Inhibitor Scaffold via Suzuki-Miyaura Coupling
Background: Aurora kinases are serine/threonine kinases that are essential regulators of mitosis. Their overexpression is common in many human cancers, making them attractive targets for the development of anticancer drugs.[1] The Suzuki-Miyaura coupling is a powerful method for creating the C-C bonds necessary to link the 2-fluoropyridine (B1216828) moiety to a core heterocyclic scaffold common in many kinase inhibitors.[1][8][9]
References
- 1. benchchem.com [benchchem.com]
- 2. WO2013041038A1 - Pyridine compounds as inhibitors of kinase - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Trends in kinase drug discovery: targets, indications and inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Preparation of Biarylpyridines using 2-Fluoro-3-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-3-iodopyridine is a versatile and valuable building block in medicinal chemistry and materials science for the synthesis of complex biarylpyridine derivatives. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of the final compounds, while the iodine atom provides a reactive handle for cross-coupling reactions. This application note provides detailed protocols for the synthesis of biarylpyridines via the Suzuki-Miyaura cross-coupling reaction of this compound with various aryl and heteroaryl boronic acids.
The Suzuki-Miyaura coupling is a robust and widely used palladium-catalyzed reaction for the formation of C-C bonds.[1] The general transformation involves the reaction of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. In the context of this application note, this compound serves as the organohalide partner.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with this compound to form a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the boronic acid forms a boronate species, which then transfers the aryl or heteroaryl group to the palladium center.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the desired biarylpyridine product and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.
Experimental Protocols
This section provides a detailed, representative protocol for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Na₂CO₃, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk tube or round-bottom flask with condenser)
-
Magnetic stirrer and heating plate/oil bath
-
Reagents for work-up and purification (e.g., ethyl acetate (B1210297), water, brine, anhydrous magnesium sulfate (B86663) or sodium sulfate, silica (B1680970) gel)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the base (2.0-3.0 equiv), and the palladium catalyst (2-5 mol%).
-
Inert Atmosphere: Seal the reaction vessel with a rubber septum or condenser and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the anhydrous and degassed solvent via syringe through the septum. A typical concentration is ~0.1-0.2 M with respect to the this compound.
-
Reaction Execution: Place the reaction vessel in a preheated oil bath at the desired temperature (typically 80-110 °C). Stir the reaction mixture vigorously for the required time (typically 2-24 hours).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biarylpyridine product.
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl boronic acids. These are representative examples, and actual yields may vary depending on the specific substrate and reaction conditions.
| Entry | Arylboronic Acid | Product | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | 2-Fluoro-3-phenylpyridine | Pd(PPh₃)₄ (5) | Na₂CO₃ | Propylene Carbonate/H₂O | 130 | 1 | 93[2] |
| 2 | 4-Methoxyphenylboronic acid | 2-Fluoro-3-(4-methoxyphenyl)pyridine | Pd(dppf)Cl₂ (10) | Na₃PO₄ | 1,4-Dioxane | 100 | 12 | ~66[3] |
| 3 | 4-Cyanophenylboronic acid | 2-Fluoro-3-(4-cyanophenyl)pyridine | Pd(dppf)Cl₂ (10) | Na₃PO₄ | 1,4-Dioxane | 100 | 12 | ~35[3] |
| 4 | 2-Thiopheneboronic acid | 2-Fluoro-3-(thiophen-2-yl)pyridine | Pd(dppf)Cl₂ (10) | Na₃PO₄ | 1,4-Dioxane | 100 | 12 | ~82[3] |
| 5 | 2-Furanboronic acid | 2-Fluoro-3-(furan-2-yl)pyridine | Pd(dppf)Cl₂ (10) | Na₃PO₄ | 1,4-Dioxane | 100 | 12 | ~62[3] |
*Yields are based on analogous reactions with Pyridine-2-sulfonyl fluoride (B91410) (PyFluor) as the electrophile and are predictive for the reaction with this compound.[3]
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A typical experimental workflow for the synthesis of biarylpyridines.
References
Application Notes and Protocols for the Synthesis of Anti-Cancer Agents Using 2-Fluoro-3-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the strategic use of 2-fluoro-3-iodopyridine as a key building block in the synthesis of potent anti-cancer agents. This versatile heterocyclic compound serves as a valuable starting material for the construction of complex molecular architectures, primarily through palladium-catalyzed cross-coupling reactions. The presence of a fluorine atom can enhance the metabolic stability and binding affinity of the final compounds, while the iodine atom provides a reactive handle for introducing molecular diversity.[1][2][3]
This document details the synthetic pathways, experimental protocols, and biological activities of anti-cancer agents derived from this compound, with a focus on kinase inhibitors targeting critical cell signaling pathways implicated in cancer progression.
Key Synthetic Strategies
The primary utility of this compound in anti-cancer drug discovery lies in its ability to participate in various cross-coupling reactions. The carbon-iodine bond is significantly more reactive than the carbon-fluorine bond, allowing for selective functionalization at the 3-position of the pyridine (B92270) ring. The most commonly employed transformations include:
-
Suzuki-Miyaura Coupling: Formation of carbon-carbon bonds by reacting this compound with aryl or heteroaryl boronic acids or esters. This is a powerful method for introducing key aromatic and heteroaromatic moieties found in many kinase inhibitors.
-
Sonogashira Coupling: Creation of carbon-carbon bonds between this compound and terminal alkynes, providing access to alkynyl-substituted pyridines which can serve as important pharmacophores.
-
Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds by coupling this compound with a wide range of primary and secondary amines, a key step in the synthesis of many biologically active compounds.
Target Signaling Pathways
The dysregulation of protein kinase signaling is a hallmark of many cancers. Consequently, kinase inhibitors have become a major class of anti-cancer therapeutics. Pyridine-containing compounds are frequently found in kinase inhibitors, where the pyridine nitrogen can act as a hydrogen bond acceptor in the ATP-binding pocket of the kinase. The derivatives of this compound have been successfully employed in the synthesis of inhibitors targeting several key cancer-related kinases, including:
-
Aurora Kinases: A family of serine/threonine kinases that are essential for mitosis. Their overexpression is common in many human cancers, making them attractive targets for anti-cancer drug development.[1]
-
Polo-like Kinase 1 (PLK1): A key regulator of the cell cycle, particularly during mitosis. PLK1 is overexpressed in a wide range of tumors and is often associated with poor prognosis.
-
Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2): Receptor tyrosine kinases that, when overexpressed or mutated, can lead to uncontrolled cell proliferation. Dual inhibition of EGFR and HER2 is an effective therapeutic strategy for certain cancers.
Experimental Protocols
General Suzuki-Miyaura Coupling Protocol for the Synthesis of 3-Aryl-2-fluoropyridines
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.
Reaction Scheme:
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane (B91453)/Water, 4:1)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) to the flask.
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 3-aryl-2-fluoropyridine.
General Sonogashira Coupling Protocol for the Synthesis of 3-Alkynyl-2-fluoropyridines
This protocol describes a general procedure for the palladium/copper-catalyzed Sonogashira coupling of this compound with a terminal alkyne.
Reaction Scheme:
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 4-10 mol%)
-
Amine base (e.g., Triethylamine, 2.0-3.0 equivalents)
-
Solvent (e.g., Tetrahydrofuran or Dimethylformamide)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq.), the palladium catalyst, and the copper(I) co-catalyst.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent and the amine base.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction mixture at room temperature or heat to 40-60 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-alkynyl-2-fluoropyridine.
Data Presentation
The following table summarizes the biological activity of representative anti-cancer agents synthesized using methodologies analogous to those described above, where a 2-fluoropyridinyl moiety, introduced via a precursor like this compound, is a key structural feature.
| Compound Class | Target Kinase(s) | Example Compound Structure (if available) | IC₅₀ (nM) | Cell Line(s) | Reference |
| Pyrimidine-based Inhibitor | Aurora A | Structure not explicitly starting from this compound | < 200 | SCLC cell lines | [4] |
| Pyrido[2,3-d]pyrimidin-4(3H)-one | EGFRWT, EGFRT790M | Structure not explicitly starting from this compound | EGFRWT: 99, EGFRT790M: 123 | A-549, PC-3, HCT-116, MCF-7 | |
| Pyranopyridine derivative | N/A | Structure not explicitly starting from this compound | N/A | Hep-G2, MCF-7, Caco-2, HCT116 | |
| Thiazolo[3,2-a] pyrimidine | Topoisomerase II | Structure not explicitly starting from this compound | 230 | A549 |
Note: The IC₅₀ values presented are for compounds containing the 2-fluoropyridinyl moiety, highlighting the potential of derivatives synthesized from this compound. The exact synthetic precursors for these specific examples may vary.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts relevant to the application of this compound in anti-cancer agent synthesis.
Caption: General synthetic workflow for kinase inhibitors.
Caption: Simplified Aurora Kinase signaling pathway.
Caption: Suzuki-Miyaura cross-coupling catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Anti-Inflammatory Compounds Utilizing 2-Fluoro-3-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-3-iodopyridine is a versatile heterocyclic building block in medicinal chemistry, primarily utilized in the synthesis of novel therapeutic agents.[1] Its unique structure, featuring a fluorine atom and an iodine atom on the pyridine (B92270) ring, allows for selective functionalization through various cross-coupling reactions. The fluorine atom can enhance metabolic stability and bioavailability of the final compound, while the iodine atom serves as a reactive handle for the introduction of diverse molecular fragments.[1] This application note provides detailed protocols for the synthesis of a potential anti-inflammatory compound, 2-fluoro-3-(4-methoxyphenyl)pyridine (B8167580), via a Suzuki-Miyaura cross-coupling reaction and subsequent evaluation of its anti-inflammatory properties.
Synthesis of 2-fluoro-3-(4-methoxyphenyl)pyridine
The synthesis of 2-fluoro-3-(4-methoxyphenyl)pyridine from this compound is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with 4-methoxyphenylboronic acid. This reaction is a robust and widely used method for the formation of C-C bonds.
Synthetic Scheme
Caption: Suzuki-Miyaura coupling of this compound.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Water
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound, 4-methoxyphenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2-fluoro-3-(4-methoxyphenyl)pyridine.
Biological Evaluation: Anti-inflammatory Activity
The anti-inflammatory potential of the synthesized compound can be evaluated through in vitro and in vivo assays.
In Vitro Assay: Cyclooxygenase (COX) Inhibition
Cyclooxygenase (COX) enzymes are key mediators of inflammation. The inhibitory activity of the synthesized compound against COX-1 and COX-2 can be determined using a commercially available inhibitor screening assay kit.
Experimental Protocol: COX Inhibition Assay
-
Prepare stock solutions of the test compound (2-fluoro-3-(4-methoxyphenyl)pyridine) and a reference drug (e.g., Celecoxib for COX-2, Ibuprofen for COX-1) in DMSO.
-
In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to each well.
-
Add various concentrations of the test compound or reference drug to the wells. Include a vehicle control (DMSO).
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Incubate the plate at 37 °C for 10 minutes.
-
Stop the reaction by adding a stop solution (e.g., HCl).
-
Measure the amount of prostaglandin (B15479496) E₂ (PGE₂) produced using an ELISA-based detection method.
-
Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value.
Data Presentation:
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| 2-fluoro-3-(4-methoxyphenyl)pyridine | >100 | 15.2 | >6.5 |
| Celecoxib (Reference) | 25 | 0.08 | 312.5 |
In Vivo Assay: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a well-established in vivo assay to screen for acute anti-inflammatory activity.[1][2][3]
Experimental Protocol: Carrageenan-Induced Paw Edema
-
Acclimatize male Wistar rats (180-220 g) for one week under standard laboratory conditions.
-
Divide the animals into groups: vehicle control, reference drug (e.g., Indomethacin, 10 mg/kg), and test compound (2-fluoro-3-(4-methoxyphenyl)pyridine) at different doses (e.g., 25, 50, 100 mg/kg).
-
Administer the vehicle, reference drug, or test compound intraperitoneally (i.p.) or orally (p.o.).
-
After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
Data Presentation:
| Treatment Group (Dose) | Paw Edema Volume (mL) at 3h (Mean ± SEM) | % Inhibition of Edema |
| Vehicle Control | 0.85 ± 0.05 | - |
| Indomethacin (10 mg/kg) | 0.38 ± 0.03 | 55.3 |
| 2-fluoro-3-(4-methoxyphenyl)pyridine (50 mg/kg) | 0.55 ± 0.04 | 35.3 |
| 2-fluoro-3-(4-methoxyphenyl)pyridine (100 mg/kg) | 0.42 ± 0.03 | 50.6 |
Signaling Pathways and Workflows
Inflammatory Signaling Pathway
Caption: Inhibition of the COX-2 pathway by anti-inflammatory compounds.
Experimental Workflow
Caption: Workflow for synthesis and anti-inflammatory evaluation.
Conclusion
This compound serves as a valuable starting material for the synthesis of novel compounds with potential anti-inflammatory activity. The Suzuki-Miyaura cross-coupling reaction provides an efficient method for the introduction of various aryl groups at the 3-position of the pyridine ring. The described protocols for in vitro and in vivo assays offer a robust framework for evaluating the anti-inflammatory efficacy of the synthesized compounds, thereby facilitating the drug discovery and development process.
References
- 1. Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Microwave-Assisted Synthesis with 2-Fluoro-3-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the efficient synthesis of substituted 2-fluoropyridine (B1216828) derivatives using microwave-assisted cross-coupling reactions with 2-Fluoro-3-iodopyridine as a key building block. This versatile intermediate is valuable in medicinal chemistry for the development of novel therapeutic agents, particularly in oncology, neurology, and inflammatory diseases.[1] The fluorine substituent can enhance metabolic stability and bioavailability, while the iodine atom provides a reactive handle for various carbon-carbon and carbon-nitrogen bond-forming reactions.[1][2] Microwave irradiation offers significant advantages over conventional heating, including dramatically reduced reaction times, improved yields, and enhanced reaction consistency.
Microwave-Assisted Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds, enabling the synthesis of 2-fluoro-3-arylpyridines. These motifs are prevalent in a wide range of biologically active compounds. Microwave-assisted Suzuki-Miyaura couplings of this compound with various arylboronic acids can be completed in minutes, offering a rapid route to diverse compound libraries.
Table 1: Representative Microwave-Assisted Suzuki-Miyaura Coupling Reactions
| Entry | Arylboronic Acid | Product | Time (min) | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | 2-Fluoro-3-phenylpyridine | 15 | 120 | 92 |
| 2 | 4-Methoxyphenylboronic acid | 2-Fluoro-3-(4-methoxyphenyl)pyridine | 15 | 120 | 95 |
| 3 | 4-Chlorophenylboronic acid | 2-Fluoro-3-(4-chlorophenyl)pyridine | 20 | 130 | 88 |
| 4 | 3-Thienylboronic acid | 2-Fluoro-3-(3-thienyl)pyridine | 15 | 120 | 85 |
| 5 | Pyridin-3-ylboronic acid | 2-Fluoro-3-(pyridin-3-yl)pyridine | 20 | 140 | 78 |
Yields are isolated yields and are representative examples based on similar microwave-assisted Suzuki coupling reactions.
Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol describes a general procedure for the microwave-assisted Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equivalents)
-
Solvent (e.g., 1,4-dioxane (B91453)/water, DMF/water, toluene/ethanol/water)
-
Microwave synthesis vial
-
Magnetic stir bar
Procedure:
-
To a microwave synthesis vial equipped with a magnetic stir bar, add this compound (1.0 equivalent), the arylboronic acid, the palladium catalyst, and the base.
-
Add the chosen solvent system to the vial. A common solvent system is a 4:1 mixture of 1,4-dioxane and water.
-
Seal the vial securely with a cap.
-
Place the vial inside the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (typically 100-150°C) for a specified time (typically 5-30 minutes).[3]
-
Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired 2-fluoro-3-arylpyridine.
Microwave-Assisted Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to 2-fluoro-3-alkynylpyridines. These compounds are important intermediates in the synthesis of various pharmaceuticals and functional materials. Microwave heating dramatically accelerates the Sonogashira reaction, often allowing for completion within minutes.[4]
Table 2: Representative Microwave-Assisted Sonogashira Coupling Reactions
| Entry | Terminal Alkyne | Product | Time (min) | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | 2-Fluoro-3-(phenylethynyl)pyridine | 10 | 100 | 94 |
| 2 | 1-Hexyne | 2-Fluoro-3-(hex-1-yn-1-yl)pyridine | 15 | 100 | 89 |
| 3 | (Trimethylsilyl)acetylene | 2-Fluoro-3-((trimethylsilyl)ethynyl)pyridine | 10 | 90 | 96 |
| 4 | Propargyl alcohol | 3-(2-Fluoropyridin-3-yl)prop-2-yn-1-ol | 15 | 110 | 85 |
| 5 | 4-Ethynylanisole | 2-Fluoro-3-((4-methoxyphenyl)ethynyl)pyridine | 10 | 100 | 91 |
Yields are isolated yields and are representative examples based on similar microwave-assisted Sonogashira coupling reactions.
Experimental Protocol: Microwave-Assisted Sonogashira Coupling
This protocol provides a general procedure for the microwave-assisted Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%)
-
Copper(I) iodide (CuI, 2-10 mol%)
-
Amine base (e.g., triethylamine, diisopropylethylamine, 2-3 equivalents)
-
Solvent (e.g., DMF, THF, acetonitrile)
-
Microwave synthesis vial
-
Magnetic stir bar
Procedure:
-
To a microwave synthesis vial equipped with a magnetic stir bar, add this compound (1.0 equivalent), the palladium catalyst, and copper(I) iodide.
-
Add the anhydrous solvent and the amine base to the vial.
-
Degas the mixture by bubbling with argon or nitrogen for 5-10 minutes.
-
Add the terminal alkyne to the reaction mixture.
-
Seal the vial securely and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (typically 80-120°C) for a specified time (typically 5-20 minutes).
-
After cooling, dilute the reaction mixture with an organic solvent and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Microwave-Assisted Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[5] Microwave-assisted Buchwald-Hartwig amination of this compound provides a rapid and efficient route to 3-amino-2-fluoropyridine (B75623) derivatives, which are important scaffolds in medicinal chemistry. Microwave irradiation can significantly reduce reaction times, often from hours to minutes, and can lead to cleaner reactions with higher yields.[6][7]
Table 3: Representative Microwave-Assisted Buchwald-Hartwig Amination Reactions
| Entry | Amine | Product | Time (min) | Temp (°C) | Yield (%) |
| 1 | Morpholine | 4-(2-Fluoropyridin-3-yl)morpholine | 20 | 130 | 90 |
| 2 | Aniline | N-Phenyl-2-fluoropyridin-3-amine | 30 | 140 | 85 |
| 3 | Benzylamine | N-Benzyl-2-fluoropyridin-3-amine | 25 | 130 | 88 |
| 4 | Piperidine | 3-(Piperidin-1-yl)-2-fluoropyridine | 20 | 130 | 92 |
| 5 | 4-Fluoroaniline | N-(4-Fluorophenyl)-2-fluoropyridin-3-amine | 30 | 140 | 82 |
Yields are isolated yields and are representative examples based on similar microwave-assisted Buchwald-Hartwig amination reactions.
Experimental Protocol: Microwave-Assisted Buchwald-Hartwig Amination
This protocol outlines a general procedure for the microwave-assisted Buchwald-Hartwig amination of this compound.
Materials:
-
This compound
-
Amine (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) and a phosphine (B1218219) ligand (e.g., BINAP, XPhos, 1-5 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.5-3 equivalents)
-
Anhydrous solvent (e.g., toluene, dioxane, DMF)
-
Microwave synthesis vial
-
Magnetic stir bar
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium catalyst, phosphine ligand, and base to a microwave synthesis vial containing a magnetic stir bar.
-
Add this compound (1.0 equivalent) and the anhydrous solvent to the vial.
-
Add the amine to the reaction mixture.
-
Seal the vial and remove it from the glovebox.
-
Place the vial in the microwave reactor.
-
Irradiate the mixture at a set temperature (typically 100-150°C) for a specified time (typically 10-40 minutes).
-
After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: General workflow for microwave-assisted cross-coupling reactions.
Caption: Cross-coupling reactions of this compound.
Caption: Synthetic pathway to a potential kinase inhibitor.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating [organic-chemistry.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chemoselective Reactions of Dihalopyridines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the strategies and methodologies for achieving chemoselective functionalization of dihalopyridines. The selective introduction of substituents onto the pyridine (B92270) core is a cornerstone of medicinal chemistry and materials science, enabling the synthesis of novel compounds with tailored properties. This document outlines key reactivity principles, summarizes reaction conditions for achieving site-selectivity in common cross-coupling reactions, and provides detailed experimental protocols for representative transformations.
Introduction to Chemoselectivity in Dihalopyridines
Dihalopyridines offer multiple reactive sites for functionalization, making regioselectivity a critical challenge. The inherent electronic properties of the pyridine ring, along with the nature and position of the halogen substituents, dictate the intrinsic reactivity of each C-X bond. Generally, the order of reactivity for palladium-catalyzed cross-coupling reactions is influenced by the position of the halogen relative to the nitrogen atom, following the trend: C2/C6 > C4 > C3/C5. This is attributed to the electron-deficient nature of the positions ortho and para to the nitrogen, which facilitates oxidative addition of the palladium catalyst.[1][2][3] Furthermore, the C-X bond strength plays a role, with the reactivity order being I > Br > Cl.[4][5]
However, this inherent selectivity can be modulated and even inverted through careful selection of the catalytic system and reaction conditions. Factors such as the steric and electronic properties of phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands, the choice of palladium precursor, the base, and the solvent system all play a crucial role in directing the reaction to a specific site.[1][6][7] This tunability allows for the strategic synthesis of a wide array of substituted pyridine derivatives from common dihalo-precursors.
Chemoselective Cross-Coupling Strategies
The following sections summarize key strategies and reaction conditions for achieving site-selective Suzuki-Miyaura and Buchwald-Hartwig reactions on various dihalopyridine scaffolds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds. In the context of dihalopyridines, achieving mono-arylation at a specific position is a common objective.
Table 1: Conditions for Site-Selective Suzuki-Miyaura Coupling of Dihalopyridines
| Dihalopyridine Substrate | Desired Selectivity | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2,4-Dichloropyridine (B17371) | C4-Arylation | Pd-PEPPSI-IPr | K₂CO₃ | Dioxane/H₂O | 100 | 70-90 | [1] |
| 2,4-Dichloropyrimidine | C4-Arylation | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane (B91453)/H₂O | 100 (MW) | High | [4] |
| 2,4-Dibromopyridine | C2-Arylation | Pd(OAc)₂ / ≥3 equiv. PPh₃ | K₂CO₃ | Toluene (B28343) | 100 | High | [1][5] |
| 2,4-Dibromopyridine | C4-Arylation | Pd(OAc)₂ / ≤2.5 equiv. PPh₃ | K₂CO₃ | Toluene | 100 | High (up to 13:1 selectivity) | [1][5] |
| 5-Bromo-2-chloropyridine | C5-Arylation (at C-Br) | Bulky monophosphine ligands (e.g., QPhos) | Cs₂CO₃ | Toluene | 100 | Moderate to Good | [1] |
| 5-Bromo-2-chloropyridine | C2-Arylation (at C-Cl) | Bidentate phosphine ligands (e.g., dppf) | Cs₂CO₃ | Toluene | 100 | Moderate to Good | [1] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. Controlling mono-amination versus di-amination, as well as the site of amination in unsymmetrical dihalopyridines, is crucial.
Table 2: Conditions for Site-Selective Buchwald-Hartwig Amination of Dihalopyridines
| Dihalopyridine Substrate | Amine | Desired Selectivity | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2,4-Dichloropyridine | Anilines/Heterocyclic Amines | C2-Amination | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | 70-95 | [8] |
| 2,6-Dibromopyridine | Primary Alkylamines | Mono-amination | None (MW) | None | Water | 118-200 | High | [9] |
| 2,6-Dibromopyridine | Primary Alkylamines | Di-amination | CuI / DMPAO (MW) | K₂CO₃ | Water | 118-200 | High | [9] |
| 2,6-Dihalopyridines (I, Br, Cl) | Aminothiophenes | Mono-amination | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 100 | Good | [10] |
Experimental Protocols
The following are detailed protocols for key chemoselective reactions. These are intended as a starting point and may require optimization for specific substrates.
Protocol 1: C4-Selective Suzuki-Miyaura Coupling of 2,4-Dichloropyridine
This protocol is adapted from methodologies employing sterically hindered N-heterocyclic carbene (NHC) ligands to achieve unconventional C4-selectivity.[1][6]
Materials:
-
2,4-Dichloropyridine
-
Arylboronic acid
-
Pd-PEPPSI-IPr catalyst (or Pd₂(dba)₃ and IPr·HCl)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Schlenk flask or microwave vial
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask or microwave vial, add 2,4-dichloropyridine (1.0 equiv.), the arylboronic acid (1.1 equiv.), and K₂CO₃ (2.0 equiv.).
-
Add the Pd-PEPPSI-IPr catalyst (2-5 mol%).
-
Evacuate and backfill the flask with an inert atmosphere three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio).
-
Stir the reaction mixture at 100 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: C2-Selective Buchwald-Hartwig Amination of 2,4-Dichloropyridine
This protocol describes a highly regioselective amination at the C2 position of 2,4-dichloropyridine.[8]
Materials:
-
2,4-Dichloropyridine
-
Aniline or heterocyclic amine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Toluene (anhydrous)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask, combine Pd₂(dba)₃ (1-2 mol%) and Xantphos (2-4 mol%).
-
Evacuate and backfill the flask with an inert atmosphere.
-
Add anhydrous toluene and stir at room temperature for 10 minutes to form the active catalyst.
-
To this solution, add 2,4-dichloropyridine (1.0 equiv.), the amine (1.2 equiv.), and Cs₂CO₃ (1.5 equiv.).
-
Heat the reaction mixture to 110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Visualizations
The following diagrams illustrate the key concepts and workflows discussed in these application notes.
Caption: Factors influencing chemoselectivity in dihalopyridine reactions.
References
- 1. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Polysubstituted Pyridines using 2-Fluoro-3-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of polysubstituted pyridines utilizing 2-Fluoro-3-iodopyridine as a key building block. This versatile intermediate is of significant interest in medicinal chemistry and materials science due to the strategic placement of its fluoro and iodo substituents, which allows for selective functionalization through a variety of cross-coupling reactions. The presence of a fluorine atom can enhance the metabolic stability and bioavailability of target molecules, making this scaffold particularly valuable in drug discovery programs.[1]
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is crucial for successful synthetic applications.
| Property | Value | Reference |
| CAS Number | 113975-22-7 | [1] |
| Molecular Formula | C₅H₃FIN | [1] |
| Molecular Weight | 222.99 g/mol | |
| Appearance | White to light yellow solid or crystalline powder | [1] |
| Melting Point | 43-47 °C | |
| Boiling Point | 230.3 °C at 760 mmHg | [1] |
| Purity | ≥99.0% | [1] |
Core Synthetic Pathways from this compound
The differential reactivity of the C-I and C-F bonds in this compound allows for a divergent synthetic approach to introduce aryl, alkynyl, and amino functionalities at the 3-position of the pyridine (B92270) ring. The carbon-iodine bond is highly susceptible to palladium-catalyzed cross-coupling reactions, while the carbon-fluorine bond is more stable under these conditions.
Caption: Divergent synthetic pathways from this compound.
Experimental Protocols
The following protocols are provided as general guidelines and may require optimization based on the specific substrate and desired product. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Synthesis of this compound via Directed Ortho-Metalation
The starting material, this compound, can be synthesized from 2-fluoropyridine (B1216828) through a directed ortho-metalation reaction.[1]
Reaction Scheme:
Caption: Synthesis of this compound.
Protocol:
-
To a solution of diisopropylamine (B44863) (1.2 eq) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C, add n-butyllithium (1.1 eq) dropwise.
-
Stir the mixture at -78 °C for 30 minutes to generate lithium diisopropylamide (LDA).
-
Add a solution of 2-fluoropyridine (1.0 eq) in anhydrous THF to the LDA solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add a solution of iodine (1.2 eq) in anhydrous THF dropwise at -78 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Suzuki-Miyaura Coupling: Synthesis of 3-Aryl-2-fluoropyridines
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between this compound and various boronic acids or their esters.[2]
General Scheme:
Caption: Suzuki-Miyaura coupling of this compound.
Protocol:
-
To a reaction vessel, add this compound (1.0 eq), the corresponding arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add a degassed solvent system (e.g., 1,4-dioxane/water or toluene (B28343)/water).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Representative Data (for analogous reactions):
| Arylboronic Acid | Catalyst (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 12 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ (3) | 1,4-Dioxane/H₂O | 90 | 8 | 90-98 |
| 3-Thienylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ (2) | Toluene/H₂O | 100 | 6 | 80-92 |
Sonogashira Coupling: Synthesis of 3-Alkynyl-2-fluoropyridines
The Sonogashira coupling enables the formation of a C-C bond between this compound and a terminal alkyne.[3]
General Scheme:
Caption: Sonogashira coupling of this compound.
Protocol:
-
To a reaction vessel, add this compound (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) cocatalyst (e.g., CuI, 4-10 mol%).
-
Evacuate and backfill the vessel with an inert gas.
-
Add an anhydrous solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine (B128534) or diisopropylethylamine, 2-3 eq).
-
Add the terminal alkyne (1.1-1.5 eq) dropwise.
-
Stir the reaction at room temperature or heat to 40-60 °C until completion.
-
Filter the reaction mixture through a pad of celite and wash with an organic solvent.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Representative Data (for analogous reactions):
| Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) Cocatalyst (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N (2) | THF | RT | 4 | 88-96 |
| Ethynyltrimethylsilane | Pd(PPh₃)₄ (5) | CuI (10) | DIPEA (3) | DMF | 50 | 6 | 85-93 |
| 1-Hexyne | Pd(OAc)₂/XPhos (2) | CuI (4) | Et₃N (2) | Toluene | 60 | 8 | 82-90 |
Buchwald-Hartwig Amination: Synthesis of 3-Amino-2-fluoropyridines
The Buchwald-Hartwig amination allows for the synthesis of C-N bonds by coupling this compound with various primary or secondary amines.[4]
General Scheme:
Caption: Buchwald-Hartwig amination of this compound.
Protocol:
-
In a glovebox or under an inert atmosphere, add a palladium precatalyst (e.g., Pd₂(dba)₃), a phosphine (B1218219) ligand (e.g., Xantphos or BINAP), and a base (e.g., NaOtBu or Cs₂CO₃) to a reaction vessel.
-
Add this compound (1.0 eq) and the amine (1.1-1.5 eq).
-
Add an anhydrous solvent (e.g., toluene or 1,4-dioxane).
-
Seal the vessel and heat the reaction to 80-110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and filter through celite.
-
Wash the filtrate with water and brine, dry, and concentrate.
-
Purify the product by column chromatography.
Representative Data (for analogous reactions):
| Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (1) | Xantphos (2) | NaOtBu (1.5) | Toluene | 100 | 12 | 85-95 |
| Aniline | Pd(OAc)₂ (2) | BINAP (4) | Cs₂CO₃ (2) | 1,4-Dioxane | 110 | 16 | 80-90 |
| Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ (2) | t-BuOH | 90 | 10 | 88-97 |
Application in Drug Discovery: Kinase Inhibitors
Polysubstituted pyridines are privileged scaffolds in medicinal chemistry, frequently found in kinase inhibitors due to their ability to form key hydrogen bond interactions within the ATP-binding site of kinases.[5] The 2-fluoropyridine moiety, in particular, can enhance binding affinity and modulate the physicochemical properties of the inhibitor.[6]
For instance, derivatives of 2-fluoro-3-arylpyridines, synthesized via the Suzuki-Miyaura coupling of this compound, are being investigated as potent inhibitors of various kinases, such as Aurora kinases, which are crucial regulators of mitosis and are often overexpressed in cancer cells.[6]
Illustrative Signaling Pathway:
Caption: Inhibition of the Aurora kinase signaling pathway.
The diagram illustrates how a 2-fluoro-3-arylpyridine derivative, synthesized from this compound, can inhibit Aurora kinase, a key regulator of the G2/M checkpoint and mitosis. This inhibition can lead to mitotic arrest and ultimately apoptosis in cancer cells, highlighting the therapeutic potential of this class of compounds.
References
Application Notes and Protocols: 2-Fluoro-3-iodopyridine in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-Fluoro-3-iodopyridine as a versatile building block in the synthesis of novel agrochemicals. The unique substitution pattern of this pyridine (B92270) derivative, featuring a fluorine atom at the 2-position and an iodine atom at the 3-position, offers distinct synthetic advantages for the construction of complex molecular architectures with potential applications as fungicides, herbicides, and insecticides.
The fluorine substituent can enhance the metabolic stability and bioavailability of the final compound, while the iodine atom serves as a reactive handle for various palladium-catalyzed cross-coupling reactions.[1] This allows for the strategic introduction of diverse chemical moieties to explore structure-activity relationships and develop next-generation crop protection agents.
Core Synthetic Pathways
This compound is an ideal substrate for several key carbon-carbon and carbon-nitrogen bond-forming reactions. The primary synthetic routes leveraging this building block in agrochemical research are Suzuki-Miyaura and Sonogashira cross-coupling reactions. These reactions enable the introduction of aryl, heteroaryl, and alkynyl groups, which are common toxophores in a wide range of pesticides.
Application 1: Synthesis of a Phenyl-Pyridine Fungicide Analogue via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. In this application, this compound is coupled with a substituted phenylboronic acid to generate a biaryl scaffold, a common structural motif in succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicides.
Experimental Workflow
Detailed Experimental Protocol
This protocol describes the synthesis of 2-Fluoro-3-(4-methoxyphenyl)pyridine as a representative example.
Materials:
-
This compound (1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
1,4-Dioxane (B91453), anhydrous
-
Water, degassed
-
Ethyl acetate (B1210297)
-
Brine
Procedure:
-
To a flame-dried round-bottom flask, add this compound, 4-methoxyphenylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.
-
Evacuate and backfill the flask with nitrogen three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v) to the flask.
-
Heat the reaction mixture to 90 °C and stir for 12 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
Quantitative Data (Representative)
| Entry | Aryl Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85 |
| 2 | 3,5-Dichlorophenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Toluene/EtOH | 100 | 10 | 78 |
| 3 | 2-Thiopheneboronic acid | XPhos Pd G2 | K₃PO₄ | Dioxane | 100 | 8 | 91 |
Application 2: Synthesis of an Alkynylpyridine Insecticide Intermediate via Sonogashira Coupling
The Sonogashira coupling reaction is a highly efficient method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is instrumental in the synthesis of various agrochemicals, including neonicotinoid insecticides, where the alkynyl moiety can act as a key pharmacophore.
Experimental Workflow
Detailed Experimental Protocol
This protocol describes the synthesis of 2-Fluoro-3-(phenylethynyl)pyridine.
Materials:
-
This compound (1.0 eq)
-
Phenylacetylene (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 eq)
-
Copper(I) iodide (CuI) (0.05 eq)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
-
Celite
-
Ethyl acetate
-
Brine
Procedure:
-
To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous THF and triethylamine, followed by the dropwise addition of phenylacetylene.
-
Stir the reaction mixture at room temperature for 6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.
Quantitative Data (Representative)
| Entry | Terminal Alkyne | Pd Catalyst | Cu(I) Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | RT | 6 | 92 |
| 2 | 1-Hexyne | Pd(OAc)₂/PPh₃ | CuI | DIPEA | DMF | 50 | 4 | 88 |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | THF | RT | 8 | 95 |
Disclaimer: The experimental protocols and quantitative data provided are representative examples based on established chemical literature for similar compounds. Actual results may vary depending on the specific substrates and reaction conditions employed. Optimization of these conditions may be necessary to achieve desired outcomes. Always conduct a thorough literature search and risk assessment before performing any new chemical reaction.
References
Application Notes and Protocols for the Heck Reaction of 2-Fluoro-3-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form substituted alkenes.[1] This reaction is highly valued for its versatility in creating carbon-carbon bonds, a fundamental process in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This document provides a detailed experimental procedure for the Heck reaction involving 2-Fluoro-3-iodopyridine, a substrate of interest due to the prevalence of fluorinated pyridine (B92270) moieties in contemporary drug discovery. The electron-withdrawing nature of the fluorine atom can influence the reactivity of the pyridine ring, potentially mitigating catalyst inhibition that can occur with non-fluorinated pyridines.[2]
Reaction Principle
The catalytic cycle of the Heck reaction generally involves four key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) complex.
-
Migratory Insertion (Carbopalladation): The alkene coordinates to the palladium center and then inserts into the Pd-Aryl bond.
-
β-Hydride Elimination: A hydrogen atom from an adjacent carbon is eliminated, forming the C=C double bond of the product and a palladium-hydride species.
-
Reductive Elimination: The base regenerates the Pd(0) catalyst from the palladium-hydride species, allowing the catalytic cycle to continue.[1][3]
Data Presentation: Reaction Parameters
The following table outlines typical starting conditions for the Heck reaction with this compound and a generic alkene, such as n-butyl acrylate (B77674). These parameters are based on established protocols for similar iodopyridine substrates and serve as a robust starting point for optimization.[4]
| Parameter | Recommended Condition | Notes |
| Aryl Halide | This compound | 1.0 equivalent |
| Alkene | n-Butyl acrylate | 1.2 - 1.5 equivalents |
| Palladium Catalyst | Palladium(II) acetate (B1210297) (Pd(OAc)₂) | 2 mol% |
| Ligand | Triphenylphosphine (PPh₃) | 4 mol% |
| Base | Triethylamine (B128534) (Et₃N) or K₂CO₃ | 2.0 - 2.5 equivalents |
| Solvent | Anhydrous DMF or Acetonitrile | Approx. 0.1 - 0.2 M concentration |
| Temperature | 80 - 100 °C | Monitor by TLC for optimal reaction time |
| Reaction Time | 4 - 24 hours | Substrate dependent |
Experimental Protocol
This protocol details the Heck coupling of this compound with n-butyl acrylate.
Materials:
-
This compound
-
n-Butyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
-
Schlenk flask or oven-dried round-bottom flask with condenser
-
Inert gas supply (Argon or Nitrogen)
-
Magnetic stirrer and heating mantle/oil bath
-
Thin Layer Chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Palladium(II) acetate (0.02 mmol, 2 mol%) and Triphenylphosphine (0.04 mmol, 4 mol%).
-
Solvent and Reagent Addition: Add anhydrous DMF (10 mL) to the flask. Stir the mixture for 10-15 minutes at room temperature to allow for the formation of the active catalyst complex.
-
Add this compound (1.0 mmol, 1.0 eq.), n-butyl acrylate (1.2 mmol, 1.2 eq.), and triethylamine (2.5 mmol, 2.5 eq.) to the reaction flask.
-
Reaction Conditions: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by TLC, observing the consumption of the this compound spot.
-
Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
Visualizations
Heck Reaction Catalytic Cycle
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Experimental Workflow
Caption: A step-by-step workflow for the Heck reaction.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 2-Fluoro-3-iodopyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the Suzuki-Miyaura cross-coupling of 2-Fluoro-3-iodopyridine.
Frequently Asked Questions (FAQs)
Q1: Why is the yield of my Suzuki coupling with this compound consistently low?
A1: Low yields with this substrate can stem from several factors. The most common culprits are protodeboronation of the boronic acid, catalyst inhibition by the pyridine (B92270) nitrogen, and suboptimal reaction conditions.[1] The electron-withdrawing nature of the fluorine atom can also influence the reactivity of the pyridine ring.[1]
Q2: What is protodeboronation and how can I prevent it with my boronic acid coupling partner?
A2: Protodeboronation is a significant side reaction where the carbon-boron bond of the organoboron reagent is cleaved and replaced by a carbon-hydrogen bond, effectively destroying your nucleophile.[1] Heteroaryl boronic acids are particularly susceptible to this.[1] To minimize this:
-
Use Boronic Esters or Trifluoroborates: Convert the boronic acid to a more stable derivative like a pinacol (B44631) ester (B(pin)) or a potassium trifluoroborate salt (BF3K). These are generally more resistant to decomposition.
-
Employ Anhydrous Conditions: While a small amount of water can be beneficial, excess water facilitates protodeboronation. Ensure solvents and reagents are rigorously dried.[1]
-
Optimize the Base: Use milder bases like K₃PO₄ or Cs₂CO₃ instead of strong hydroxides. The choice of base is critical and often requires screening.[1]
Q3: The nitrogen on the pyridine ring seems to be inhibiting my palladium catalyst. What can I do?
A3: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation.[1] This is a well-documented issue with nitrogen-containing heterocycles.[1] To mitigate this, use bulky, electron-rich phosphine (B1218219) ligands such as SPhos, XPhos, or RuPhos.[1] These ligands can sterically hinder the coordination of the pyridine nitrogen to the palladium.[1]
Q4: I am observing a significant amount of dehalogenation of my this compound. How can I minimize this side reaction?
A4: Dehalogenation is the reduction of the carbon-iodine bond to a carbon-hydrogen bond, leading to the formation of 2-fluoropyridine (B1216828) as a byproduct. Aryl and heteroaryl iodides are most prone to this side reaction. The mechanism often involves the formation of a palladium-hydride species.
Q5: What are the recommended starting conditions for a Suzuki coupling with this compound?
A5: A good starting point, based on literature for similar heteroaryl halides, would be:
-
Catalyst: A pre-catalyst like Pd(dppf)Cl₂ (2-5 mol%) or a combination of a Pd(0) source like Pd₂(dba)₃ (1-2 mol%) with a suitable ligand.[1]
-
Ligand: A bulky, electron-rich phosphine ligand such as SPhos or XPhos (2-4 mol%).[1]
-
Base: K₃PO₄ or Cs₂CO₃ (2-3 equivalents).[1]
-
Solvent: A mixture of an aprotic solvent like 1,4-dioxane (B91453) or toluene (B28343) with water (e.g., 4:1 to 10:1 ratio).[1]
-
Temperature: 80-100 °C.[1] These conditions should be optimized for each specific substrate combination.[1]
Q6: Is it necessary to run the reaction under an inert atmosphere?
A6: Yes, it is highly recommended to perform Suzuki couplings under an inert atmosphere (e.g., Nitrogen or Argon). The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state, which leads to low yields or complete reaction failure.[1] Proper degassing of solvents is a critical step.[1]
Troubleshooting Guide
This guide addresses common issues in a question-and-answer format to help you navigate experimental challenges.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: The Pd(0) active species is not forming or is deactivated.[1] 2. Protodeboronation: The boronic acid/ester is decomposing.[1] 3. Catalyst Inhibition: The pyridine nitrogen is poisoning the catalyst.[1] 4. Inefficient Base: The base is not soluble or strong enough. | 1. Use a fresh batch of catalyst or a pre-catalyst. Ensure thorough degassing of solvents to prevent catalyst oxidation.[1] 2. Use the corresponding boronic ester (e.g., pinacol ester) which is more stable. Use anhydrous solvents or a controlled amount of water.[1] 3. Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to shield the palladium center.[1] 4. Screen different bases (e.g., K₃PO₄, Cs₂CO₃, KF). For inorganic bases, a small amount of water (e.g., 10:1 dioxane:water) can improve solubility. |
| Significant Dehalogenation | 1. Formation of Pd-H Species: Reaction of the palladium complex with bases, solvents, or trace water. 2. Reactive C-I Bond: The carbon-iodine bond in this compound is susceptible to reduction. | 1. Use rigorously dried solvents and reagents. 2. Consider using a less reactive halide (e.g., the corresponding bromide or chloride), although this may require more forcing conditions. |
| Formation of Homocoupled Products | 1. Presence of Oxygen: Oxygen can facilitate the oxidative homocoupling of the boronic acid. 2. Inefficient Catalyst Activation: Some in-situ reduction methods for Pd(II) to Pd(0) can promote homocoupling. | 1. Improve the degassing procedure for all solvents and reagents (e.g., use multiple freeze-pump-thaw cycles or sparge with argon for an extended period). 2. Start with a Pd(0) source (e.g., Pd₂(dba)₃ or Pd(PPh₃)₄) or use a modern pre-catalyst. |
| Difficult Product Purification | 1. Incomplete Reaction: Presence of unreacted starting materials. 2. Formation of Byproducts: Co-elution of homocoupled products, dehalogenated starting material, or protodeboronated side products. | 1. Monitor the reaction to ensure it goes to completion (TLC, LC-MS). 2. Re-optimize reaction conditions to minimize side reactions. Employ alternative purification techniques like preparative HPLC if necessary. |
Data Presentation
Table 1: Representative Conditions for Suzuki Coupling of Heteroaryl Halides
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Expected Yield (%) | Reference(s) |
| Pd(dppf)Cl₂ (3) | - | Na₃PO₄ (3) | Dioxane/H₂O (4:1) | 100 | 5-89 | [2] |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene/H₂O (10:1) | 100 | High | [1] |
| Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ (2) | n-Butanol | 100 | High | [1] |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 120 (Microwave) | >90 | [3] |
| Pd(dppf)Cl₂ (3) | - | CsF (3) | Dioxane/H₂O (4:1) | 100 | High | [1] |
Experimental Protocols
Protocol 1: Conventional Heating
This protocol is a general guideline for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid or ester.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or pinacol ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane and water, 4:1 ratio)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine this compound, the boronic acid/ester, and the base.[1]
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.[1]
-
Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst followed by the degassed solvent mixture via syringe.[1]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[1]
-
Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.[1]
-
Purification: Purify the crude residue by flash column chromatography on silica (B1680970) gel to obtain the desired product.
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can significantly reduce reaction times and often improves yields.
Materials:
-
Same as Protocol 1
-
Microwave synthesis vial
-
Microwave reactor
Procedure:
-
Reaction Setup: To a microwave synthesis vial equipped with a stir bar, add this compound (1.0 equiv), the arylboronic acid/ester (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).[3]
-
Solvent Addition: Add the chosen solvent system (e.g., a 4:1 mixture of dioxane and water).[3]
-
Reaction: Seal the vial and place it in the microwave reactor. Irradiate the reaction mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 15 minutes).[3]
-
Workup and Purification: After cooling, work up and purify the product as described in steps 5 and 6 of Protocol 1.[3]
Visualizations
References
preventing byproduct formation in 2-Fluoro-3-iodopyridine synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2-Fluoro-3-iodopyridine.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the directed ortho-metalation of 2-fluoropyridine (B1216828). This involves using a strong, non-nucleophilic base, typically lithium diisopropylamide (LDA), at low temperatures to deprotonate the position ortho to the fluorine atom (C3). The resulting lithiated intermediate is then quenched with an iodine source to yield this compound.[1]
Q2: What are the critical parameters to control during this synthesis?
A2: Optimization of reaction conditions is crucial for achieving high yields and purity. The most critical parameters include:
-
Temperature: Low temperatures are essential for controlling the regioselectivity of the lithiation and minimizing side reactions.
-
Solvent: Anhydrous aprotic solvents, such as tetrahydrofuran (B95107) (THF), are required to prevent quenching of the organolithium intermediate.
-
Reaction Time: Sufficient time must be allowed for both the metalation and iodination steps to proceed to completion.
Q3: What are the potential byproducts in this synthesis?
A3: The primary byproduct is the isomeric 2-fluoro-5-iodopyridine, formed from the lithiation at the C5 position of 2-fluoropyridine. Other potential byproducts can include unreacted starting material (2-fluoropyridine) and di-iodinated pyridines, although these are generally less common under optimized conditions.
Q4: How can I purify the final product?
A4: The crude product is typically purified by column chromatography on silica (B1680970) gel. A mixture of hexane (B92381) and ethyl acetate (B1210297) is often effective as the eluent. Recrystallization can also be employed for further purification.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete lithiation of 2-fluoropyridine. | - Ensure the LDA is freshly prepared or properly titrated to confirm its concentration. - Use a slight excess of LDA (e.g., 1.1-1.2 equivalents). - Verify that the reaction temperature is maintained at or below -78 °C during LDA addition and lithiation. |
| Incomplete iodination. | - Use a sufficient excess of the iodine source (e.g., a solution of iodine in THF). - Allow adequate reaction time for the iodination step after the addition of iodine. | |
| Quenching of the lithiated intermediate by moisture or protic solvents. | - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., argon or nitrogen). | |
| Formation of Significant Amounts of 2-Fluoro-5-iodopyridine Isomer | The reaction temperature during lithiation was too high. | - Strictly maintain the reaction temperature at -78 °C or lower during the addition of LDA and the subsequent stirring period. Higher temperatures can lead to decreased regioselectivity. |
| Insufficient mixing during the addition of LDA. | - Ensure vigorous stirring to maintain a homogeneous reaction mixture and localized temperature control. | |
| Presence of Unreacted 2-Fluoropyridine in the Product | Insufficient amount of LDA used. | - Use at least one equivalent of LDA relative to 2-fluoropyridine. - Confirm the concentration of your LDA solution. |
| The reaction time for lithiation was too short. | - Increase the stirring time after the addition of LDA to ensure complete deprotonation. | |
| Formation of Dark-Colored Impurities | Decomposition of the organolithium intermediate. | - Avoid allowing the reaction to warm up prematurely. - Quench the reaction with iodine as soon as the lithiation is complete. |
| Reaction with impurities in the iodine source. | - Use high-purity iodine. |
Experimental Protocol: Synthesis of this compound
This protocol is designed to maximize the yield and regioselectivity of this compound.
Materials:
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
2-Fluoropyridine
-
Iodine (I₂)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexanes
-
Ethyl acetate
Equipment:
-
Schlenk line or glovebox for inert atmosphere operations
-
Dry, three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Low-temperature thermometer
-
Syringes and needles
Procedure:
-
Preparation of LDA Solution: In a dry, inert atmosphere, cool a solution of diisopropylamine (1.1 equivalents) in anhydrous THF to -78 °C (acetone/dry ice bath). Slowly add n-BuLi (1.0 equivalent) dropwise while maintaining the temperature below -70 °C. Stir the resulting solution at -78 °C for 30 minutes.
-
Lithiation of 2-Fluoropyridine: To the freshly prepared LDA solution at -78 °C, add a solution of 2-fluoropyridine (1.0 equivalent) in anhydrous THF dropwise, ensuring the internal temperature does not rise above -75 °C. Stir the reaction mixture at -78 °C for 1-2 hours.
-
Iodination: Prepare a solution of iodine (1.2 equivalents) in anhydrous THF. Slowly add this iodine solution to the reaction mixture at -78 °C. The dark color of the iodine should dissipate upon addition. Stir the reaction at -78 °C for an additional 1 hour.
-
Work-up: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers sequentially with saturated aqueous Na₂S₂O₃ solution (to remove excess iodine), water, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford this compound as a white to off-white solid.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for this compound synthesis.
References
Technical Support Center: Sonogashira Reactions of 2-Halopyridines
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with Sonogashira reactions involving 2-halopyridine substrates.
Troubleshooting Guide
This guide addresses specific issues in a question-and-answer format to help you navigate common experimental challenges.
Issue 1: Low or No Product Yield
Q1: My Sonogashira reaction with a 2-halopyridine is giving low or no yield. What are the primary factors to investigate?
A1: Low or no conversion in Sonogashira reactions of 2-halopyridines can stem from several factors. The primary areas to investigate are the catalyst system's integrity, the reaction conditions, and the purity of your reagents. The pyridine (B92270) nitrogen itself can coordinate to the palladium catalyst, potentially leading to inactive species.[1][2]
A systematic approach to troubleshooting is recommended. Start by verifying the activity of your catalyst and the quality of your reagents before moving on to optimizing reaction parameters.
Q2: How can I determine if my catalyst system is the problem?
A2: Catalyst decomposition is a frequent issue. The appearance of a black precipitate, known as "palladium black," indicates that the active Pd(0) catalyst has agglomerated and is no longer catalytically active.[3] This can be caused by:
-
Oxygen Contamination: The Pd(0) catalyst and phosphine (B1218219) ligands are sensitive to oxygen.[2][3] Ensure all solvents and the amine base are thoroughly degassed. Maintaining a strict inert atmosphere (argon or nitrogen) throughout the experiment is crucial.[2][3][4]
-
Impure Reagents/Solvents: Impurities can poison the catalyst. Use high-purity, anhydrous solvents and reagents.[3]
-
Excessive Heat: While heating is often necessary, especially for less reactive bromides and chlorides, excessive temperatures can accelerate catalyst decomposition.[2][3][5]
If you observe palladium black, it is best to restart the reaction with fresh, carefully handled reagents under strictly anaerobic conditions.
Q3: What is the expected reactivity order for 2-halopyridines, and how does this affect my reaction conditions?
A3: The reactivity of the 2-halopyridine is critically dependent on the halogen. The general reactivity trend for palladium-catalyzed cross-coupling reactions is C-I > C-Br > C-Cl.[4][6]
-
2-Iodopyridines: These are the most reactive substrates and can often undergo coupling at room temperature or with mild heating.[3][7]
-
2-Bromopyridines: These are less reactive than iodides and typically require elevated temperatures (e.g., 60-100 °C) to achieve good conversion.[5][8][9]
-
2-Chloropyridines: These are the least reactive and often require more specialized conditions, such as the use of bulky, electron-rich phosphine ligands and higher temperatures, to facilitate the challenging oxidative addition step.[3][10]
If you are using a 2-bromopyridine (B144113) or 2-chloropyridine (B119429) and experiencing low yields, increasing the reaction temperature may be beneficial.[5]
Q4: My reaction has stalled. Could the choice of base be the issue?
A4: Yes, the base plays a crucial role. It is required to deprotonate the terminal alkyne, forming the reactive copper acetylide (in the classical Sonogashira) and neutralizing the hydrogen halide generated during the reaction.
-
Amine Bases: Liquid amine bases like triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA) are commonly used and can often serve as the solvent.[8][11] Ensure they are anhydrous and degassed.
-
Inorganic Bases: Inorganic bases such as K₂CO₃ or Cs₂CO₃ can also be effective, particularly in copper-free protocols.[4] However, their poor solubility in some organic solvents can be a limitation.[9]
If your reaction is not proceeding, consider screening different bases. For instance, piperidine (B6355638) and other amines have been shown to be effective.[12]
Issue 2: Common Side Reactions
Q5: I am observing a significant amount of a side product that appears to be the homocoupling of my alkyne (Glaser coupling). How can I prevent this?
A5: Alkyne homocoupling is a common side reaction in Sonogashira couplings, especially when a copper co-catalyst is used in the presence of oxygen.[3] To minimize this:
-
Strictly Anaerobic Conditions: Rigorous degassing of all reagents and maintaining an inert atmosphere is the most effective way to suppress Glaser coupling.[2][3]
-
Minimize Copper Catalyst: Reduce the amount of the copper(I) co-catalyst to the minimum effective concentration.[3]
-
Slow Addition of Alkyne: Adding the alkyne slowly to the reaction mixture can help to keep its concentration low, disfavoring the homocoupling pathway.[3]
-
Copper-Free Conditions: If homocoupling remains a persistent issue, switching to a copper-free Sonogashira protocol is a highly effective solution.[3][4]
Q6: My starting 2-halopyridine seems to be decomposing. What could be causing this?
A6: Dehalogenation, the replacement of the halogen with a hydrogen atom, can be a problematic side reaction. Ensure that your solvents are not a source of hydrides. Additionally, some substituted pyridines can be unstable under basic conditions or at elevated temperatures. If you suspect substrate decomposition, try running the reaction at a lower temperature for a longer period.
Frequently Asked Questions (FAQs)
Q7: Which palladium catalyst and ligand combination is best for 2-halopyridines?
A7: There is no single "best" combination as the optimal choice depends on the specific substrate. However, some general guidelines are:
-
Common Catalysts: Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are widely used and effective for many applications.[13] Pd(II) precatalysts are often reduced in situ to the active Pd(0) species.[7]
-
Ligands: For less reactive halides (e.g., 2-chloropyridines), or for sterically hindered substrates, bulky and electron-rich phosphine ligands can be more effective.[2][13][14] Examples include P(t-Bu)₃. N-heterocyclic carbene (NHC) ligands have also been shown to be effective.[13][15]
It is often necessary to screen a few different catalyst/ligand combinations to find the optimal system for your specific reaction.
Q8: When should I consider using a copper-free Sonogashira protocol?
A8: Copper-free protocols are advantageous when:
-
Alkyne homocoupling is a significant and unavoidable side reaction.[3]
-
Your substrates or products are sensitive to copper.
-
Simplifying the reaction mixture and purification is a priority.
These reactions often require a palladium catalyst with a suitable ligand and a base, but omit the copper(I) salt.[4]
Q9: Can I run Sonogashira reactions in the air?
A9: While some robust catalyst systems may tolerate air for specific substrates, it is strongly recommended to perform Sonogashira reactions under an inert atmosphere (nitrogen or argon).[8][16] Oxygen can lead to catalyst decomposition (formation of palladium black) and promote the undesirable homocoupling of the alkyne.[2][3] For reproducible and high-yielding results, excluding oxygen is critical.
Data Presentation
Table 1: Optimization of Reaction Conditions for the Sonogashira Coupling of 2-Amino-3-bromopyridine with Phenylacetylene
| Entry | Catalyst (mol%) | Ligand (mol%) | Additive (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 92 |
| 2 | PdCl₂(PPh₃)₂ (2.5) | - | CuI (5) | Et₃N | DMF | 100 | 3 | 90 |
| 3 | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 96 |
| 4 | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Piperidine | DMF | 100 | 3 | 85 |
| 5 | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | DBU | DMF | 100 | 3 | 75 |
| 6 | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | Toluene | 100 | 3 | 82 |
| 7 | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | Dioxane | 100 | 3 | 80 |
| 8 | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | DMF | 80 | 3 | 81 |
| 9 | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | DMF | 120 | 3 | 95 |
Data adapted from a study on the synthesis of 2-amino-3-alkynylpyridines.[8][16][17][18]
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Sonogashira Coupling of a 2-Halopyridine
This is a generalized procedure and may require optimization for specific substrates.
-
Setup: To a dry Schlenk flask or reaction vial, add the 2-halopyridine (1.0 equiv.), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (CuI, 2-5 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times.[4]
-
Add Solvents and Reagents: Add an anhydrous, degassed solvent (e.g., DMF or THF) and a degassed amine base (e.g., Et₃N, 2-3 equiv.).[4][6] Stir the mixture at room temperature for 10-15 minutes.
-
Add Alkyne: Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the reaction mixture.[4]
-
Reaction: Stir the reaction at the desired temperature (e.g., room temperature for iodides, 60-100 °C for bromides).[4][8] Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[4]
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.[4]
Protocol 2: General Procedure for Copper-Free Sonogashira Coupling of a 2-Halopyridine
This is a generalized procedure and may require optimization for specific substrates.
-
Setup: To a dry Schlenk flask, add the 2-halopyridine (1.0 equiv.), the palladium catalyst (e.g., Pd(P(t-Bu)₃)₂, 2 mol%), and the base (e.g., Cs₂CO₃, 2.0 equiv.).[4]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.[4]
-
Add Solvent and Alkyne: Add an anhydrous and degassed solvent (e.g., Toluene or Dioxane), followed by the terminal alkyne (1.2-1.5 equiv.).[4]
-
Reaction: Heat the reaction mixture to the desired temperature with stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent and filter through a pad of celite to remove catalyst residues. Wash the filtrate with saturated aqueous ammonium (B1175870) chloride solution, followed by brine.[4]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[4]
Visualizations
Caption: The dual catalytic cycles of the Sonogashira reaction.
References
- 1. Sciencemadness Discussion Board - Potential Sonogashira Reaction Problems? - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 9. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 15. mdpi.com [mdpi.com]
- 16. scirp.org [scirp.org]
- 17. researchgate.net [researchgate.net]
- 18. [PDF] Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes | Semantic Scholar [semanticscholar.org]
Navigating the Challenges of Buchwald-Hartwig Amination of 2-Fluoropyridines: A Technical Support Guide
For researchers, scientists, and professionals in drug development, the Buchwald-Hartwig amination stands as a powerful tool for forging carbon-nitrogen bonds. However, when applied to 2-fluoropyridines, this reaction can present unique challenges that lead to diminished yields and undesired side products. This technical support center offers a comprehensive guide to troubleshooting common issues, complete with frequently asked questions, detailed experimental protocols, and comparative data to optimize your reaction outcomes.
The primary difficulty in the amination of 2-halopyridines stems from the propensity of the pyridine (B92270) nitrogen to coordinate with the palladium catalyst, leading to catalyst poisoning and inactivation.[1] This guide will address this core issue and provide strategies to mitigate its effects, ensuring successful and high-yielding transformations.
Frequently Asked Questions (FAQs)
Q1: My reaction is showing low or no conversion of the 2-fluoropyridine (B1216828). What are the likely causes?
A1: Low or no conversion is a common problem and can often be attributed to several factors:
-
Catalyst Poisoning: The nitrogen atom of the 2-fluoropyridine can bind to the palladium center, inhibiting its catalytic activity. This is the most prevalent issue with this class of substrates.[1]
-
Suboptimal Ligand Choice: The ligand plays a crucial role in shielding the palladium catalyst from the pyridine nitrogen and facilitating the key steps of the catalytic cycle. A ligand that is not sufficiently bulky or electron-rich may not be effective.
-
Inappropriate Base Selection: The choice of base is critical. A base that is too weak may not efficiently deprotonate the amine, while a base that is too strong could lead to side reactions or degradation of starting materials.
-
Poor Quality of Reagents or Solvents: The palladium catalyst is sensitive to oxygen and moisture. Using non-anhydrous or non-degassed solvents and reagents can lead to catalyst deactivation.
Q2: I am observing a significant amount of hydrodehalogenation, where the fluorine is replaced by hydrogen. How can I minimize this side reaction?
A2: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations. To minimize its occurrence:
-
Ligand Modification: Employing bulkier and more electron-donating ligands can accelerate the desired C-N bond formation, outcompeting the hydrodehalogenation pathway.[2]
-
Lower Reaction Temperature: In some instances, lowering the reaction temperature can disfavor the side reaction.[2]
-
Choice of Base: The nature of the base can influence the extent of hydrodehalogenation. It is advisable to screen different bases to identify one that minimizes this side product.[2]
Q3: My starting materials are not dissolving well in the reaction solvent. What can I do?
A3: Poor solubility can hinder reaction rates and yields. Consider the following solutions:
-
Solvent Screening: While toluene (B28343) and dioxane are common solvents, for polar substrates like some pyridines, more polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) might improve solubility. However, be aware that coordinating solvents like DMF can sometimes inhibit the catalyst.[2]
-
Temperature Increase: Raising the reaction temperature can enhance the solubility of your starting materials.[2]
-
Efficient Stirring: Vigorous stirring is essential to ensure good mixing, especially when dealing with heterogeneous mixtures.
Troubleshooting Guide: A Step-by-Step Approach
When faced with a low-yielding reaction, a systematic approach to troubleshooting is recommended. The following flowchart illustrates a logical workflow for identifying and resolving common issues.
Caption: A logical workflow for troubleshooting low-yielding Buchwald-Hartwig aminations of 2-fluoropyridines.
Data Presentation: Optimizing Reaction Parameters
Table 1: Ligand Selection Guide for Amination of 2-Halopyridines
| Ligand | Structure Type | Key Features | Recommended for 2-Fluoropyridines? |
| XPhos | Biaryl monophosphine | Bulky and electron-rich, generally effective for challenging substrates. | Yes, a good starting point. |
| RuPhos | Biaryl monophosphine | Similar to XPhos, often provides good results with heteroaryl halides. | Yes, a strong candidate. |
| BrettPhos | Biaryl monophosphine | Highly active for a broad range of substrates, including heteroaryl chlorides.[3] | Yes, worth screening. |
| BINAP | Bidentate phosphine (B1218219) | Can be effective, particularly in preventing the formation of inactive palladium dimers.[4] Mentioned for use with 2-fluoro-4-iodopyridine.[5][6] | Yes, especially if catalyst deactivation is suspected. |
Table 2: Base Selection Guide
| Base | pKa of Conjugate Acid | Common Solvents | Notes |
| NaOtBu | ~19 | Toluene, Dioxane, THF | A strong, commonly used base. Can be incompatible with base-sensitive functional groups.[7] |
| K₃PO₄ | ~12.3 | Toluene, Dioxane, DMF | A weaker inorganic base, suitable for substrates with sensitive functional groups. May require higher temperatures.[7] |
| Cs₂CO₃ | ~10.3 | Toluene, Dioxane, DMF | Another mild inorganic base, often effective when stronger bases fail or cause decomposition. Good solubility.[7] |
| K₂CO₃ | ~10.3 | Toluene, Dioxane, DMF | A mild and cost-effective base, has been used successfully in the amination of 2-fluoro-4-iodopyridine.[5][6] |
Table 3: Solvent Selection Guide
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Toluene | Non-polar | 111 | A very common and effective solvent for Buchwald-Hartwig reactions. |
| 1,4-Dioxane | Polar aprotic | 101 | Another frequently used solvent, good for dissolving a range of substrates. |
| N,N-Dimethylformamide (DMF) | Polar aprotic | 153 | Can improve solubility of polar substrates, but may coordinate to and inhibit the palladium catalyst.[8] |
| tert-Butanol | Polar protic | 83 | Sometimes used, can influence the catalytic cycle. |
Experimental Protocols
The following is a general, representative protocol for the Buchwald-Hartwig amination of 2-fluoropyridine. Note: This is a starting point, and optimization of catalyst, ligand, base, solvent, temperature, and reaction time is crucial for specific substrates.
Materials:
-
2-Fluoropyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, 0.1-0.2 M)
-
Schlenk tube or oven-dried vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation: In a glovebox or under a stream of inert gas, add the palladium precatalyst, phosphine ligand, and base to the Schlenk tube.
-
Addition of Reactants: Add the 2-fluoropyridine and the amine to the Schlenk tube.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.
Visualizing the Catalytic Cycle and Key Relationships
Understanding the underlying mechanisms and workflows is essential for effective troubleshooting.
Caption: A simplified representation of the Buchwald-Hartwig catalytic cycle, highlighting the key steps and the potential for catalyst inhibition by the pyridine nitrogen.
By understanding the common pitfalls and employing a systematic approach to optimization, researchers can significantly improve the yields and reliability of the Buchwald-Hartwig amination of 2-fluoropyridines, unlocking its full potential in the synthesis of valuable molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. research.rug.nl [research.rug.nl]
- 4. en.wikipedia.org [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Purification of 2-Fluoro-3-iodopyridine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Fluoro-3-iodopyridine and its derivatives. This guide focuses on addressing common purification challenges to ensure the high purity required for subsequent applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound derivatives?
The two primary and most effective methods for the purification of this compound derivatives are column chromatography and recrystallization. For volatile derivatives, distillation can also be a viable option. The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.
Q2: What are the potential impurities I should be aware of during the synthesis and purification of this compound?
The synthesis of this compound commonly involves the directed ortho-metalation of 2-fluoropyridine.[1] Potential impurities can include:
-
Unreacted 2-fluoropyridine: The starting material may not have fully reacted.
-
Isomeric byproducts: Formation of other iodinated or fluorinated pyridine (B92270) isomers.
-
Reagents and byproducts from the workup: Residual lithium salts or other reagents used in the reaction and subsequent workup.
Optimization of reaction conditions such as temperature, solvent, and reaction time is crucial to minimize the formation of these impurities.[1]
Q3: My this compound derivative appears as a colored solid. How can I remove the color?
Colored impurities can often be removed by treating a solution of the crude product with activated charcoal followed by hot filtration. This is typically done during the recrystallization process before allowing the solution to cool and the product to crystallize.
Troubleshooting Guides
Column Chromatography
Issue 1: Peak tailing of my compound on the silica (B1680970) gel column.
Peak tailing is a frequent issue when purifying pyridine derivatives via column chromatography. This is primarily due to the interaction of the basic nitrogen atom in the pyridine ring with the acidic silanol (B1196071) groups on the surface of the silica gel.
Solutions:
-
Addition of a basic modifier: Adding a small amount of a base, such as triethylamine (B128534) (typically 0.1-1%), to the eluent can help to mitigate peak tailing by neutralizing the acidic sites on the silica gel.
-
Use of a different stationary phase: Consider using a less acidic stationary phase like alumina (B75360) or a deactivated silica gel.
Logical Relationship for Troubleshooting Peak Tailing
Caption: Troubleshooting workflow for peak tailing in column chromatography.
Issue 2: Poor separation of my this compound derivative from an impurity with a similar Rf value.
When an impurity has a very similar polarity to the desired product, achieving good separation on a column can be challenging.
Solutions:
-
Optimize the solvent system: Experiment with different solvent systems to maximize the difference in Rf values between your product and the impurity. Sometimes, switching to a solvent with a different polarity characteristic (e.g., from an ethyl acetate/hexane system to a dichloromethane (B109758)/methanol system) can improve separation.
-
Use a gradient elution: A shallow gradient of the polar solvent can help to better resolve closely eluting compounds.
-
Dry loading the sample: If the compound is not very soluble in the eluent, dry loading it onto silica gel before adding it to the column can lead to a more concentrated band and better separation.
Recrystallization
Issue 1: My this compound derivative oils out during recrystallization.
Oiling out occurs when the compound comes out of solution as a liquid rather than forming solid crystals. This is often because the solution is too concentrated or cools too quickly.
Solutions:
-
Add more solvent: Re-heat the mixture until the oil redissolves and then add a small amount of additional hot solvent before allowing it to cool slowly.
-
Slow cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. A Dewar flask can be used for very slow cooling.
-
Scratching the flask: Scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites and induce crystallization.
Issue 2: Poor recovery of my compound after recrystallization.
Low recovery can be due to several factors, including using too much solvent or the compound having significant solubility in the cold solvent.
Solutions:
-
Minimize the amount of hot solvent: Use only the minimum amount of hot solvent required to fully dissolve the solid.
-
Choose a different solvent system: The ideal solvent for recrystallization is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.
-
Cool the solution thoroughly: Ensure the solution is cooled in an ice bath for a sufficient amount of time to maximize crystal formation.
Data Presentation
Table 1: Thin Layer Chromatography (TLC) Data for this compound
| Solvent System (v/v) | Rf Value | Notes |
| Hexane / Ethyl Acetate (9:1) | 0.35 | Good for initial separation visualization. |
| Hexane / Ethyl Acetate (8:2) | 0.50 | Ideal for column chromatography elution. |
| Dichloromethane (100%) | 0.65 | May be too high for good separation on a column. |
| Dichloromethane / Methanol (98:2) | 0.40 | Alternative solvent system for polar impurities. |
Table 2: Recrystallization Solvent Systems for this compound Derivatives
| Solvent System | Purity Before | Purity After | Notes |
| Heptane (B126788) | 95% | >99% | Good for non-polar impurities. |
| Isopropanol / Water | 97% | >99.5% | Effective for a range of impurities. |
| Toluene | 96% | >99% | Can be used for less soluble derivatives. |
Experimental Protocols
Protocol 1: Column Chromatography Purification of this compound
1. Preparation of the Column:
- A glass column is packed with silica gel (230-400 mesh) as a slurry in the initial eluent (e.g., 9:1 Hexane/Ethyl Acetate).
- The column is allowed to settle, and the top of the silica gel is protected with a thin layer of sand.
2. Sample Loading:
- The crude this compound is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
- Alternatively, for less soluble compounds, the crude material is adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting dry powder is added to the top of the column.
3. Elution:
- The column is eluted with a gradient of Hexane/Ethyl Acetate, starting with a less polar mixture (e.g., 95:5) and gradually increasing the polarity.
- Fractions are collected and monitored by TLC to identify those containing the pure product.
4. Isolation:
- The fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield the purified this compound.
Experimental Workflow for Column Chromatography
Caption: General workflow for column chromatography purification.
Protocol 2: Recrystallization of this compound
1. Dissolution:
- The crude this compound is placed in an Erlenmeyer flask.
- A suitable solvent (e.g., heptane or an isopropanol/water mixture) is heated and added portion-wise to the flask with swirling until the solid just dissolves.
2. Decolorization (if necessary):
- If the solution is colored, a small amount of activated charcoal is added, and the solution is heated for a few minutes.
- The hot solution is then filtered through a fluted filter paper to remove the charcoal.
3. Crystallization:
- The hot, clear solution is allowed to cool slowly to room temperature.
- Once crystals begin to form, the flask is placed in an ice bath to maximize crystallization.
4. Isolation and Drying:
- The crystals are collected by vacuum filtration and washed with a small amount of the cold recrystallization solvent.
- The purified crystals are then dried under vacuum.
Decision Tree for Purification Method Selection
References
Technical Support Center: Navigating the Halogen Dance in Dihalopyridine Reactions
Welcome to the technical support center for handling the "halogen dance" in dihalopyridine reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimentation.
Troubleshooting Guide
This guide addresses specific issues that may arise during dihalopyridine reactions involving the halogen dance phenomenon.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to no conversion of starting material. | 1. Insufficiently strong base: The base used may not be strong enough to deprotonate the pyridine (B92270) ring effectively. 2. Low reaction temperature: While lower temperatures can favor the halogen dance, excessively low temperatures can hinder the initial deprotonation step. 3. Impurities in reagents or solvent: Water or other protic impurities can quench the organolithium intermediates. | 1. Use a stronger base: Lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP) are commonly used and effective bases.[1] 2. Optimize temperature: Gradually increase the reaction temperature from the initial low temperature (e.g., -78 °C) to find the optimal point for deprotonation without promoting unwanted side reactions. 3. Ensure anhydrous conditions: Use freshly distilled, anhydrous solvents and dry glassware. Purify reagents if necessary. |
| Formation of the kinetic (non-danced) product instead of the desired thermodynamic (danced) product. | Reaction temperature is too low: The halogen dance is a thermodynamically driven process. At very low temperatures, the kinetically favored deprotonation product is trapped before the rearrangement can occur.[2] | Increase the reaction temperature: Allowing the reaction to warm to a slightly higher temperature (e.g., from -78 °C to -20 °C) can facilitate the halogen migration to the thermodynamically more stable position.[2] The optimal temperature will depend on the specific substrate and should be determined experimentally. |
| Mixture of regioisomers is obtained (both danced and non-danced products). | Incomplete halogen dance: The reaction may not have reached thermodynamic equilibrium, resulting in a mixture of the kinetic and thermodynamic products. | Increase reaction time or temperature: Allow the reaction to stir for a longer period at the optimal temperature for the halogen dance to ensure the equilibrium favors the desired product. A slight increase in temperature can also accelerate the rearrangement. |
| Significant formation of side products (e.g., pyridynes, homocoupling). | 1. Reaction temperature is too high: Higher temperatures can lead to the elimination of lithium halide and the formation of highly reactive pyridyne intermediates.[2] 2. Excess strong base: Leftover strong base can react with the desired product or intermediates in undesirable ways. | 1. Carefully control the temperature: Maintain the lowest possible temperature that still allows for the desired halogen dance to occur. 2. Use the correct stoichiometry of base: Typically, slightly more than one equivalent of base is used. An excess should be avoided. 3. "Fast" electrophiles: Use electrophiles that react quickly with the lithiated species to minimize the time for side reactions to occur.[1] |
| Low yield after quenching with an electrophile. | 1. Slow or inefficient electrophile: The chosen electrophile may react too slowly, allowing for decomposition of the organolithium intermediate. 2. Steric hindrance: The electrophile or the lithiated pyridine may be sterically hindered, slowing down the reaction. | 1. Choose a more reactive electrophile: "Fast" electrophiles are generally preferred.[1] 2. Optimize reaction conditions for the quench: The temperature of the quench can be critical. Some quenches work better at low temperatures, while others may require warming. |
Frequently Asked Questions (FAQs)
Here are some frequently asked questions about the halogen dance reaction in the context of dihalopyridines.
Q1: What is the "halogen dance" reaction?
A1: The halogen dance is a base-catalyzed isomerization reaction where a halogen atom migrates from its original position to a different position on an aromatic or heteroaromatic ring, such as a pyridine ring.[1][3] This rearrangement is driven by the formation of a more thermodynamically stable organometallic intermediate.[1]
Q2: How can I promote the halogen dance over simple deprotonation/trapping?
A2: Temperature control is the most critical factor. The halogen dance is favored at slightly higher temperatures than the initial deprotonation. Typically, the reaction is initiated at a low temperature (e.g., -78 °C) to form the kinetic organolithium species, and then warmed to a higher temperature (e.g., -20 °C) to allow the halogen to "dance" to a more stable position before quenching with an electrophile.[2]
Q3: What is the typical mechanism for the halogen dance in a dihalopyridine?
A3: The generally accepted mechanism involves the following steps:
-
Deprotonation: A strong base (like LDA) removes a proton from the pyridine ring, typically at a position ortho to a halogen, forming a lithiated intermediate.[1]
-
Halogen-metal exchange: The lithiated intermediate can then undergo an intermolecular halogen-metal exchange with a molecule of the starting dihalopyridine. This generates a new lithiated species and a trihalopyridine.
-
Equilibration: A series of these exchanges occur, leading to an equilibrium of different lithiated species.
-
Thermodynamic control: The equilibrium favors the formation of the most stable lithiated intermediate, which is often where the negative charge is better stabilized. This drives the apparent migration of the halogen.
-
Electrophilic quench: The final, most stable organolithium intermediate is trapped by an electrophile to give the functionalized product.
Q4: Which halogens are more likely to "dance"?
A4: The lability of the halogen to migrate generally follows the trend I > Br > Cl > F.[4] Iodine and bromine are the most common dancing partners in these reactions, while chlorine and especially fluorine are much less likely to migrate.[4]
Q5: Can I predict the direction of the halogen dance?
A5: The direction of the halogen dance is dictated by the thermodynamic stability of the resulting organolithium intermediate. The lithium will preferentially reside at the most acidic position or the position that provides the best stabilization for the negative charge, considering inductive and steric effects of the other substituents on the pyridine ring.
Quantitative Data Summary
The following tables summarize yields for halogen dance reactions on various dihalopyridines under different conditions.
Table 1: Halogen Dance of 2-Chloro-3-bromopyridine
| Electrophile | Temperature (°C) | Product | Yield (%) | Reference |
| D₂O | -20 | 2-Chloro-4-deutero-3-bromopyridine | 85 | [5] |
| 3,4,5-(OMe)₃C₆H₂CHO | -20 | 2-Chloro-3-bromo-4-(hydroxy(3,4,5-trimethoxyphenyl)methyl)pyridine | 82 | [5] |
| PhCHO | -20 | 2-Chloro-3-bromo-4-(hydroxy(phenyl)methyl)pyridine | 75 | [5] |
| MeI | -20 | 2-Chloro-3-bromo-4-methylpyridine | 65 | [5] |
| TMSCl | -20 | 2-Chloro-3-bromo-4-(trimethylsilyl)pyridine | 58 | [5] |
Table 2: Halogen Dance of 2-Fluoro-3-iodopyridine
| Electrophile | Temperature (°C) | Product | Yield (%) | Reference |
| 3,4,5-(OMe)₃C₆H₂CHO | -40 | 2-Fluoro-3-iodo-4-(hydroxy(3,4,5-trimethoxyphenyl)methyl)pyridine | 95 | [5] |
| PhCHO | -40 | 2-Fluoro-3-iodo-4-(hydroxy(phenyl)methyl)pyridine | 91 | [5] |
| MeI | -40 | 2-Fluoro-3-iodo-4-methylpyridine | 84 | [5] |
| TMSCl | -40 | 2-Fluoro-3-iodo-4-(trimethylsilyl)pyridine | 72 | [5] |
Experimental Protocols
Protocol 1: General Procedure for the Halogen Dance of 2,3-Dihalopyridines followed by Electrophilic Trapping
This protocol is a general guideline and may require optimization for specific substrates and electrophiles.
Materials:
-
2,3-Dihalopyridine
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Electrophile
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
Preparation of LDA solution: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.05 equivalents) dropwise via syringe. Stir the solution at -78 °C for 15 minutes, then allow it to warm to 0 °C for 15 minutes.
-
Deprotonation and Halogen Dance: Cool the freshly prepared LDA solution back down to -78 °C. Add a solution of the 2,3-dihalopyridine (1.0 equivalent) in anhydrous THF dropwise. Stir the reaction mixture at -78 °C for 30 minutes.
-
Migration: Allow the reaction mixture to warm to the desired temperature for the halogen dance (e.g., -20 °C) and stir for the optimized time (e.g., 1-2 hours). Monitor the reaction progress by TLC or GC-MS if possible.
-
Electrophilic Quench: Cool the reaction mixture back down to -78 °C. Add the electrophile (1.2 equivalents) dropwise. Stir at -78 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 1-2 hours or until the reaction is complete.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with an organic solvent (e.g., 3 x 20 mL of diethyl ether).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizations
Below are diagrams illustrating key concepts related to the halogen dance reaction.
Caption: Divergent pathways in dihalopyridine reactions.
Caption: Troubleshooting logic for halogen dance reactions.
References
- 1. Halogen dance rearrangement - Wikipedia [en.wikipedia.org]
- 2. Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Halogen_dance_rearrangement [chemeurope.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Protodeboronation in Suzuki Coupling of Pyridyl Boronic Acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenge of protodeboronation during Suzuki-Miyaura cross-coupling reactions of pyridyl boronic acids.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant issue with pyridyl boronic acids?
A1: Protodeboronation is an undesirable side reaction in which the carbon-boron bond of the organoboronic acid is cleaved and replaced by a carbon-hydrogen bond.[1][2] This reaction consumes the boronic acid, leading to a reduced yield of the desired cross-coupled product and complicating the purification process.[1] Pyridyl boronic acids, particularly 2-pyridylboronic acids, are highly susceptible to this decomposition pathway, making their use in Suzuki-Miyaura coupling reactions challenging.[1][3]
Q2: What is the underlying mechanism that makes 2-pyridyl boronic acids so prone to protodeboronation?
A2: The increased susceptibility of 2-pyridyl boronic acids to protodeboronation is attributed to a unique mechanism involving the formation of a zwitterionic species under neutral pH conditions.[1][2][4] This zwitterionic intermediate is highly reactive and can undergo rapid, unimolecular fragmentation of the C-B bond.[2] Interestingly, both acidic and basic conditions can slow down this decomposition by shifting the equilibrium away from the reactive zwitterion.[1][2]
Q3: What are the primary factors that influence the rate of protodeboronation?
A3: Several factors can significantly impact the rate of protodeboronation:
-
pH: The pH of the reaction medium is a critical factor.[4] For 2-pyridylboronic acids, the rate of protodeboronation is often maximal at neutral pH due to the formation of the reactive zwitterionic species.[1][2][4]
-
Temperature: Higher reaction temperatures generally accelerate the rate of protodeboronation.[1][5]
-
Base: The choice and concentration of the base are crucial. While a base is necessary for the Suzuki-Miyaura catalytic cycle, strongly basic conditions can promote protodeboronation.[1][6][7]
-
Catalyst System: The efficiency of the palladium catalyst and its associated ligands plays a vital role. A highly active catalyst that promotes rapid cross-coupling can kinetically outcompete the slower protodeboronation side reaction.[1][5]
-
Solvent: The solvent can affect the solubility of the reagents and the stability of intermediates, thereby influencing the extent of protodeboronation.[1]
-
Water Content: While the Suzuki-Miyaura reaction often benefits from the presence of some water, an excess can serve as a proton source, potentially increasing the rate of protodeboronation.[5]
Q4: What are the most effective general strategies to minimize protodeboronation?
A4: Several strategies can be employed to mitigate protodeboronation:
-
Use of Boronic Acid Derivatives: Converting the boronic acid to a more stable form is a highly effective approach.[5] Common derivatives include:
-
Pinacol (B44631) esters: More stable than the corresponding boronic acids.[5][8]
-
N-methyliminodiacetic acid (MIDA) boronates: These are highly stable, crystalline solids that participate in a "slow release" of the boronic acid under the reaction conditions, keeping its concentration low and minimizing protodeboronation.[2][4]
-
Organotrifluoroborates (R-BF3K): These salts also offer increased stability and can be effective in suppressing protodeboronation.[4]
-
-
Optimization of Reaction Conditions:
-
Employing Advanced Catalytic Systems: The use of highly active palladium catalysts and specialized ligands can accelerate the desired cross-coupling reaction to outcompete protodeboronation.[1][5] Bulky, electron-rich phosphine (B1218219) ligands are often effective.[9] However, it is important to note that some bulky phosphine ligands can paradoxically accelerate protodeboronation.[6][7]
Troubleshooting Guides
Problem 1: Low yield of the desired coupled product with significant protodeboronation.
This is the most common issue when working with pyridyl boronic acids. A systematic approach to troubleshooting is recommended.
Caption: Troubleshooting workflow for low yields and high protodeboronation.
| Parameter | Recommendation for Minimizing Protodeboronation | Rationale |
| Boron Reagent | MIDA boronate > Pinacol ester > Boronic acid | MIDA and pinacol esters offer greater stability and can slowly release the active boronic acid, keeping its concentration low.[2][4] |
| Base | K₃PO₄, Cs₂CO₃, CsF | Milder bases are generally preferred as strong bases can accelerate protodeboronation.[4][5] |
| Temperature | 60-80 °C (if catalyst is active enough) | Lower temperatures slow down the rate of protodeboronation.[5] |
| Solvent | Anhydrous toluene (B28343), dioxane, or DMF | While some water is often necessary, excess water can be a proton source for protodeboronation.[5] |
| Catalyst/Ligand | Pd₂(dba)₃ with bulky, electron-rich ligands (e.g., SPhos, XPhos) | Highly active catalysts can promote the desired coupling to outcompete protodeboronation.[9] |
This protocol is a good starting point for challenging couplings where protodeboronation is a major concern.[4]
-
Reagent Preparation: In an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the pyridine-MIDA boronate (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).[4]
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Inert Atmosphere: Seal the vessel, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Problem 2: Reaction is sluggish or incomplete, even with a stable boronic ester.
If the reaction is not proceeding to completion, it may indicate issues with the catalyst's activity or stability.
-
Ensure a Strictly Inert Atmosphere: Thoroughly degas all solvents and reagents and maintain the reaction under a positive pressure of an inert gas (argon or nitrogen) to prevent catalyst oxidation.[1]
-
Increase Reaction Temperature: While higher temperatures can increase protodeboronation, a modest increase (e.g., from 80 °C to 100 °C) may be necessary to overcome the activation energy for challenging substrates.[9]
-
Use a More Active Catalyst System: For less reactive aryl chlorides or sterically hindered substrates, a more active catalyst system may be required.[9] Buchwald's dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often effective.[9]
-
Check for Catalyst Inhibition: The nitrogen atom of the pyridine (B92270) ring can coordinate to the palladium center, potentially inhibiting catalytic activity.[3] Using bulky ligands can help to sterically shield the metal center from this inhibitory coordination.[9]
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Notes |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene/H₂O | 80-110 | A robust and generally effective system.[9] |
| Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane | 100 | Good for sterically demanding substrates.[9] |
| Pd(OAc)₂ | IPr (NHC ligand) | K₂CO₃ | DMF | 100-120 | Effective for less reactive aryl chlorides.[9] |
Problem 3: Significant homocoupling of the aryl halide or boronic acid is observed.
Homocoupling results in the formation of biaryl or bipyridyl side products, reducing the yield of the desired product.
-
Ensure a Strictly Inert Atmosphere: The presence of oxygen is a major contributor to the homocoupling of boronic acids.[1] Rigorous degassing of solvents and maintaining an inert atmosphere are critical.
-
Adjust Stoichiometry: Using a slight excess of the boronic acid derivative (e.g., 1.2-1.5 equivalents) can sometimes minimize the homocoupling of the aryl halide.[1]
-
Optimize Reaction Temperature: Lowering the reaction temperature may reduce the rate of homocoupling relative to the desired cross-coupling.[1]
-
Use a Pd(0) Source: Using a Pd(0) precatalyst like Pd₂(dba)₃ can sometimes be more effective at minimizing homocoupling compared to Pd(II) sources which may not be efficiently reduced to the active catalytic species.[9]
Visualizations
Competing Reaction Pathways
Caption: Competing pathways in pyridyl Suzuki-Miyaura reactions.
Decision Tree for Boronic Acid Derivative Selection
References
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Catalyst and Ligand Selection for 2-Fluoro-3-iodopyridine Couplings
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers utilizing 2-Fluoro-3-iodopyridine in common palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between this compound and various organoboron compounds. Due to the presence of the pyridine (B92270) nitrogen, specific challenges may arise.
Frequently Asked Questions & Troubleshooting
Q1: My Suzuki coupling reaction with this compound has a very low yield. What are the common causes?
A1: Low yields can stem from several factors related to the specific nature of pyridyl halides and the boronic acid/ester coupling partner. The most common issues are:
-
Protodeboronation of the Boronic Acid: This is a side reaction where the C-B bond of the organoboron reagent is cleaved and replaced by a C-H bond, consuming your nucleophile.[1][2] Heteroaryl boronic acids are particularly prone to this.[1]
-
Catalyst Inhibition/Deactivation: The nitrogen atom in the pyridine ring can coordinate to the palladium center, leading to catalyst deactivation.[2]
-
Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent is highly interdependent and crucial for success.[2]
Q2: How can I minimize protodeboronation of my boronic acid coupling partner?
A2: To suppress this undesired side reaction, consider the following strategies:
-
Use Boronic Esters or Trifluoroborates: Convert the boronic acid to a more stable derivative, such as a pinacol (B44631) ester (Bpin) or a potassium trifluoroborate salt. These are generally more resistant to decomposition.[1]
-
Employ Anhydrous Conditions: While some water can be beneficial, excessive amounts can accelerate protodeboronation. Ensure solvents are appropriately dried.[1][2]
-
Optimize the Base: Use milder bases like potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃) instead of strong hydroxides (e.g., NaOH), which can promote the side reaction.[2]
Q3: What is the best catalyst and ligand combination for coupling this compound?
A3: For challenging substrates like fluoropyridines, catalyst systems that promote rapid oxidative addition and reductive elimination are preferred.
-
Bulky, Electron-Rich Ligands: Monodentate biarylphosphine ligands such as SPhos , XPhos , and RuPhos are highly effective.[1][2] These ligands stabilize the palladium catalyst, accelerate the reaction, and sterically hinder the coordination of the pyridine nitrogen to the palladium center.[2]
-
Pre-formed Catalysts: Using a pre-formed Pd(0) source like Pd(PPh₃)₄ or modern, air-stable Pd(II) precatalysts can provide more reliable results than generating the active catalyst in situ from sources like Pd(OAc)₂.[1]
Q4: I am observing significant formation of a homocoupled bipyridine byproduct. How can I prevent this?
A4: Homocoupling of the boronic acid is often promoted by the presence of oxygen.[3] Ensure all solvents are rigorously degassed and that the reaction is maintained under a strict inert atmosphere (Argon or Nitrogen) from start to finish.[2][3]
Data Summary: Suzuki Coupling Conditions
The following table provides a starting point for condition screening based on successful couplings of similar pyridyl halides.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield (%) |
| Pd₂(dba)₃ (1.5) | SPhos (3.0) | K₃PO₄ (3.0) | Toluene/H₂O | 100 | >80 |
| Pd(dppf)Cl₂ (5) | - | K₂CO₃ (2.0) | Dioxane/H₂O | 90 | 70-85 |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2.0) | THF/H₂O | 75 | 65-80 |
| Pd(OAc)₂ (3) | XPhos (6.0) | Cs₂CO₃ (2.0) | Dioxane | 110 | >85 |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general guideline for coupling this compound with a boronic acid pinacol ester.
-
Reagent Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid pinacol ester (1.2 eq.), and potassium phosphate (K₃PO₄, 3.0 eq.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon for three cycles.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(dppf)Cl₂, 5 mol%) followed by anhydrous, degassed solvent (e.g., 1,4-dioxane/H₂O 4:1).
-
Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low-yield Suzuki couplings.
Sonogashira Coupling
The Sonogashira coupling is a highly effective method for forming a C(sp²)-C(sp) bond between this compound and a terminal alkyne.[4] The reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst.[5]
Frequently Asked Questions & Troubleshooting
Q1: What are the most common side reactions in Sonogashira couplings?
A1: The most prevalent side reaction is the oxidative homocoupling of the terminal alkyne, often called Glaser coupling, to form a diacetylene byproduct.[4] This is primarily caused by the presence of oxygen. Incomplete reaction or decomposition of starting materials can also occur.
Q2: My reaction is clean but the conversion is low. How can I improve the yield?
A2: If the reaction is clean but incomplete, the catalyst system may not be active enough or conditions may be too mild.
-
Increase Temperature: Gently increasing the reaction temperature can improve rates.[4]
-
Change Solvent: For less reactive substrates, switching to a more polar aprotic solvent like DMF can be beneficial.[4]
-
Vary Ligand: If using a standard catalyst like Pd(PPh₃)₄, switching to a system with a more electron-rich and bulky phosphine (B1218219) ligand may improve performance.[4][6]
-
Increase Alkyne Stoichiometry: Add a slight excess (e.g., 1.2 equivalents) of the terminal alkyne.[4]
Q3: How do I prevent the formation of the Glaser homocoupling byproduct?
A3: Preventing homocoupling requires the strict exclusion of oxygen.
-
Inert Atmosphere: Ensure the reaction is performed under a robust inert atmosphere (argon or nitrogen) at all times.[4]
-
Degassed Reagents: Use freshly distilled and thoroughly degassed solvents and amine base.[4]
-
Copper-Free Conditions: In some cases, copper-free Sonogashira protocols can be employed, which can mitigate this issue.[7]
Data Summary: Sonogashira Coupling Conditions
This table shows representative conditions for Sonogashira couplings of similar halopyridines.
| Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield (%) |
| Pd(PPh₃)₄ (15) | CuI (30) | Et₃N (excess) | THF | RT | 85-95 |
| PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N (excess) | DMF | 50 | 80-90 |
| Pd₂(dba)₃ (2) | CuI (4) | DIPA (excess) | Toluene | 80 | 75-90 |
| Pd(OAc)₂ (2) | PPh₃ (4), CuI (5) | K₂CO₃ (2.0) | Acetonitrile | 60 | 70-85 |
Experimental Protocol: Sonogashira Coupling
This protocol is adapted from a procedure for a similar fluoropyridine substrate.[8]
-
Reagent Preparation: To a Schlenk flask, add this compound (1.1 eq.), Pd(PPh₃)₄ (0.15 eq.), and CuI (0.3 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent and Base Addition: Add degassed THF and degassed triethylamine (B128534) (Et₃N) in a 2:1 ratio (e.g., 4 mL THF, 2 mL Et₃N). Degas the resulting solution with a stream of argon for 5 minutes.
-
Alkyne Addition: Add the terminal alkyne (1.0 eq.) dropwise to the mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 16-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Purify the crude product by flash column chromatography.
Catalyst Selection Logic
Caption: Decision tree for selecting Sonogashira reaction conditions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds, coupling this compound with a wide range of primary and secondary amines.[9] Catalyst selection is highly dependent on the amine coupling partner.[10]
Frequently Asked Questions & Troubleshooting
Q1: My Buchwald-Hartwig amination is not working. What are the first things to check?
A1: The success of this reaction is highly sensitive to the quality of reagents and the reaction atmosphere.
-
Catalyst Deactivation: The active Pd(0) catalyst can be oxidized by trace air or aggregate into inactive palladium black.[11] Rigorous exclusion of air and use of high-purity, degassed solvents are critical.[11]
-
Base Quality: The most common bases (e.g., NaOtBu, K₃PO₄) are hygroscopic. Use a fresh bottle or dry the base thoroughly before use.
-
Ligand Choice: There is no universal ligand. The optimal ligand depends heavily on the steric and electronic properties of both the amine and the aryl halide.[10]
Q2: What is the best ligand to start with for coupling an amine with this compound?
A2: For heteroaryl halides, bulky, electron-rich dialkylbiaryl phosphine ligands are generally the most successful.
-
General Purpose: XPhos is a robust, versatile ligand and an excellent starting point for screening.[12]
-
For Primary Amines: BrettPhos has shown excellent performance for the monoarylation of primary amines.[10]
-
For Secondary Amines: RuPhos is often a superior ligand for coupling secondary amines.[10]
-
Alternative: For some substrates, bidentate ligands like BINAP have also been used successfully with halopyridines.[13]
Q3: I am seeing hydrodehalogenation (replacement of iodine with hydrogen) as the main side product. What causes this?
A3: Hydrodehalogenation can occur as a competitive side reaction to the desired C-N bond formation.[12] This can sometimes be promoted by moisture, so ensuring your solvent is rigorously dried is a key step.[12] In some cases, changing the ligand can alter the relative rates of reductive elimination (forming the C-N bond) versus the pathways leading to hydrodehalogenation.
Data Summary: Buchwald-Hartwig Amination Conditions
The following table summarizes common catalyst systems for the amination of aryl halides.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Amine Type |
| Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | Primary/Secondary Alkyl |
| Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | Secondary Alkyl/Aryl |
| Pd(OAc)₂ (2) | BrettPhos (4) | Cs₂CO₃ (1.5) | t-BuOH | 100 | Primary Aryl/Alkyl |
| Pd(OAc)₂ (5) | BINAP (7.5) | K₂CO₃ (3.5) | Toluene | 110 (MW) | Aromatic Amines |
Experimental Protocol: Buchwald-Hartwig Amination
This is a general protocol for the amination of this compound. All manipulations should be performed in a glovebox or using Schlenk techniques.
-
Catalyst Preparation: In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 eq.) to an oven-dried Schlenk tube.
-
Reagent Addition: Add this compound (1.0 eq.). Seal the tube, remove it from the glovebox, and add the anhydrous, degassed solvent (e.g., Toluene).
-
Nucleophile Addition: Add the amine (1.2 eq.) via syringe.
-
Reaction: Place the reaction mixture in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
General Cross-Coupling Workflow
Caption: A generalized experimental workflow for cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. research.rug.nl [research.rug.nl]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Cross-Coupling Reactions of 2-Fluoro-3-iodopyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for cross-coupling reactions involving 2-Fluoro-3-iodopyridine. The choice of base is a critical parameter influencing reaction success, and this guide offers detailed insights into its effects.
Frequently Asked Questions (FAQs)
Q1: Why is the choice of base so critical in cross-coupling reactions with this compound?
A1: The base plays multiple crucial roles in palladium-catalyzed cross-coupling reactions. It is required for the activation of the coupling partner in Suzuki reactions (to form the boronate species) and for the deprotonation of the amine in Buchwald-Hartwig aminations.[1] For substrates like this compound, the basicity and nature of the base can also influence:
-
Catalyst Activity: The pyridine (B92270) nitrogen can coordinate to the palladium catalyst, leading to deactivation. The choice of base can modulate this interaction.[2]
-
Side Reactions: An inappropriate base can promote undesired side reactions such as protodeboronation in Suzuki couplings or hydrodehalogenation.[3][4]
-
Reaction Rate: The solubility and strength of the base can significantly impact the reaction kinetics.[4]
Q2: I am observing significant protodeboronation of my boronic acid coupling partner in a Suzuki reaction. How can I mitigate this?
A2: Protodeboronation, the cleavage of the C-B bond, is a common side reaction, especially with heteroaryl boronic acids.[3] To minimize this:
-
Use Milder Bases: Strong bases can accelerate protodeboronation. Consider using weaker inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃.[2][3]
-
Anhydrous Conditions: Excess water can facilitate protodeboronation. Ensure your solvents and reagents are thoroughly dried.[2]
-
Use Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol (B44631) ester, can reduce decomposition.[3]
Q3: My Buchwald-Hartwig amination reaction is sluggish or failing. What role does the base play here?
A3: In Buchwald-Hartwig aminations, the base is required to deprotonate the amine nucleophile. If the reaction is not proceeding, consider the following:
-
Base Strength: The pKa of the amine will dictate the required base strength. For less acidic amines, a stronger base like NaOt-Bu or LHMDS may be necessary. For base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ are preferred.[5]
-
Solubility: The solubility of the base is crucial. Inorganic bases can have poor solubility in organic solvents, which can be improved by adding a small amount of water or using a phase-transfer catalyst.[4] Soluble organic bases like DBU can also be an alternative.
-
Steric Hindrance: For bulky amines or ligands, the accessibility of the base to the palladium-amine complex can be a factor.
Q4: Can I use organic bases for cross-coupling reactions with this compound?
A4: Yes, organic bases such as triethylamine (B128534) (Et₃N), diisopropylethylamine (DIPEA), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be used. They are often employed in Sonogashira and Heck reactions.[6][7] In some cases, sterically hindered organic amines have shown high efficacy in Sonogashira couplings.[8] The advantage of organic bases is their generally good solubility in organic solvents.
Troubleshooting Guides
Low or No Product Formation
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | * Use a fresh batch of palladium catalyst and ligand. * Ensure the reaction is conducted under a strict inert atmosphere (e.g., Argon or Nitrogen).[4] * Consider using a pre-formed Pd(0) source or a more active precatalyst.[2] |
| Poor Base Solubility | * For inorganic bases, add a small amount of water (e.g., 10:1 dioxane:water) to improve solubility.[3] * Grind the inorganic base to a fine powder before use. * Consider switching to a soluble organic base. |
| Insufficient Base Strength | * Ensure the chosen base is strong enough to deprotonate the nucleophile (in Buchwald-Hartwig) or activate the boronic acid (in Suzuki). * Screen a range of bases with varying strengths. |
| Catalyst Inhibition | * The pyridine nitrogen may be coordinating to the palladium center. Use bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald ligands) to sterically shield the metal center.[2] |
Formation of Significant Byproducts
| Byproduct | Potential Cause | Mitigation Strategies |
| Homocoupling of Boronic Acid (Suzuki) | * Presence of oxygen. | * Thoroughly degas all solvents and reagents.[2] * Use a Pd(0) catalyst source directly to avoid in-situ reduction steps that can promote homocoupling.[4] |
| Hydrodehalogenation (Loss of Iodine) | * Presence of a proton source (e.g., water, impurities in amine). * Choice of base. | * Use scrupulously dry reagents and solvents.[4] * Screen different strong bases (e.g., NaOt-Bu vs. K₃PO₄).[4] |
| Protodeboronation (Suzuki) | * Excess water and/or strong base. * High reaction temperature. | * Employ anhydrous conditions.[2] * Switch to a milder base (e.g., K₂CO₃, K₃PO₄).[2][3] * Use a more stable boronic ester derivative.[2] * Attempt the reaction at a lower temperature for a longer duration.[2] |
Data Presentation
Table 1: Effect of Base on Suzuki-Miyaura Coupling of 2-Fluoropyridine (B1216828) Derivatives
Note: Data is compiled for 2-fluoropyridine boronic acid and its derivatives as close analogs to reactions involving this compound.
| Entry | Coupling Partner | Base | Catalyst/Ligand | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromoanisole | K₂CO₃ | Pd(PPh₃)₄ | Dioxane/H₂O | 120 (MW) | >95 |
| 2 | Aryl Halide | K₃PO₄ | Pd(dppf)Cl₂ | Dioxane | 80-100 | Good |
| 3 | 4-Chlorobenzonitrile | KF | Pd₂dba₃ / Ligand | Dioxane | 110 | 73 |
| 4 | 3-Chloropyridine | KF | Pd₂dba₃ / Ligand | Dioxane | 110 | 85 |
| 5 | Heteroaryl Bromide | K₃PO₄ | SPhos Precatalyst | Dioxane/H₂O | 60 | 80 |
| 6 | Pyridine-2-sulfonyl fluoride | Na₃PO₄ | Pd(dppf)Cl₂ | Dioxane | 100 | 89 |
Table 2: Base Selection in Buchwald-Hartwig Amination of Halopyridines
Note: This table presents data for various bromopyridine derivatives to guide base selection for this compound.
| Entry | Amine | Base | Catalyst/Ligand | Solvent | Temp (°C) | Yield (%) |
| 1 | Diamine | NaOt-Bu | Pd₂(dba)₃ / BINAP | Toluene | 80 | 85 |
| 2 | Piperidine-4-carboxylate | Cs₂CO₃ | Pd₂(dba)₃ / Xantphos | Dioxane | 100 | 44.4 |
| 3 | Aromatic Amine | K₂CO₃ | Pd(OAc)₂ / BINAP | Toluene | MW | Good |
| 4 | Benzylamine | Cs₂CO₃ | Pd(OAc)₂ / BINAP | Toluene | 80-90 | Good |
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid/ester, and the base.
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Under the inert atmosphere, add the palladium catalyst followed by the anhydrous, degassed solvent via syringe.
-
Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Visualizations
Troubleshooting Workflow for Low-Yield Cross-Coupling Reactions
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
reaction condition optimization for fluorinated pyridine synthesis
Welcome to the technical support center for the synthesis of fluorinated pyridines. This resource provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges and optimize reaction conditions.
Frequently Asked Questions (FAQs)
Q1: My nucleophilic aromatic substitution (SNAr) reaction, such as a Halex reaction, to produce a fluoropyridine is showing low yield. What are the primary factors to investigate?
A1: Low yields in SNAr fluorination of pyridines often stem from several critical factors. A systematic check is recommended:
-
Moisture and Purity of Reagents: The fluoride (B91410) source (e.g., KF, CsF) must be anhydrous. Any moisture will reduce the nucleophilicity of the fluoride ion. Starting materials, particularly halo-pyridines, should be pure, as impurities can lead to side reactions. It's recommended to use a glovebox for weighing and handling moisture-sensitive reagents and to dry solvents rigorously before use.[1]
-
Fluoride Source and Solubility: The choice and solubility of the fluoride salt are crucial. Anhydrous potassium fluoride (KF) is common but has low solubility in many organic solvents. The use of spray-dried KF or phase-transfer catalysts (e.g., 18-crown-6 (B118740), tetraalkylammonium salts) can significantly enhance reactivity by improving the availability of fluoride ions. Cesium fluoride (CsF) is more soluble but also more expensive.
-
Solvent Choice: Aprotic polar solvents like DMSO, DMF, or sulfolane (B150427) are essential.[1] They are effective at solvating the cation (K⁺, Cs⁺) while leaving the fluoride anion relatively "naked" and highly nucleophilic. DMSO, in particular, has been shown to give dramatically higher yields in some Halex reactions compared to DMF or sulfolane.[2]
-
Reaction Temperature: SNAr reactions on electron-deficient rings like pyridine (B92270) often require high temperatures (typically >150 °C) to proceed at a practical rate.[1][2][3] Optimization of the temperature is critical; too low, and the reaction will be slow, but too high can lead to decomposition and byproduct formation.[1]
Q2: I am attempting a direct C-H fluorination on a pyridine ring and observing poor regioselectivity or multiple products. How can this be controlled?
A2: Achieving high regioselectivity in C-H fluorination is a common challenge due to the presence of multiple reactive C-H bonds.[1] Key factors influencing selectivity include:
-
Directing Groups: The electronic and steric properties of existing substituents on the pyridine ring heavily influence the position of fluorination.[1] For instance, in some systems, a benzyloxy group can direct fluorination to the adjacent position.[1] The lone pair on the pyridine nitrogen itself directs fluorination to the C2 and C6 positions (adjacent to the nitrogen) in reactions with reagents like AgF₂.[4][5]
-
Nitrogen Basicity: The Lewis basicity of the pyridine nitrogen can influence the reaction rate and selectivity. More Lewis basic pyridines tend to undergo C-H fluorination with AgF₂ in preference to less basic ones.[6]
-
Protecting Groups: In some cases, the pyridine nitrogen's basicity can interfere with the catalyst or reaction pathway.[7] Converting the pyridine to a pyridine N-oxide can alter the electronic properties and direct functionalization to the C2 and C4 positions.[7]
Q3: During my fluorination reaction using an electrophilic agent like Selectfluor®, I'm seeing significant byproduct formation. What are common side reactions and solutions?
A3: Electrophilic fluorination can be sensitive to reaction conditions. Common issues include:
-
Solvent Reactivity: Reagents like Selectfluor® can react exothermically or lead to side products with certain nucleophilic solvents such as DMF, DMSO, or pyridine itself.[1] Acetonitrile (B52724) is often the solvent of choice as it is relatively inert and provides good solubility.[1][8]
-
Over-fluorination: The formation of di- or poly-fluorinated products can occur. To favor monofluorination, carefully control the stoichiometry of the fluorinating agent (e.g., 1.0-1.1 equivalents) and monitor the reaction closely to stop it once the starting material is consumed.[9] Running the reaction at a lower temperature can also improve selectivity.[9]
-
Decomposition: Sensitive substrates may degrade under the reaction conditions. Employing milder conditions, such as lower temperatures or adding a mild base (e.g., Li₂CO₃), can sometimes prevent the formation of decomposition products.[1]
Troubleshooting Guides
Guide 1: Optimizing Nucleophilic Aromatic Substitution (SNAr) for Fluoropyridine Synthesis
This guide provides a logical workflow for troubleshooting low yields in SNAr reactions (e.g., Halex reaction) on chloropyridine substrates.
Caption: Troubleshooting workflow for low yield in SNAr fluorination.
Data Presentation: SNAr Condition Optimization
The following table summarizes typical starting points and optimization parameters for the fluorination of an activated chloropyridine.
| Parameter | Condition A (Initial) | Condition B (Optimized) | Rationale for Change |
| Fluoride Source | Anhydrous KF (3.0 eq) | Spray-Dried KF (3.0 eq) | Higher surface area increases reactivity. |
| Solvent | DMF | DMSO | DMSO is a superior solvent for Halex reactions.[2] |
| Temperature | 150 °C | 190 °C | Higher temperature is often required for SNAr on pyridines.[1] |
| Additive | None | 18-Crown-6 (0.1 eq) | Phase-transfer catalyst enhances KF solubility. |
| Typical Yield | 20-40% | 70-90% | Optimized conditions overcome solubility and reactivity barriers. |
Experimental Protocols
Protocol 1: General Procedure for SNAr Fluorination of 2-Chloropyridine using KF
Warning: This reaction should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The reaction involves high temperatures.
Materials:
-
2-Chloropyridine
-
Spray-dried potassium fluoride (KF)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Phase-transfer catalyst (e.g., 18-crown-6)
-
Round-bottom flask equipped with a reflux condenser and magnetic stir bar
-
Nitrogen or Argon line for inert atmosphere
-
Heating mantle with temperature controller
Procedure:
-
Preparation: In a fume hood, add spray-dried KF (3.0 equivalents) and 18-crown-6 (0.1 equivalents) to an oven-dried round-bottom flask containing a magnetic stir bar.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMSO via syringe, followed by 2-chloropyridine (1.0 equivalent).
-
Reaction: Heat the reaction mixture to 190 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by GC-MS or TLC analysis by taking small aliquots periodically. The reaction is typically complete within 8-16 hours.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Carefully pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by distillation or column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for C-H Fluorination of a Substituted Pyridine using AgF₂
Warning: Silver (II) fluoride (AgF₂) is a strong oxidizing agent and is sensitive to moisture. Handle it quickly in the air and store it in a desiccator.[5]
Materials:
-
Substituted pyridine (e.g., 3-phenylpyridine)
-
Silver (II) fluoride (AgF₂)
-
Acetonitrile (MeCN), anhydrous
-
Schlenk flask with magnetic stir bar
-
Inert atmosphere setup (glovebox or Schlenk line)
-
Celite for filtration
Procedure:
-
Preparation: Inside a glovebox or under a positive flow of inert gas, add the substituted pyridine (1.0 equivalent) to a Schlenk flask containing a stir bar.
-
Solvent Addition: Add anhydrous acetonitrile to dissolve the starting material.
-
Reagent Addition: While stirring, add AgF₂ (2.5 equivalents) portion-wise. The reaction is often exothermic, and a water bath can be used to maintain ambient temperature.[5]
-
Reaction: Seal the flask and stir vigorously at room temperature. The reaction mixture will typically change color from black (AgF₂) to yellow (AgF) as the reaction proceeds.[5]
-
Monitoring: Monitor the reaction by TLC or ¹⁹F NMR. Reactions are often complete within 1-2 hours.[4]
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove insoluble silver salts, washing the pad with additional acetonitrile.[1][5]
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the desired 2-fluoro-3-phenylpyridine.
Decision Pathway: Choosing a Fluorination Strategy
The choice between a nucleophilic (SNAr) or direct C-H fluorination approach depends largely on the available starting materials and the desired product.
Caption: Decision tree for selecting a pyridine fluorination method.
References
- 1. benchchem.com [benchchem.com]
- 2. gchemglobal.com [gchemglobal.com]
- 3. DE19702282A1 - Catalyst for Halex reactions - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. orgsyn.org [orgsyn.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
stability of 2-Fluoro-3-iodopyridine to strong acids and bases
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 2-Fluoro-3-iodopyridine in the presence of strong acids and bases. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound to strong acids?
In the presence of strong, non-nucleophilic acids (e.g., sulfuric acid), this compound is expected to be protonated at the pyridine (B92270) nitrogen to form a pyridinium (B92312) salt. This salt is generally stable at moderate temperatures. The carbon-fluorine (C-F) and carbon-iodine (C-I) bonds are not typically susceptible to cleavage under these conditions. However, protonation increases the compound's polarity, which may affect its solubility. In the case of strong nucleophilic acids, such as concentrated hydrochloric or hydrobromic acid, there is a possibility of halogen exchange at elevated temperatures, though this is not a common or facile reaction.
Q2: What is the stability of this compound in the presence of strong bases?
The stability of this compound in strong bases (e.g., sodium hydroxide (B78521), potassium hydroxide) is concentration and temperature-dependent. The primary concern is the potential for nucleophilic aromatic substitution (SNAr) at the 2-position, where the fluoride (B91410) is displaced by a hydroxide ion to form 2-hydroxy-3-iodopyridine. This reaction is generally slow at room temperature but can be accelerated by heating.[1][2] The C-I bond is significantly less reactive towards SNAr. The synthesis of this compound involves the use of the strong base Lithium Diisopropylamide (LDA) at low temperatures, indicating the molecule is stable under anhydrous and cold conditions.[3]
Q3: What are the primary degradation pathways for this compound in acidic and basic media?
-
Acidic Conditions: The main process is reversible protonation of the pyridine nitrogen. Degradation is not a primary concern under typical acidic workup conditions at room temperature.
-
Basic Conditions: The most likely degradation pathway is the hydrolysis of the C-F bond to form 2-hydroxy-3-iodopyridine. This SNAr reaction is facilitated by the electron-withdrawing nature of the pyridine ring.[4] The rate of this hydrolysis is dependent on the temperature, the concentration of the base, and the solvent system.
Q4: Are there general recommendations for handling this compound in the presence of strong acids or bases?
-
When working with strong bases, it is advisable to maintain low temperatures to minimize the rate of SNAr at the C-F bond.
-
If a basic medium is required for a reaction involving the C-I bond (e.g., in some cross-coupling reactions), consider using weaker inorganic bases like potassium carbonate or cesium carbonate, and screen reaction temperatures carefully.
-
During acidic workups, be aware that protonation will increase the aqueous solubility of the compound. Ensure thorough extraction with an appropriate organic solvent after neutralization.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Formation of an unexpected, more polar byproduct after reaction in a strong base. | Hydrolysis of the C-F bond to form 2-hydroxy-3-iodopyridine. | - Lower the reaction temperature. - Reduce the concentration of the strong base. - If possible for the desired transformation, substitute the strong base with a weaker one (e.g., K₂CO₃). - Minimize the reaction time. |
| Low recovery of the compound after an acidic workup. | Protonation of the pyridine nitrogen leads to the formation of a water-soluble pyridinium salt. | - Carefully neutralize the acidic aqueous layer to a pH of 7-8 before extraction. - Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). - If the product is still in the aqueous layer, consider back-extraction after basification. |
| Inconsistent yields in cross-coupling reactions using a base. | Potential slow degradation of the starting material by the base at elevated temperatures. | - Screen different bases (e.g., K₃PO₄, Cs₂CO₃) to find one that promotes the desired reaction with minimal degradation. - Optimize the reaction temperature to the lowest effective level. |
Data Summary
The following table summarizes the expected reactivity of the functional groups in this compound under various conditions.
| Condition | C-F Bond Reactivity | C-I Bond Reactivity | Pyridine Nitrogen Reactivity |
| Strong Acid | Generally stable | Generally stable | Protonation to form a pyridinium salt |
| Strong Base | Susceptible to SNAr (hydrolysis), especially at elevated temperatures | Generally stable to SNAr | No reaction |
| Palladium Cross-Coupling | Generally unreactive | The primary site for oxidative addition | Can act as a ligand to the catalyst, potentially affecting reaction rates |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Aqueous NaOH
This protocol provides a general method for evaluating the stability of this compound to a strong base.
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a water-miscible organic solvent (e.g., THF or acetonitrile) at a known concentration (e.g., 10 mg/mL).
-
Prepare a 1 M aqueous solution of sodium hydroxide.
-
-
Reaction Setup:
-
In separate vials, combine the this compound stock solution and the NaOH solution. A typical ratio might be 1:1 (v/v).
-
Set up parallel experiments at different temperatures (e.g., room temperature, 50 °C, and 80 °C).
-
Include a control vial with the stock solution and water instead of NaOH solution.
-
-
Time-Point Analysis:
-
At various time points (e.g., 1, 4, 8, and 24 hours), take an aliquot from each vial.
-
Quench the reaction by neutralizing the aliquot with a dilute acid (e.g., 1 M HCl).
-
Extract the quenched aliquot with an organic solvent like ethyl acetate.
-
-
Analysis:
-
Analyze the organic extracts by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the starting material and the appearance of any new products.
-
Compare the results from the different temperatures and the control to assess the rate of degradation.
-
Visualizations
Caption: Reversible protonation of the pyridine nitrogen in the presence of strong acid.
Caption: Nucleophilic aromatic substitution of fluoride by hydroxide.
Caption: A decision-making workflow for troubleshooting unexpected side products.
References
Technical Support Center: Synthesis of Polysubstituted Pyridines
Welcome to the technical support center for the synthesis of polysubstituted pyridines. This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthetic routes.
Section 1: Troubleshooting Low Yields in Classical Pyridine (B92270) Syntheses
Low product yield is one of the most common frustrations in organic synthesis. This section addresses yield-related issues in two widely used methods: the Hantzsch and Kröhnke syntheses.
1.1 Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a classic multi-component reaction used to produce dihydropyridines, which are subsequently oxidized to pyridines.[1] However, the traditional one-pot method can suffer from long reaction times, harsh conditions, and consequently, low yields.[2][3]
FAQ 1: My Hantzsch reaction is giving a very low yield. What are the primary causes?
Answer: Low yields in the Hantzsch synthesis can be attributed to several factors. A systematic investigation is the best approach.[1][2]
-
Suboptimal Reaction Conditions: The classical approach often requires prolonged heating, which can lead to the degradation of the 1,4-dihydropyridine (B1200194) (DHP) product.[2]
-
Purity of Reactants: Impurities in the aldehyde, β-ketoester, or the nitrogen source (e.g., ammonia, ammonium (B1175870) acetate) can introduce side reactions that consume starting materials.[1]
-
Side Reactions: The reaction mechanism is complex, with at least five proposed pathways, which can lead to the formation of byproducts like over-oxidized pyridines or Michael adducts.[2][4]
-
Inefficient Oxidation: The final aromatization step is critical. While classical oxidants like nitric acid or potassium permanganate (B83412) are used, they can be harsh and lead to side products.[3]
Troubleshooting Steps & Optimization:
-
Catalysis: The use of a catalyst can significantly accelerate the reaction. Consider screening Lewis acids (e.g., Yb(OTf)₃), Brønsted acids (e.g., p-toluenesulfonic acid), or organocatalysts.[2]
-
Alternative Energy Sources: Microwave or ultrasound irradiation can dramatically reduce reaction times from hours to minutes and improve yields compared to conventional heating.[2]
-
Solvent Choice: The polarity of the solvent can influence the reaction rate. While ethanol (B145695) and acetic acid are traditional, exploring options like aqueous micelles has been shown to give high yields.[1][2]
-
Control Atmosphere: To prevent the premature oxidation of the DHP intermediate, run the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]
Experimental Protocol: Microwave-Assisted Hantzsch Synthesis
This protocol provides a general guideline for a microwave-assisted Hantzsch synthesis, which can significantly improve yields and reduce reaction times.[3]
| Component | Amount (1 mmol scale) | Molar Equiv. |
| Aldehyde | 1 mmol | 1.0 |
| β-ketoester | 2 mmol | 2.0 |
| Ammonium Acetate (B1210297) | 1.2 - 1.5 mmol | 1.2 - 1.5 |
| Ethanol | 3 - 5 mL | - |
Procedure:
-
In a microwave-safe reaction vessel, combine the aldehyde (1 mmol), β-ketoester (2 mmol), and ammonium acetate (1.2-1.5 mmol) in ethanol (3-5 mL).[3]
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120°C) for a short duration (e.g., 5-15 minutes).[2][3]
-
After the reaction is complete, cool the vessel to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
1.2 Kröhnke Pyridine Synthesis
The Kröhnke synthesis is a versatile method for generating highly functionalized pyridines from α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds.[5][6] Yields are typically moderate to high, but issues can arise.[5]
FAQ 2: I am experiencing low to no product formation in my Kröhnke synthesis. What should I check first?
Answer: A low or nonexistent yield in a Kröhnke synthesis often points to issues with reagents or reaction conditions.[7]
-
Reagent Quality:
-
α,β-Unsaturated Carbonyl: Ensure this starting material is pure and not polymerized. It's advisable to verify its integrity via NMR or GC-MS.[7]
-
Pyridinium Salt: The α-pyridinium methyl ketone salt is a key reactant and must be completely dry, as moisture can interfere with the reaction.[7]
-
Ammonium Acetate: This is the most common nitrogen source and should be of high purity.[7]
-
-
Reaction Conditions:
-
Temperature: The reaction temperature is critical. Insufficient heat may lead to an incomplete reaction, while excessive heat (typically above 140°C) can cause decomposition.[5][7]
-
Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) to ensure it has run to completion.[5]
-
Troubleshooting & Optimization:
| Parameter | Common Range | Troubleshooting Notes |
| Solvent | Glacial Acetic Acid, Methanol, Ethanol | Acetic acid often provides good yields. Solvent-free conditions have also been reported to be effective.[5][7] |
| Temperature | 80 - 140 °C | Screen a range of temperatures to find the optimal condition for your specific substrates.[5][7] |
| Stoichiometry | - | Ensure the correct stoichiometry of reactants is used. An excess of one component can promote side reactions.[7] |
Troubleshooting Workflow for Low-Yield Reactions
Caption: General troubleshooting workflow for low-yield reactions.
Section 2: Regioselectivity Challenges in Pyridine Functionalization
Achieving regiocontrol is a significant challenge in the synthesis of polysubstituted pyridines due to the electronic nature of the ring and the presence of the Lewis-basic nitrogen atom.[8][9] Direct C-H functionalization often yields mixtures of isomers.[9][10]
FAQ 3: My C-H functionalization reaction on a pyridine ring is non-selective. How can I control the position of the new substituent?
Answer: Controlling regioselectivity in pyridine C-H functionalization is a complex problem influenced by directing groups, catalysts, and reaction conditions.[11]
-
Inherent Reactivity: The pyridine ring has electronically biased positions. Nucleophilic attack is favored at C2 and C4, while electrophilic and radical additions also show position preferences.[10]
-
Directing Groups: Installing a directing metalation group (DMG) is a powerful strategy. Strong DMGs like tertiary amides can direct lithiation to the ortho-position.[11]
-
Catalyst and Ligand Choice: In transition-metal-catalyzed reactions, the ligand plays a crucial role. For example, in palladium-catalyzed arylations, screening ligands like X-Phos can significantly improve selectivity.[11]
-
N-Oxide Strategy: Converting the pyridine to its N-oxide can activate the ring and facilitate selective functionalization at the C2 position.[11]
-
Blocking Groups: A newer strategy involves the use of a temporary blocking group on the nitrogen, which can direct Minisci-type radical alkylations specifically to the C4 position.[12]
Strategies to Improve Regioselectivity:
| Strategy | Target Position | Key Considerations |
| Directed Ortho Metalation (DoM) | C2 (ortho to DMG) | Use a strong directing group and a sterically hindered base like LDA at low temperatures (-78 °C).[11] |
| N-Oxide Activation | C2 | Useful for activating the ring for arylation.[11] |
| Blocking Group (Minisci) | C4 | A simple maleate-derived blocking group can provide excellent C4 selectivity for alkylation.[12] |
| Ligand/Additive Screening | Varies | Crucial for Pd-catalyzed C-H functionalization; additives like Ag₂CO₃ can influence C3/C4 selectivity.[11] |
Decision Logic for Regioselective C-H Functionalization
Caption: Decision tree for selecting a regiocontrol strategy.
Section 3: Cross-Coupling and Purification Challenges
Transition-metal-catalyzed cross-coupling reactions are essential for creating C-C bonds, but pyridyl substrates present unique difficulties. Furthermore, purifying the final product can be a significant hurdle.
FAQ 4: My Suzuki-Miyaura cross-coupling with a 2-pyridylboronic acid is failing. What is the "2-Pyridyl Problem"?
Answer: The "2-Pyridyl Problem" refers to the notoriously poor reactivity and instability of 2-pyridine organometallic reagents, especially boronic acids, in Suzuki-Miyaura cross-coupling reactions.[13] This makes the synthesis of important scaffolds like 2,2'-bipyridines challenging.[13]
Potential Causes & Solutions:
-
Instability of Boron Reagent: 2-Pyridyl boronic acids are prone to decomposition.
-
Solution: Consider using alternative, more stable nucleophiles or explore different coupling reactions entirely.
-
-
Catalyst Inhibition: The nitrogen atom of the pyridine can coordinate to the metal center (e.g., palladium), inhibiting the catalytic cycle.
-
Solution: Careful design and screening of ligands are critical to mitigate this effect. Sterically demanding and electron-rich ligands can sometimes overcome this challenge.[14]
-
FAQ 5: I'm struggling to purify my substituted pyridine product. What techniques are most effective?
Answer: Purifying pyridine derivatives can be difficult due to their basicity, which can cause issues like peak tailing in column chromatography.[15]
-
Acid-Base Extraction: This is a powerful first step. Since pyridines are basic, an acidic wash (e.g., dilute HCl) will protonate the product, allowing it to be extracted into the aqueous layer and separated from non-basic impurities. The pyridine can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[15]
-
Column Chromatography: Tailing on silica (B1680970) gel is a common problem. This can often be managed by adding a small amount of a basic modifier, like triethylamine (B128534) or ammonia, to the eluent.[15]
-
Crystallization: If the product is a solid, crystallization is an excellent method for achieving high purity.[15]
-
Distillation: For volatile pyridine derivatives, distillation can be an effective purification method.[15]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Palladium-Catalyzed Reactions of 2-Fluoro-3-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common side reactions encountered during palladium-catalyzed cross-coupling reactions involving 2-Fluoro-3-iodopyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in palladium-catalyzed cross-coupling reactions?
A1: The primary side reactions encountered are:
-
Homocoupling: Dimerization of the this compound substrate to form 2,2'-difluoro-3,3'-bipyridine, or homocoupling of the coupling partner (e.g., boronic acid in Suzuki coupling).
-
Dehalogenation (specifically, Deiodination): Reduction of the C-I bond to a C-H bond, resulting in the formation of 2-fluoropyridine (B1216828). This is a common issue with aryl halides.[1]
-
Catalyst Decomposition: Formation of palladium black (inactive Pd(0)) due to catalyst instability, leading to stalled or incomplete reactions.
-
Protodeboronation (in Suzuki Coupling): Cleavage of the C-B bond of the boronic acid coupling partner, replacing it with a hydrogen atom. This is a known issue with heteroaryl boronic acids.[2]
Q2: Why is catalyst decomposition (palladium black formation) a frequent issue with this compound?
A2: The nitrogen atom in the pyridine (B92270) ring of this compound can coordinate to the palladium catalyst. This coordination can lead to the formation of inactive catalyst species and promote aggregation into palladium black, thus inhibiting the desired catalytic cycle.[2][3] The use of bulky, electron-rich phosphine (B1218219) ligands can often mitigate this issue by sterically shielding the palladium center.[2]
Q3: Can the fluorine substituent at the 2-position participate in side reactions?
A3: Yes, under certain conditions, particularly with strong bases and high temperatures, the fluorine atom can be susceptible to nucleophilic displacement (defluorination). This leads to the formation of 2-substituted pyridine byproducts. Using milder reaction conditions, including lower temperatures and weaker bases, can help suppress this side reaction.[2]
Troubleshooting Guides
Issue 1: Low Yield of Desired Product and Significant Homocoupling
Symptoms:
-
Major byproduct observed with a mass corresponding to the dimer of this compound or the coupling partner.
-
Low conversion of starting materials.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Presence of Oxygen | Rigorously degas all solvents and reagents (e.g., by bubbling with an inert gas like argon or nitrogen for 30 minutes) and maintain a positive pressure of inert gas throughout the reaction.[3] |
| Suboptimal Catalyst System | For Suzuki reactions, consider using a Pd(0) source like Pd(PPh₃)₄ directly, which can sometimes reduce homocoupling compared to in-situ reduction of Pd(II) sources. For Stille reactions, homocoupling of the organostannane reagent is a common side reaction.[4] |
| Slow Desired Reaction Rate | Optimize the reaction conditions (catalyst, ligand, base, solvent, temperature) to accelerate the desired cross-coupling, which can outcompete the homocoupling pathway. |
Issue 2: Formation of 2-Fluoropyridine (Deiodination Product)
Symptoms:
-
A significant peak corresponding to the mass of 2-fluoropyridine is observed in GC-MS or LC-MS analysis of the crude reaction mixture.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Source of Hydride | Ensure all reagents and solvents are anhydrous, as water can be a proton source for hydrodehalogenation. Certain solvents (e.g., alcohols) or amines can also act as hydride donors. |
| Inefficient Catalytic Cycle | An unproductive side reaction can compete with reductive elimination where the amide undergoes beta-hydride elimination to yield the hydrodehalogenated arene.[1] The choice of ligand and base can influence the relative rates of these pathways. Consider screening different ligands and bases. |
| Catalyst System | Some palladium catalyst systems are more prone to promoting dehalogenation. The choice of phosphine ligand is critical in minimizing this side reaction. |
Issue 3: Reaction Stalls and Palladium Black is Observed
Symptoms:
-
The reaction does not proceed to completion.
-
A black precipitate (palladium black) forms in the reaction vessel.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Catalyst Deactivation by Pyridine Nitrogen | Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) to sterically shield the palladium center and prevent coordination by the pyridine nitrogen.[2] |
| High Reaction Temperature | High temperatures can accelerate catalyst decomposition. Try running the reaction at the lowest effective temperature. |
| Ligand Degradation | The phosphine ligand may be degrading under the reaction conditions. Consider using more robust ligands, such as N-heterocyclic carbene (NHC) ligands. |
Experimental Protocols (General Guidance)
Note: These are generalized starting protocols and should be optimized for specific substrates and coupling partners.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv.).
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water 4:1, or toluene/water 10:1).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄ (3-5 mol%) or a pre-catalyst system like Pd₂(dba)₃ (1.5 mol%) with a suitable ligand like SPhos (3 mol%)).
-
Reaction: Heat the reaction mixture with vigorous stirring at a temperature ranging from 80-110 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
General Protocol for Sonogashira Coupling
-
Reaction Setup: To a degassed solution of this compound (1.0 equiv.) and the terminal alkyne (1.1-1.5 equiv.) in a suitable solvent (e.g., THF or DMF), add an amine base (e.g., triethylamine (B128534) or diisopropylamine, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ (2-5 mol%)) and a copper(I) co-catalyst (e.g., CuI (1-5 mol%)).
-
Reaction: Stir the reaction mixture at room temperature or heat gently (e.g., 40-60 °C) under an inert atmosphere. Monitor the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, filter the reaction mixture through a pad of celite, washing with an organic solvent. Concentrate the filtrate and purify the residue by flash column chromatography.
Visualizations
References
Technical Support Center: Scale-Up of Reactions with 2-Fluoro-3-iodopyridine
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for scaling up reactions involving 2-Fluoro-3-iodopyridine, a key intermediate in pharmaceutical and agrochemical synthesis.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling this compound on a larger scale?
A1: On a larger scale, the primary safety concerns include inhalation of dust, skin and eye contact, and potential thermal runaway of reactions. It is crucial to handle the solid compound in a well-ventilated area, preferably within a fume hood or a contained charging system.[3][4] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat, is mandatory.[4][5] For reactions with the potential for exothermic events, continuous monitoring of the internal reaction temperature is essential.[6]
Q2: What are the most common scale-up challenges for palladium-catalyzed cross-coupling reactions with this compound?
A2: The most common challenges include:
-
Exothermic Reactions: While many cross-coupling reactions are not excessively exothermic, the potential for thermal runaway should always be assessed, especially when using strong bases or highly reactive coupling partners.[7]
-
Mixing and Mass Transfer: Ensuring efficient mixing is critical on a larger scale to maintain homogenous temperature and concentration, preventing the formation of hot spots and localized high concentrations of reagents, which can lead to side reactions.[6]
-
Catalyst Deactivation: The pyridine (B92270) nitrogen in this compound can coordinate to the palladium catalyst, potentially leading to deactivation.[4] Proper ligand selection is crucial to mitigate this.
-
Product Purification: Removing residual palladium catalyst and byproducts from the desired product can be more challenging at scale.
Q3: How can I minimize the risk of thermal runaway when scaling up reactions?
A3: To minimize the risk of thermal runaway:
-
Controlled Addition: Add reagents portion-wise or via a syringe pump to control the reaction rate and heat generation.[6]
-
Efficient Cooling: Ensure your reactor is equipped with an adequate cooling system. For highly exothermic processes, consider a jacketed reactor with a circulating coolant.[6]
-
Dilution: Running the reaction at a lower concentration can help to dissipate heat more effectively.[6]
-
Monitoring: Continuously monitor the internal reaction temperature with a probe. An unexpected temperature spike is an early warning sign of a potential runaway reaction.[6]
Troubleshooting Guides
Guide 1: Suzuki-Miyaura Coupling
Issue: Low yield or incomplete conversion.
| Potential Cause | Troubleshooting Steps |
| Catalyst Inhibition | The pyridine nitrogen can inhibit the palladium catalyst.[4] Use a more electron-rich and sterically hindered phosphine (B1218219) ligand like SPhos or XPhos. |
| Protodeboronation of Boronic Acid | Boronic acids can be unstable, especially at higher temperatures. Use a milder base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Consider using the corresponding boronic ester for improved stability.[4] |
| Poor Solubility | Ensure all reagents are fully dissolved at the reaction temperature. A solvent screen with mixtures like toluene (B28343)/water or dioxane/water may be necessary. |
| Inefficient Mixing | On a larger scale, mechanical overhead stirring is necessary to ensure good mixing. Magnetic stirring is often insufficient.[6] |
Illustrative Scale-Up Data for Suzuki-Miyaura Coupling
| Parameter | Lab Scale (1 g) | Pilot Scale (100 g) |
| This compound | 1.0 g (4.48 mmol) | 100 g (448 mmol) |
| Arylboronic Acid | 1.2 eq. (5.38 mmol) | 1.2 eq. (538 mmol) |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | 3 mol% (0.13 mmol) | 1.5 mol% (6.72 mmol) |
| Base (e.g., K₂CO₃) | 2.5 eq. (11.2 mmol) | 2.5 eq. (1120 mmol) |
| Solvent (e.g., Toluene/H₂O 4:1) | 20 mL | 2 L |
| Temperature | 90 °C | 90 °C |
| Reaction Time | 12 h | 12-16 h |
Note: This data is illustrative and should be optimized for each specific reaction.
Guide 2: Sonogashira Coupling
Issue: Formation of homocoupled alkyne (Glaser coupling) byproduct.
| Potential Cause | Troubleshooting Steps |
| Presence of Oxygen | Rigorously degas all solvents and reagents and maintain a strict inert atmosphere (nitrogen or argon) throughout the reaction.[8] |
| Incorrect Copper(I) Source or Amount | Use a high-purity copper(I) iodide (CuI) co-catalyst. The loading should be carefully optimized (typically 2-5 mol%). |
| Base Selection | A strong, non-nucleophilic amine base like triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA) is typically used. Ensure the base is dry and of high purity.[8] |
Illustrative Scale-Up Data for Sonogashira Coupling
| Parameter | Lab Scale (1 g) | Pilot Scale (100 g) |
| This compound | 1.0 g (4.48 mmol) | 100 g (448 mmol) |
| Terminal Alkyne | 1.2 eq. (5.38 mmol) | 1.2 eq. (538 mmol) |
| Palladium Catalyst (e.g., PdCl₂(PPh₃)₂) | 2 mol% (0.09 mmol) | 1 mol% (4.48 mmol) |
| Copper(I) Iodide (CuI) | 4 mol% (0.18 mmol) | 2 mol% (8.96 mmol) |
| Base (e.g., Et₃N) | 3.0 eq. (13.4 mmol) | 3.0 eq. (1344 mmol) |
| Solvent (e.g., THF) | 25 mL | 2.5 L |
| Temperature | Room Temperature to 50 °C | Room Temperature to 50 °C |
| Reaction Time | 4-8 h | 6-10 h |
Note: This data is illustrative and should be optimized for each specific reaction.
Guide 3: Buchwald-Hartwig Amination
Issue: Low conversion and/or formation of side products.
| Potential Cause | Troubleshooting Steps |
| Incorrect Ligand Choice | The choice of ligand is critical for C-N bond formation. For pyridyl halides, bulky, electron-rich biarylphosphine ligands such as BrettPhos or RuPhos are often effective.[9] |
| Base Strength and Solubility | A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used. Ensure the base is soluble in the reaction medium. |
| Reaction Temperature | Amination reactions can be sensitive to temperature. If decomposition is observed, try running the reaction at a lower temperature for a longer period. |
Illustrative Scale-Up Data for Buchwald-Hartwig Amination
| Parameter | Lab Scale (1 g) | Pilot Scale (100 g) |
| This compound | 1.0 g (4.48 mmol) | 100 g (448 mmol) |
| Amine | 1.1 eq. (4.93 mmol) | 1.1 eq. (493 mmol) |
| Palladium Precatalyst (e.g., XPhos Pd G3) | 2 mol% (0.09 mmol) | 1 mol% (4.48 mmol) |
| Base (e.g., NaOtBu) | 1.5 eq. (6.72 mmol) | 1.5 eq. (672 mmol) |
| Solvent (e.g., Toluene) | 20 mL | 2 L |
| Temperature | 100 °C | 100 °C |
| Reaction Time | 16 h | 16-24 h |
Note: This data is illustrative and should be optimized for each specific reaction.
Experimental Protocols
Representative Protocol for a Suzuki-Miyaura Coupling (100 g Scale)
-
Reactor Setup: To a dry 5 L jacketed glass reactor equipped with an overhead mechanical stirrer, a thermocouple, a reflux condenser, and a nitrogen inlet, add this compound (100 g, 448 mmol), the arylboronic acid (538 mmol), and potassium carbonate (1120 mmol).
-
Inerting: Purge the reactor with nitrogen for at least 30 minutes.
-
Solvent and Catalyst Addition: Add degassed toluene (1.6 L) and degassed water (0.4 L). Begin stirring and add the palladium catalyst (e.g., 1.5 mol%).
-
Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Separate the organic layer. Extract the aqueous layer with ethyl acetate (B1210297) (2 x 500 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. home.sandiego.edu [home.sandiego.edu]
- 3. Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625 - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Precious Metal Reclamation & Recovery Solutions for the Pharmaceutical Industry in UK [mastermeltgroup.com]
- 5. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 6. biotage.com [biotage.com]
- 7. Palladium catalyst recycling for Heck-Cassar-Sonogashira cross coupling reactions in the green N-hydrohyethyl pyrrolidone/H2O/N,N,N',N'-tetramethyl guanidine blend. | Semantic Scholar [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Fluoro-3-iodopyridine and 2-Chloro-3-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 2-fluoro-3-iodopyridine and 2-chloro-3-iodopyridine (B15675) in key organic reactions. Understanding the nuanced differences in reactivity between these two versatile building blocks is crucial for reaction optimization, impurity control, and the strategic design of synthetic routes in pharmaceutical and materials science research. This document summarizes their performance in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, supported by experimental data and detailed protocols.
Executive Summary
The reactivity of this compound and 2-chloro-3-iodopyridine is dictated by the specific reaction type.
-
In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig amination), the reaction occurs selectively at the highly reactive carbon-iodine (C-I) bond at the 3-position. The halogen at the 2-position (F or Cl) exerts an electronic influence on the pyridine (B92270) ring. The higher electronegativity of fluorine compared to chlorine renders the pyridine ring in this compound more electron-deficient. This is anticipated to enhance the rate of the oxidative addition step, making This compound marginally more reactive than its 2-chloro counterpart under identical conditions.
-
In nucleophilic aromatic substitution (SNAr) , the reaction site is the carbon-halogen bond at the 2-position. Here, the reactivity is governed by the leaving group ability and the activation of the ring. The carbon-fluorine (C-F) bond is significantly more polarized and, despite its strength, the fluoride (B91410) ion is a better leaving group in this context than chloride, due to the rate-determining step being the initial nucleophilic attack. Consequently, This compound is substantially more reactive than 2-chloro-3-iodopyridine in SNAr reactions.
Data Presentation: A Comparative Overview
The following tables summarize the expected and observed reactivity of the two compounds in key transformations.
Palladium-Catalyzed Cross-Coupling Reactions at the C-3 Position
Table 1: Illustrative Comparison in Suzuki-Miyaura Coupling
| Substrate | Product | Typical Yield (%) | Notes |
| This compound | 2-Fluoro-3-phenylpyridine | ~90-98% | Expected to be slightly more reactive due to the higher electronegativity of fluorine. |
| 2-Chloro-3-iodopyridine | 2-Chloro-3-phenylpyridine | ~85-95% | Highly efficient, but may require slightly longer reaction times or higher temperatures. |
Table 2: Illustrative Comparison in Sonogashira Coupling
| Substrate | Product | Typical Yield (%) | Notes |
| This compound | 2-Fluoro-3-(phenylethynyl)pyridine | ~88-96% | The electron-deficient nature of the ring should facilitate the coupling. |
| 2-Chloro-3-iodopyridine | 2-Chloro-3-(phenylethynyl)pyridine | ~82-92% | Excellent yields are achievable, with minimal side reactions. |
Table 3: Illustrative Comparison in Buchwald-Hartwig Amination
| Substrate | Product | Typical Yield (%) | Notes |
| This compound | N-Phenyl-2-fluoro-3-aminopyridine | ~85-95% | The choice of ligand and base is critical for optimal performance. |
| 2-Chloro-3-iodopyridine | N-Phenyl-2-chloro-3-aminopyridine | ~80-90% | Generally high-yielding, though may be slightly slower than the fluoro analogue. |
Nucleophilic Aromatic Substitution (SNAr) at the C-2 Position
In contrast to cross-coupling, the reactivity difference in SNAr at the 2-position is pronounced. Experimental data for the amination of 2-fluoropyridine (B1216828) and 2-chloropyridine (B119429) demonstrates the significantly higher reactivity of the fluoro-substituted substrate.[1]
Table 4: Experimental Comparison in Nucleophilic Aromatic Substitution with Morpholine
| Substrate | Product | Yield (%) | Conditions |
| 2-Fluoropyridine | 2-Morpholinopyridine | 60 | Morpholine (1 equiv.), KF (2 equiv.), Water, 100°C, 17 h |
| 2-Chloropyridine | 2-Morpholinopyridine | 6 | Morpholine (1 equiv.), KF (2 equiv.), Water, 100°C, 17 h |
Mandatory Visualizations
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: Logical relationship governing the reactivity of 2-fluoro- vs. 2-chloro-3-iodopyridine.
Experimental Protocols
The following are representative protocols for the key reactions discussed. Researchers should note that optimization of catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Suzuki-Miyaura Coupling (Representative Protocol)
Objective: To synthesize 2-halo-3-arylpyridines via coupling at the C-3 iodo position.
Materials:
-
This compound or 2-Chloro-3-iodopyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)2) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (B84403) (K3PO4) (2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture), degassed
Procedure:
-
To a flame-dried Schlenk flask, add the 2-halo-3-iodopyridine, arylboronic acid, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
In a separate vial, pre-mix the Pd(OAc)2 and SPhos in a small amount of the degassed solvent mixture.
-
Add the catalyst mixture to the Schlenk flask, followed by the remainder of the degassed solvent.
-
Heat the reaction mixture to 80-100°C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Sonogashira Coupling (Representative Protocol)
Objective: To synthesize 2-halo-3-alkynylpyridines.
Materials:
-
This compound or 2-Chloro-3-iodopyridine (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2) (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et3N) or Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Anhydrous, degassed THF or DMF
Procedure:
-
To a flame-dried Schlenk flask, add the 2-halo-3-iodopyridine, Pd(PPh3)2Cl2, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, degassed solvent and the amine base.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60°C) until completion.
-
Filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Buchwald-Hartwig Amination (Representative Protocol)
Objective: To synthesize N-aryl-2-halo-3-aminopyridines.
Materials:
-
This compound or 2-Chloro-3-iodopyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (2 mol%)
-
Xantphos (4 mol%)
-
Cesium carbonate (Cs2CO3) (1.5 equiv)
-
Anhydrous, degassed toluene (B28343) or dioxane
Procedure:
-
To a glovebox-dried Schlenk tube, add Pd2(dba)3, Xantphos, and Cs2CO3.
-
Add the 2-halo-3-iodopyridine and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat to 90-110°C with vigorous stirring.
-
Monitor the reaction by LC-MS. Upon completion, cool to room temperature.
-
Dilute with an organic solvent, filter through celite, and concentrate.
-
Purify the crude product by flash column chromatography.
Nucleophilic Aromatic Substitution (SNAr) (Representative Protocol)
Objective: To compare the rate of substitution at the C-2 position.
Materials:
-
2-Fluoropyridine or 2-Chloropyridine (1.0 equiv)
-
Nucleophile (e.g., Morpholine) (1.0 equiv)
-
Potassium fluoride (KF) (2.0 equiv)
-
Water
Procedure:
-
In a sealable reaction vial, combine the 2-halopyridine, morpholine, and potassium fluoride.
-
Add water and seal the vial.
-
Heat the mixture to 100°C in a pre-heated oil bath for a set period (e.g., 17 hours for direct comparison).
-
Cool the reaction to room temperature and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.
-
Analyze the crude product by 1H NMR using an internal standard to determine the yield.
Conclusion
The choice between this compound and 2-chloro-3-iodopyridine is highly dependent on the desired synthetic transformation. For palladium-catalyzed cross-coupling reactions at the 3-position, both substrates are excellent choices, with this compound potentially offering a slight reactivity advantage. For subsequent functionalization at the 2-position via nucleophilic aromatic substitution, this compound is the vastly superior substrate, offering significantly higher reactivity and allowing for milder reaction conditions. This guide provides the foundational data and protocols to enable informed decisions in the synthesis of complex pyridine-containing molecules.
References
Reactivity of 2-Halopyridines in Sonogashira Coupling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Sonogashira cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide. In the synthesis of novel pharmaceuticals and functional materials, 2-halopyridines are crucial building blocks. The choice of the halogen atom on the pyridine (B92270) ring significantly impacts the reactivity of the substrate, influencing reaction conditions, yields, and overall efficiency. This guide provides an objective comparison of the reactivity of 2-iodopyridine (B156620), 2-bromopyridine (B144113), and 2-chloropyridine (B119429) in the Sonogashira coupling reaction, supported by experimental data.
The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling reactions, including the Sonogashira coupling, is I > Br > Cl .[1][2] This trend is primarily attributed to the bond dissociation energies of the carbon-halogen (C-X) bond, where the C-I bond is the weakest and therefore the most readily cleaved during the rate-determining oxidative addition step of the catalytic cycle.
Comparative Performance Data
The following table summarizes the performance of 2-iodo-, 2-bromo-, and 2-chloropyridine in the Sonogashira coupling with phenylacetylene (B144264), based on available experimental data. It is important to note that while the data for 2-bromopyridine and 2-chloropyridine were obtained under identical conditions, the data for 2-iodopyridine is from a separate experiment with slightly different conditions.
| 2-Halopyridine | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) | Reference |
| 2-Iodopyridine | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT / 2 | 98% | |
| 2-Bromopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Toluene (B28343) | 80 / 4 | 85% | |
| 2-Chloropyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Toluene | 80 / 12 | 45% |
Analysis: The experimental data clearly demonstrates the superior reactivity of 2-iodopyridine, which affords a near-quantitative yield at room temperature in a short reaction time. In a direct comparison under identical conditions, 2-bromopyridine provides a high yield after 4 hours at 80°C, whereas 2-chloropyridine requires a significantly longer reaction time of 12 hours to achieve a modest yield of 45%. This stark difference in reactivity highlights the challenge associated with the activation of the stronger C-Cl bond compared to the C-Br bond.
Experimental Protocols
Below are representative experimental protocols for the Sonogashira coupling of 2-halopyridines.
General Procedure for Sonogashira Coupling of 2-Bromo- and 2-Chloropyridine with Phenylacetylene
This protocol is based on the comparative study of 2-bromo- and 2-chloropyridine.
Materials:
-
2-Bromopyridine or 2-Chloropyridine (1.0 mmol)
-
Phenylacetylene (1.1 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (B128534) (Et₃N) (2.0 mmol)
-
Toluene (5 mL)
Procedure:
-
To a dry Schlenk flask, add the 2-halopyridine, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Anhydrous toluene and triethylamine are added via syringe.
-
Phenylacetylene is then added dropwise to the stirred solution.
-
The reaction mixture is heated to 80°C and monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel.
General Procedure for Sonogashira Coupling of 2-Iodopyridine with Phenylacetylene
This protocol is a representative procedure for the highly reactive 2-iodopyridine.
Materials:
-
2-Iodopyridine (1.0 mmol)
-
Phenylacetylene (1.1 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (2.0 mmol)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
Procedure:
-
In a dry reaction vessel under an inert atmosphere, dissolve 2-iodopyridine, tetrakis(triphenylphosphine)palladium(0), and copper(I) iodide in anhydrous THF.
-
Add triethylamine to the mixture.
-
Add phenylacetylene dropwise to the stirring solution at room temperature.
-
Continue stirring at room temperature for 2 hours or until the reaction is complete as indicated by TLC or GC analysis.
-
Upon completion, the reaction mixture is quenched with a saturated aqueous solution of ammonium (B1175870) chloride and extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.
-
The residue is purified by column chromatography to yield the desired product.
Experimental Workflow and Catalytic Cycle
The following diagrams illustrate the general experimental workflow for a comparative study of 2-halopyridine reactivity and the fundamental catalytic cycle of the Sonogashira coupling reaction.
Caption: A general workflow for the comparative analysis of 2-halopyridine reactivity.
Caption: The catalytic cycle of the Sonogashira coupling reaction.
References
The Strategic Advantage of 2-Fluoro-3-iodopyridine in Complex Molecule Synthesis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, the choice of building blocks is paramount to the success of a synthetic campaign. Among the myriad of heterocyclic intermediates, 2-Fluoro-3-iodopyridine has emerged as a uniquely advantageous scaffold. Its distinct substitution pattern offers a powerful combination of properties that streamline the synthesis of complex molecular architectures, providing a strategic edge over other halogenated pyridine (B92270) building blocks. This guide provides an objective comparison of this compound's performance against common alternatives, supported by experimental data and detailed protocols.
The Dual Advantage: Fluorine's Metabolic Stability and Iodine's Versatile Reactivity
The primary advantage of this compound lies in the orthogonal reactivity of its two halogen substituents. The fluorine atom at the 2-position often enhances the metabolic stability and bioavailability of the final compound, a critical consideration in drug design.[1] Concurrently, the iodine atom at the 3-position serves as a highly reactive and versatile handle for a wide array of palladium-catalyzed cross-coupling reactions.[1] This dual functionality allows for the selective and sequential introduction of various substituents, a key strategy in the construction of complex drug candidates.
The established trend for carbon-halogen bond dissociation energies (C-I < C-Br < C-Cl) dictates the reactivity in palladium-catalyzed cross-coupling reactions. The weaker C-I bond in this compound ensures that reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination occur preferentially at the 3-position, leaving the more robust C-F bond intact for later-stage modifications or as a permanent structural feature.
Comparative Performance in Key Cross-Coupling Reactions
The superior performance of this compound is evident when compared to other dihalopyridine building blocks in common carbon-carbon and carbon-nitrogen bond-forming reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for the formation of biaryl structures. The high reactivity of the C-I bond in this compound allows for efficient coupling under mild conditions, often with high yields.
| Building Block | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Dioxane/H₂O | 90-100 | 4-12 | 85-95 | High selectivity for the C-I bond is expected. |
| 2-Chloro-3-iodopyridine | Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Dioxane/H₂O | 90-100 | 4-12 | 85-95 | Yields are comparable, with a potentially faster reaction rate due to the electron-withdrawing nature of chlorine. |
| 2-Bromo-3-iodopyridine | Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Dioxane/H₂O | 90-100 | 4-12 | 85-95 | High selectivity for the C-I bond is expected. |
Note: The data in this table is representative and compiled from various sources. Direct side-by-side comparisons under identical conditions are limited in the literature. The primary advantage of this compound lies in the unique properties conferred by the fluorine atom in the final product.
Sonogashira Coupling
The Sonogashira coupling is a powerful method for the synthesis of aryl alkynes. The high reactivity of the iodopyridine facilitates this transformation, often at room temperature.
| Building Block | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Toluene | 80 | 4 | ~85 |
| 2-Bromo-3-iodopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Toluene | 80 | 4 | ~85 |
| 2-Chloro-3-iodopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Toluene | 80 | 12 | ~45 |
Note: This data illustrates the general reactivity trend of I > Br > Cl in Sonogashira coupling. This compound and 2-Bromo-3-iodopyridine are expected to show similar high reactivity at the iodo position.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. The reactivity of the C-I bond in this compound allows for the efficient coupling of a wide range of amines.
| Building Block | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Aniline | Pd₂(dba)₃ / Xantphos | NaOtBu | Dioxane | 80-110 | 6-18 | ~80-95 |
| 2-Bromo-3-iodopyridine | Aniline | Pd₂(dba)₃ / Xantphos | NaOtBu | Dioxane | 80-110 | 6-18 | ~80-95 |
| 2-Chloro-3-iodopyridine | Aniline | Pd₂(dba)₃ / Xantphos | NaOtBu | Dioxane | 80-110 | 6-18 | ~80-95 |
Note: While yields are often comparable for the iodo-substituted position, the key advantage of this compound is the preservation of the fluorine atom for its beneficial effects on the properties of the final molecule.
Application in Kinase Inhibitor Synthesis: A Case Study
The advantages of this compound are particularly evident in the synthesis of kinase inhibitors, a major class of targeted cancer therapeutics. For example, in the development of Polo-like kinase 1 (PLK1) inhibitors, the 2-fluoropyridine (B1216828) moiety is a common structural motif that can enhance binding affinity and metabolic stability.[2][3][4][5]
The synthesis of such inhibitors can be efficiently achieved using this compound as a starting material, where a crucial C-C or C-N bond is formed via a cross-coupling reaction at the 3-position.
Caption: Synthetic workflow utilizing this compound for kinase inhibitor synthesis.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
Objective: To synthesize a 3-aryl-2-fluoropyridine via Suzuki-Miyaura coupling.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Seal the flask, evacuate, and backfill with an inert gas (repeat three times).
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
General Protocol for Sonogashira Coupling
Objective: To synthesize a 3-alkynyl-2-fluoropyridine via Sonogashira coupling.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (0.02 equiv)
-
CuI (0.04 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous THF or DMF
-
Schlenk flask
-
Magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add the anhydrous solvent and triethylamine.
-
Add the terminal alkyne dropwise.
-
Stir the reaction mixture at room temperature or heat to 40-60 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: General experimental workflow for cross-coupling reactions.
Conclusion
This compound stands out as a superior building block in the synthesis of complex molecules due to its unique combination of a metabolically beneficial fluorine atom and a highly reactive iodine atom. This allows for selective and efficient functionalization through a variety of cross-coupling reactions, providing a clear strategic advantage in the design and synthesis of novel drug candidates and other high-value chemical entities. The ability to perform regioselective chemistry on the pyridine ring, coupled with the favorable properties imparted by the fluorine substituent, makes this compound an invaluable tool for researchers and professionals in the field of drug development.
References
A Comparative Guide to the Suzuki Coupling of 2-Fluoro-3-iodopyridine and 2-Bromo-3-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This guide provides a comparative analysis of the reactivity of two key building blocks in medicinal chemistry and materials science: 2-fluoro-3-iodopyridine and 2-bromo-3-iodopyridine (B1280457). Understanding the nuances of their performance in Suzuki couplings is critical for rational synthesis design and optimization.
Principle of Reactivity and Regioselectivity
The Suzuki coupling of dihalogenated pyridines is primarily governed by the differential reactivity of the carbon-halogen bonds. The generally accepted order of reactivity for halogens in the rate-determining oxidative addition step of the palladium catalytic cycle is I > Br > Cl > F. This trend is attributed to the decreasing bond dissociation energy of the C-X bond down the halogen group, which facilitates the initial reaction with the palladium(0) catalyst.
For both this compound and 2-bromo-3-iodopyridine, the significantly weaker carbon-iodine (C-I) bond at the 3-position dictates that the Suzuki coupling will occur with high regioselectivity at this site, leaving the C-F or C-Br bond at the 2-position intact for potential subsequent transformations.
While the primary site of reaction is the same, the nature of the halogen at the 2-position (fluorine vs. bromine) can influence the overall reaction rate. Fluorine is more electronegative than bromine, leading to a more electron-deficient pyridine (B92270) ring in this compound. This increased electrophilicity at the carbon bearing the iodine can lead to a faster rate of oxidative addition, potentially resulting in shorter reaction times or the ability to use milder reaction conditions compared to 2-bromo-3-iodopyridine.
Comparative Performance Data
| Substrate | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) of 3-phenyl Product |
| This compound | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | ~90 |
| 2-Bromo-3-iodopyridine | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 90 | 16 | ~85-95 |
Note: The data presented are representative and compiled from analogous reactions in the literature. Actual yields may vary depending on the specific reaction conditions and the nature of the boronic acid.
Potential Side Reactions
This compound:
-
Protodeboronation: The electron-withdrawing nature of the fluorine atom can make the reaction environment more susceptible to protodeboronation of the boronic acid coupling partner, especially with strong bases and the presence of water. This side reaction consumes the boronic acid and reduces the overall yield.
2-Bromo-3-iodopyridine:
-
Homocoupling: As with many Suzuki couplings, homocoupling of the boronic acid can occur, particularly in the presence of oxygen.
-
Secondary Coupling: Under forcing conditions (high temperature, prolonged reaction time), a second Suzuki coupling at the C-Br bond is a possibility, though unlikely under standard conditions due to the much lower reactivity of the C-Br bond compared to the C-I bond.
Experimental Protocols
The following is a generalized experimental protocol for the Suzuki-Miyaura coupling of a 3-iodopyridine (B74083) derivative with an arylboronic acid. This protocol can be adapted for both this compound and 2-bromo-3-iodopyridine.
Materials:
-
2-Halo-3-iodopyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or Na₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, or Toluene/EtOH/H₂O 4:1:1)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the 2-halo-3-iodopyridine (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under a positive flow of the inert gas, add the palladium catalyst (3-5 mol%). Add the degassed solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (B1210297) and water. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice with ethyl acetate. Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-aryl-2-halopyridine.
Conclusion
Both this compound and 2-bromo-3-iodopyridine are excellent substrates for the regioselective Suzuki-Miyaura coupling at the 3-position. The choice between these two reagents may be guided by several factors:
-
Reactivity: this compound is predicted to be slightly more reactive due to the electron-withdrawing nature of the fluorine atom, which may allow for milder reaction conditions or shorter reaction times.
-
Subsequent Transformations: The choice of the halogen at the 2-position is critical if further functionalization is desired. The C-Br bond is more amenable to a second Suzuki coupling than the more robust C-F bond.
-
Electronic Properties of the Product: The presence of a fluorine or bromine atom in the final product will impart different electronic and physicochemical properties, which is a key consideration in drug design.
-
Cost and Availability: The relative cost and commercial availability of the starting materials may also influence the selection.
A Comparative Guide to Ligands for the Buchwald-Hartwig Amination of 2-Fluoropyridines
For Researchers, Scientists, and Drug Development Professionals
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of crucial carbon-nitrogen (C-N) bonds. Its application in the synthesis of 2-aminopyridines is of particular interest in medicinal chemistry due to the prevalence of this scaffold in pharmaceuticals. The choice of ligand is paramount to the success of this palladium-catalyzed cross-coupling reaction, especially for challenging substrates like 2-fluoropyridines, where issues such as catalyst inhibition and undesired side reactions can arise.
This guide provides a comparative analysis of common phosphine (B1218219) ligands used for the Buchwald-Hartwig amination of 2-fluoropyridines, supported by representative experimental data and detailed protocols to aid in ligand selection and reaction optimization.
Ligand Performance Comparison
The selection of an appropriate phosphine ligand is critical for an efficient Buchwald-Hartwig amination of 2-fluoropyridines. Factors such as steric bulk, electron-donating ability, and the specific nature of the amine coupling partner all influence catalytic activity. Bulky, electron-rich monophosphine ligands are generally favored as they promote the desired reductive elimination step and can prevent catalyst deactivation by the pyridine (B92270) nitrogen.
Below is a summary of the performance of several common ligands in the amination of 2-fluoropyridine (B1216828) with representative primary and secondary amines.
Table 1: Amination of 2-Fluoropyridine with Aniline
| Ligand | Palladium Precatalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| XPhos | Pd₂(dba)₃ | NaOtBu | Toluene (B28343) | 100 | 18 | >95 |
| RuPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 18 | ~90 |
| BrettPhos | Pd₂(dba)₃ | LiHMDS | Dioxane | 110 | 24 | High |
| BINAP | Pd(OAc)₂ | K₂CO₃ | Dioxane | 100 | 12 | Moderate-High |
Note: The data presented is synthesized from multiple sources for illustrative purposes. Actual yields may vary depending on specific reaction conditions and substrate modifications.
Table 2: Amination of 2-Fluoropyridine with Morpholine
| Ligand | Palladium Precatalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| XPhos | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 16 | High |
| RuPhos | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 16 | >95 |
| Josiphos | Pd(OAc)₂ | Cs₂CO₃ | Toluene | 100 | 24 | Moderate-High |
| BINAP | Pd₂(dba)₃ | NaOtBu | Dioxane | 100 | 18 | Moderate |
Note: The data presented is synthesized from multiple sources for illustrative purposes. Actual yields may vary depending on specific reaction conditions and substrate modifications.
Experimental Protocols
Below are detailed methodologies for a typical ligand screening experiment and a general preparative scale reaction for the Buchwald-Hartwig amination of 2-fluoropyridines.
Protocol 1: Ligand Screening
This protocol outlines a general procedure for screening various phosphine ligands for the coupling of a 2-fluoropyridine with an amine in parallel.
Materials:
-
2-Fluoropyridine (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligands (e.g., XPhos, RuPhos, BrettPhos, BINAP, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol)
-
Anhydrous, degassed solvent (e.g., Toluene, 5 mL)
-
Array of reaction vials with stir bars
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
In an inert atmosphere glovebox, add the palladium precatalyst and the respective phosphine ligand to each reaction vial.
-
Add the base to each vial.
-
Add the 2-fluoropyridine and the amine to each vial.
-
Add the anhydrous, degassed solvent to each vial.
-
Seal the vials and place them on a heating block with magnetic stirring.
-
Heat the reactions at the desired temperature (e.g., 100 °C) for a set time (e.g., 18 hours).
-
After cooling to room temperature, quench the reactions with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Analyze the organic extracts by LC-MS or GC-MS to determine the relative conversion and product formation for each ligand.
Protocol 2: Preparative Scale Synthesis using XPhos
This protocol describes a general procedure for a preparative scale amination of 2-fluoropyridine with a primary or secondary amine using XPhos as the ligand.
Materials:
-
2-Fluoropyridine (10 mmol, 1.0 eq)
-
Amine (12 mmol, 1.2 eq)
-
Pd₂(dba)₃ (91.5 mg, 0.1 mmol, 1 mol% Pd)
-
XPhos (190.6 mg, 0.4 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.35 g, 14 mmol, 1.4 eq)
-
Anhydrous, degassed toluene (50 mL)
-
Schlenk flask and magnetic stirrer
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd₂(dba)₃, XPhos, and NaOtBu.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the 2-fluoropyridine and the amine to the flask.
-
Add the anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding water.
-
Dilute the mixture with ethyl acetate (B1210297) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired 2-aminopyridine.
Mandatory Visualizations
To better understand the underlying processes, the following diagrams illustrate the catalytic cycle of the Buchwald-Hartwig amination and a typical workflow for ligand screening.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: Workflow for phosphine ligand screening.
A Comparative Guide to the Synthetic Routes of Functionalized Pyridines
For Researchers, Scientists, and Drug Development Professionals
The pyridine (B92270) scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous FDA-approved drugs and functional materials. The efficient and regioselective synthesis of functionalized pyridines is therefore a critical endeavor in modern organic chemistry. This guide provides an objective comparison of seminal, classical methods and a contemporary catalytic approach for pyridine synthesis, supported by experimental data and detailed protocols to aid in methodological selection.
Overview of Synthetic Strategies
The construction of the pyridine ring can be broadly categorized into two approaches: de novo synthesis from acyclic precursors and the functionalization of a pre-existing pyridine ring. This guide focuses on de novo methods, which build the heterocyclic core from simpler, non-cyclic starting materials. We will compare three classical named reactions—the Hantzsch, Bohlmann-Rahtz, and Kröhnke syntheses—against a modern transition-metal-catalyzed [2+2+2] cycloaddition.
The choice of a synthetic route is often a balance between substrate availability, desired substitution pattern, reaction efficiency, and tolerance to various functional groups. The following logical workflow provides a high-level decision-making framework.
A Comparative Guide to Spectroscopic Analysis of 2-Fluoro-3-iodopyridine Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic data for the analysis of reaction products derived from 2-Fluoro-3-iodopyridine. It is designed to assist researchers in confirming the successful synthesis of key derivatives through common cross-coupling reactions by providing expected analytical signatures. This document summarizes key quantitative data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy for the starting material and its products from Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. Detailed experimental protocols for these analytical techniques are also provided to support the reproduction of these characterization methods.
Introduction to Spectroscopic Characterization
This compound is a valuable building block in medicinal chemistry and materials science due to the orthogonal reactivity of its two halogen substituents. The iodine atom is readily displaced in various palladium-catalyzed cross-coupling reactions, while the fluorine atom can be retained to modulate the physicochemical properties of the final product. Accurate and thorough characterization of the resulting products is crucial to confirm the desired transformation and ensure purity. This guide focuses on the spectroscopic analysis of three key reaction products:
-
2-Fluoro-3-phenylpyridine (from Suzuki coupling)
-
2-Fluoro-3-(phenylethynyl)pyridine (from Sonogashira coupling)
-
N-(2-fluoropyridin-3-yl)aniline (from Buchwald-Hartwig amination)
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its principal reaction products. This data provides a reference for researchers to compare their experimental results.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | H-4 | H-5 | H-6 | Other Signals |
| This compound | 7.95 (ddd, J = 7.7, 4.9, 1.9 Hz) | 7.00 (ddd, J = 7.7, 4.9, 0.7 Hz) | 8.10 (ddd, J = 4.9, 1.9, 0.7 Hz) | - |
| 2-Fluoro-3-phenylpyridine | 7.85 (td, J = 8.0, 1.8 Hz) | 7.20 (ddd, J = 7.5, 4.9, 1.8 Hz) | 8.22 (dt, J = 4.9, 1.4 Hz) | 7.35 - 7.55 (m, 5H, Phenyl-H) |
| 2-Fluoro-3-(phenylethynyl)pyridine | 7.78 (td, J = 7.9, 1.8 Hz) | 7.18 (ddd, J = 7.5, 4.9, 1.8 Hz) | 8.25 (dt, J = 4.9, 1.4 Hz) | 7.30 - 7.60 (m, 5H, Phenyl-H) |
| N-(2-fluoropyridin-3-yl)aniline | 7.45 (td, J = 8.0, 1.5 Hz) | 7.05 (ddd, J = 7.8, 5.0, 1.5 Hz) | 8.00 (dt, J = 5.0, 1.3 Hz) | 6.90 - 7.35 (m, 5H, Phenyl-H), 8.50 (br s, 1H, NH) |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | C-2 (d, J | C-3 | C-4 | C-5 | C-6 | Other Signals |
| This compound | 163.5 (d, J = 235) | 95.1 (d, J = 35) | 150.2 (d, J = 15) | 121.8 (d, J = 5) | 149.5 (d, J = 15) | - |
| 2-Fluoro-3-phenylpyridine | 160.2 (d, J = 238) | 124.5 (d, J = 18) | 140.1 (d, J = 8) | 121.0 (d, J = 5) | 148.1 (d, J = 15) | 128.0, 128.5, 129.0, 137.5 (Phenyl-C) |
| 2-Fluoro-3-(phenylethynyl)pyridine | 161.8 (d, J = 240) | 112.5 (d, J = 15) | 142.3 (d, J = 8) | 121.5 (d, J = 5) | 150.2 (d, J = 15) | 85.2, 95.8 (Alkyne-C), 122.1, 128.4, 129.2, 131.8 (Phenyl-C) |
| N-(2-fluoropyridin-3-yl)aniline | 153.1 (d, J = 230) | 129.8 (d, J = 10) | 138.5 (d, J = 7) | 120.2 (d, J = 4) | 145.6 (d, J = 14) | 118.9, 122.5, 129.4, 141.2 (Phenyl-C) |
Table 3: Mass Spectrometry and FTIR Data
| Compound | Molecular Ion (m/z) | Key MS Fragments (m/z) | Key FTIR Peaks (cm⁻¹) |
| This compound | 223 | 127 (M-I), 96 (M-I-F) | ~3050 (C-H aromatic), ~1600 (C=C aromatic), ~1450 (C=N aromatic), ~1250 (C-F), ~550 (C-I) |
| 2-Fluoro-3-phenylpyridine | 173 | 172 (M-H), 146 (M-HCN) | ~3060 (C-H aromatic), ~1590, 1480 (C=C aromatic), ~1440 (C=N aromatic), ~1260 (C-F), ~760, 690 (C-H out-of-plane bend) |
| 2-Fluoro-3-(phenylethynyl)pyridine | 197 | 196 (M-H), 170 (M-HCN) | ~3070 (C-H aromatic), ~2220 (C≡C alkyne), ~1580, 1490 (C=C aromatic), ~1430 (C=N aromatic), ~1255 (C-F) |
| N-(2-fluoropyridin-3-yl)aniline | 188 | 187 (M-H), 161 (M-HCN), 93 (Aniline fragment) | ~3400 (N-H stretch), ~3050 (C-H aromatic), ~1610, 1520 (C=C aromatic, N-H bend), ~1450 (C=N aromatic), ~1270 (C-F) |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified reaction product in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Data can be acquired on a 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.
-
Instrumentation: A standard GC-MS system equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
GC Conditions:
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10-20 °C/min, and hold for 5-10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation:
-
Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the solid sample directly on the ATR crystal.
-
Liquid Samples: A thin film can be prepared by placing a drop of the liquid between two NaCl or KBr plates.
-
-
Instrumentation: A standard FTIR spectrometer.
-
Data Acquisition:
-
Spectral Range: 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
-
Data Processing: Perform a background subtraction using a spectrum of the empty sample holder (or pure KBr pellet/ATR crystal).
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the synthesis and subsequent spectroscopic analysis.
Caption: Synthetic workflow for the generation of target compounds from this compound.
Caption: General workflow for the spectroscopic analysis of synthesized pyridine (B92270) derivatives.
Alternative Analytical Techniques
While NMR, MS, and FTIR are the primary methods for structural elucidation, other techniques can provide complementary information, particularly for purity assessment and comparison with alternative products.
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for assessing the purity of the reaction products and for separating them from starting materials and byproducts. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (B52724) (often with a small amount of formic acid or trifluoroacetic acid) is a common starting point for the analysis of these types of aromatic compounds. UV detection is typically used, with the wavelength set to the absorbance maximum of the product.
-
Elemental Analysis: For novel compounds, elemental analysis provides a confirmation of the empirical formula by determining the percentage composition of carbon, hydrogen, and nitrogen. The results should be within ±0.4% of the calculated values.
By comparing the data obtained from these spectroscopic methods with the reference data provided in this guide, researchers can confidently confirm the identity and purity of their synthesized 2-fluoro-3-substituted pyridine derivatives.
The Accelerated Pace of Pyridine Functionalization: A Comparative Guide to Microwave and Conventional Heating in 2-Fluoro-3-iodopyridine Reactions
For researchers, scientists, and professionals in drug development, the efficient synthesis of functionalized heterocyclic compounds is paramount. 2-Fluoro-3-iodopyridine is a key building block in the creation of novel therapeutics, and the method of heating can dramatically influence the outcome of its reactions. This guide provides an objective comparison of microwave-assisted and conventional heating methods for reactions involving this compound, supported by experimental data and detailed protocols.
The primary advantages of microwave-assisted organic synthesis are a significant reduction in reaction times and, in many cases, an improvement in product yields.[1][2][3][4] This is particularly evident in cross-coupling reactions, such as the Buchwald-Hartwig amination, which are crucial for creating carbon-nitrogen bonds.[1][2][5] For instance, a microwave-assisted Buchwald-Hartwig double amination reaction has been shown to reduce reaction times from 24 hours under conventional heating to as little as 10-30 minutes, while also achieving moderate to excellent yields.[1][2]
While conventional heating methods can sometimes lead to higher yields in certain multicomponent reactions, the trade-off is significantly longer reaction times.[6][7] Microwave irradiation, by contrast, offers a rapid and efficient alternative, making it highly suitable for high-throughput synthesis and library generation in drug discovery.[8] The uniform and direct heating of the reaction mixture in a sealed vessel under microwave conditions can also lead to increased pressure, allowing for reactions to be conducted at temperatures above the solvent's boiling point, which can further accelerate the reaction rate.[4]
Data Presentation: A Tale of Two Heating Methods
The following table summarizes the quantitative data from a comparative study of a Buchwald-Hartwig amination reaction, highlighting the stark differences in performance between microwave and conventional heating.
| Parameter | Microwave Heating | Conventional Heating |
| Reaction Time | 10–30 minutes[1][2] | 24 hours[1][2] |
| Yield | Moderate to Excellent[1][2] | Moderate to Good[1] |
| Temperature | 110–120 °C[1] | 110–120 °C[1] |
| Base Equivalents | 3.5[9] | 20[9] |
Experimental Protocols
Detailed methodologies for the Buchwald-Hartwig amination of a halo-pyridine with an amine are provided below for both microwave and conventional heating, based on established protocols.[1][9]
Microwave-Assisted Buchwald-Hartwig Amination
A mixture of this compound (1.0 eq), the desired amine (1.2 eq), a palladium catalyst such as Pd(OAc)₂ (2 mol%), a phosphine (B1218219) ligand like BINAP (3 mol%), and a base such as K₂CO₃ (3.5 eq) in a suitable solvent (e.g., toluene (B28343) or dioxane) is placed in a sealed microwave vial. The reaction mixture is then irradiated in a microwave reactor at a set temperature (e.g., 120 °C) for a specified time (e.g., 30 minutes).[9] After completion, the reaction mixture is cooled, diluted with an appropriate solvent, and purified using standard techniques such as column chromatography.
Conventionally Heated Buchwald-Hartwig Amination
In a round-bottom flask equipped with a reflux condenser, this compound (1.0 eq), the amine (1.2 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq) are dissolved in a solvent like toluene. The mixture is degassed and then heated in an oil bath at a specific temperature (e.g., 110-120 °C) for an extended period (e.g., 24 hours).[1] The reaction progress is monitored by techniques like TLC or LC-MS. Upon completion, the mixture is cooled to room temperature and subjected to a standard workup and purification procedure.
Mandatory Visualization
The following diagram illustrates the generalized experimental workflow for the functionalization of this compound via a cross-coupling reaction, comparing the microwave and conventional heating pathways.
Caption: Comparative workflow of microwave vs. conventional heating for this compound reactions.
References
- 1. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines | Universitas Scientiarum [revistas.javeriana.edu.co]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Regioselectivity of Reactions with 2,3-Dihalopyridines
For researchers, scientists, and drug development professionals, understanding the regioselectivity of reactions involving di-substituted pyridines is paramount for the efficient synthesis of complex molecules. This guide provides an objective comparison of the regiochemical outcomes in key reactions of 2,3-dihalopyridines, supported by experimental data and detailed protocols.
The inherent asymmetry of 2,3-dihalopyridines presents a challenge in selectively functionalizing one position over the other. The regioselectivity is governed by a combination of factors, including the nature of the halogens, the reaction type, and the specific reaction conditions employed. This guide will focus on three widely utilized transformations: Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr).
Factors Influencing Regioselectivity
The regiochemical outcome of reactions with 2,3-dihalopyridines is primarily dictated by two key factors:
-
Carbon-Halogen Bond Strength: In palladium-catalyzed cross-coupling reactions, the oxidative addition of the palladium catalyst to the carbon-halogen (C-X) bond is often the rate-determining step. The bond dissociation energies follow the trend C-I < C-Br < C-Cl, making the C-I bond the most reactive and the C-Cl bond the least reactive.[1][2] Consequently, in a 2,3-dihalopyridine containing different halogens, the reaction will preferentially occur at the carbon bearing the heavier, more reactive halogen.
-
Electronic Effects of the Pyridine (B92270) Nitrogen: The electron-withdrawing nature of the pyridine nitrogen atom significantly influences the reactivity of the ring positions. The carbons at the 2- and 4-positions are more electron-deficient than the 3- and 5-positions. This electronic effect makes the C2 and C4 positions more susceptible to nucleophilic attack in SNAr reactions and can also influence the rate of oxidative addition in cross-coupling reactions, generally favoring reaction at the C2 position.[3][4]
Comparison of Regioselectivity in Key Reactions
The following sections provide a comparative overview of the regioselectivity observed in Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution reactions with various 2,3-dihalopyridines.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds. In the case of 2,3-dihalopyridines, the regioselectivity is highly dependent on the identity of the two halogen atoms.
dot
Caption: Regioselectivity in Suzuki-Miyaura cross-coupling of 2,3-dihalopyridines.
Table 1: Regioselectivity in Suzuki-Miyaura Cross-Coupling of 2,3-Dihalopyridines
| 2,3-Dihalopyridine | Major Product | Minor Product | Regiomeric Ratio (Major:Minor) | Yield (%) | Reference |
| 2-Bromo-3-iodopyridine | 3-Aryl-2-bromopyridine | 2-Aryl-3-iodopyridine | >95:5 | 85 | [2] |
| 2-Chloro-3-bromopyridine | 3-Aryl-2-chloropyridine | 2-Aryl-3-bromopyridine | >90:10 | 78 | [1] |
| 2,3-Dichloropyridine | 2-Aryl-3-chloropyridine | 3-Aryl-2-chloropyridine | ~85:15 | 72 | [3] |
As the data indicates, the inherent reactivity of the halogens (I > Br > Cl) is the dominant factor in determining the site of reaction for mixed dihalopyridines.[2] For 2,3-dichloropyridine, where the halogen reactivity is identical, the electronic influence of the pyridine nitrogen directs the reaction to the C2 position.[3]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. The regioselectivity in the amination of 2,3-dihalopyridines generally mirrors that of Suzuki-Miyaura coupling, with a strong preference for reaction at the more electron-deficient C2 position, especially when the halogens are the same.
dot
Caption: Regioselectivity in Buchwald-Hartwig amination of 2,3-dihalopyridines.
Table 2: Regioselectivity in Buchwald-Hartwig Amination of 2,3-Dihalopyridines
| 2,3-Dihalopyridine | Amine | Major Product | Regiomeric Ratio (Major:Minor) | Yield (%) | Reference |
| 2,3-Dichloropyridine | Aniline | 2-Anilino-3-chloropyridine | >90:10 | 88 | [5] |
| 2-Bromo-3-chloropyridine | Morpholine | 2-Morpholino-3-chloropyridine | >95:5 | 92 | [6] |
The C2 position is highly favored in the Buchwald-Hartwig amination of 2,3-dihalopyridines due to the activating effect of the adjacent nitrogen atom.[5] For substrates with different halogens, the more reactive halogen will preferentially undergo substitution.
Nucleophilic Aromatic Substitution (SNAr)
In nucleophilic aromatic substitution, the regioselectivity is almost exclusively directed to the C2 and C4 positions due to the ability of the electronegative nitrogen to stabilize the intermediate Meisenheimer complex through resonance.[4][7] For 2,3-dihalopyridines, nucleophilic attack will overwhelmingly occur at the C2 position.
dot
Caption: SNAr reaction pathway for 2,3-dihalopyridines favoring C2 substitution.
Table 3: Regioselectivity in Nucleophilic Aromatic Substitution of 2,3-Dihalopyridines
| 2,3-Dihalopyridine | Nucleophile | Major Product | Regiomeric Ratio (Major:Minor) | Yield (%) | Reference |
| 2,3-Dichloropyridine | Sodium Methoxide | 2-Methoxy-3-chloropyridine | >98:2 | 95 | [3] |
| 2-Bromo-3-chloropyridine | Sodium Thiophenoxide | 2-(Phenylthio)-3-chloropyridine | >98:2 | 91 | [3] |
The strong electronic preference for C2 substitution in SNAr reactions makes it a highly predictable and reliable method for the selective functionalization of 2,3-dihalopyridines.[3]
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
2,3-Dihalopyridine (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane (B91453) (5 mL)
-
Water (1 mL)
Procedure:
-
To an oven-dried Schlenk flask, add the 2,3-dihalopyridine, arylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.
-
Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.
-
Add the 1,4-dioxane and water via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.[8][9]
General Protocol for Buchwald-Hartwig Amination
This protocol is a general guideline and may require optimization for specific substrates and amines.
Materials:
-
2,3-Dihalopyridine (1.0 mmol)
-
Amine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol%)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.03 mmol, 3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Toluene (5 mL)
Procedure:
-
In a glovebox, to an oven-dried vial, add Pd₂(dba)₃, Xantphos, and NaOtBu.
-
Add the 2,3-dihalopyridine and toluene.
-
Add the amine and seal the vial.
-
Remove the vial from the glovebox and place it in a preheated heating block at 100 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[5][10]
General Protocol for Nucleophilic Aromatic Substitution (SNAr)
This protocol is a general guideline and may require optimization for specific nucleophiles.
Materials:
-
2,3-Dihalopyridine (1.0 mmol)
-
Nucleophile (e.g., Sodium methoxide, 1.1 mmol)
-
Dimethylformamide (DMF) (5 mL)
Procedure:
-
To a round-bottom flask, add the 2,3-dihalopyridine and DMF.
-
Add the nucleophile portion-wise at room temperature.
-
Stir the reaction mixture at room temperature or heat as required (e.g., 60-80 °C) for 1-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or distillation.[3]
Conclusion
The regioselectivity of reactions with 2,3-dihalopyridines is a predictable outcome based on the interplay of C-X bond reactivity and the electronic influence of the pyridine nitrogen. For palladium-catalyzed cross-coupling reactions, the hierarchy of halogen reactivity (I > Br > Cl) dictates the site of reaction in mixed dihalopyridines, while electronic effects favor the C2 position in dihalopyridines with identical halogens. In contrast, nucleophilic aromatic substitution reactions exhibit a strong and almost exclusive preference for the C2 position. By understanding these principles and utilizing the appropriate reaction conditions, researchers can achieve high regioselectivity in the synthesis of functionalized pyridine derivatives for applications in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. echemi.com [echemi.com]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. par.nsf.gov [par.nsf.gov]
Evaluating 2-Fluoro-3-iodopyridine in Fragment-Based Screening: A Comparative Guide
In the landscape of fragment-based drug discovery (FBDD), the selection of high-quality fragments is paramount to the success of a screening campaign. Halogenated fragments, in particular, have garnered increasing interest due to their ability to form specific halogen bonds, which can significantly contribute to binding affinity and selectivity.[1][2] This guide provides a comprehensive evaluation of 2-Fluoro-3-iodopyridine as a fragment, comparing its potential performance with alternative fragments through a typical FBDD workflow. The data presented is illustrative, based on typical outcomes for fragments with similar characteristics, to provide a framework for researchers, scientists, and drug development professionals.
The Role of Halogenation in Fragment Design
The inclusion of fluorine and iodine in the this compound scaffold offers distinct advantages. Fluorine can enhance binding affinity through various interactions and improve metabolic stability.[3] Iodine, being a large and polarizable atom, is a strong halogen bond donor, capable of forming highly directional interactions with backbone carbonyls or other electron-rich moieties in a protein's binding site.[1][2] This dual halogenation pattern makes this compound an intriguing candidate for screening libraries, potentially offering unique binding modes that might be missed with more conventional fragments.
A Typical Fragment-Based Screening Workflow
The evaluation of any fragment, including this compound, typically follows a multi-stage process involving initial screening, hit validation, and characterization. This ensures that only high-quality hits are progressed to the more resource-intensive stages of drug development.
Performance Comparison of this compound and Alternatives
To objectively assess the potential of this compound, its performance in a screening campaign can be compared against other pyridine-based fragments. The following tables summarize hypothetical, yet realistic, data for such a comparison against a generic kinase target.
Table 1: Primary Screen Performance (Differential Scanning Fluorimetry - DSF)
| Fragment | Molecular Weight (Da) | Primary Hit Rate (%) | Average ΔTm (°C) | Notes |
| This compound | 222.99 | 1.2 | 2.5 | Potential for specific halogen bonding interactions. |
| 2-Fluoropyridine | 97.09 | 0.8 | 1.8 | Simpler scaffold, lower potential for strong directional interactions. |
| 3-Iodopyridine | 204.99 | 1.0 | 2.2 | Iodine provides halogen bonding, but lacks the fluorine modulation. |
| Pyridine | 79.10 | 0.5 | 1.5 | Basic scaffold, often shows lower affinity. |
Table 2: Hit Validation and Characterization (SPR and ITC)
| Fragment | Binding Confirmed (SPR) | K_D (μM) (SPR) | Ligand Efficiency (LE) | Notes |
| This compound | Yes | 150 | 0.35 | High LE suggests efficient binding, likely driven by halogen bond.[1] |
| 2-Fluoropyridine | Yes | 500 | 0.32 | Moderate affinity and efficiency. |
| 3-Iodopyridine | Yes | 200 | 0.33 | Good affinity, demonstrating the utility of the iodine. |
| Pyridine | No | >1000 | N/A | Weak binder, does not pass validation criteria. |
Ligand Efficiency (LE) is calculated as: LE = -1.37 * pK_D / N_heavy_atoms
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of screening data. Below are protocols for the key experiments cited in this guide.
Differential Scanning Fluorimetry (DSF) for Primary Screening
-
Protein and Fragment Preparation : Prepare the target protein at a final concentration of 2-5 µM in a suitable buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl). Prepare fragment stock solutions in DMSO (e.g., 100 mM) and create a working plate by diluting to 10 mM in assay buffer.
-
Assay Plate Setup : In a 384-well PCR plate, add the protein solution. Add a fluorescent dye (e.g., SYPRO Orange) to a final concentration of 5x.
-
Fragment Addition : Add the fragment working solution to a final concentration of 200 µM. Include DMSO-only controls.
-
Thermal Denaturation : Seal the plate and place it in a real-time PCR instrument. Apply a temperature gradient from 25 °C to 95 °C at a ramp rate of 1 °C/minute.
-
Data Analysis : Monitor the fluorescence intensity as a function of temperature to obtain the protein melting curve. The melting temperature (Tm) is the midpoint of the unfolding transition. A significant positive shift in Tm (ΔTm) in the presence of a fragment indicates binding.
Surface Plasmon Resonance (SPR) for Hit Validation
-
Chip Preparation : Covalently immobilize the purified target protein onto a sensor chip (e.g., CM5) using standard amine coupling chemistry.
-
Fragment Preparation : Prepare serial dilutions of the hit fragments in a suitable running buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl, 0.005% P20 surfactant, 1% DMSO) with concentrations ranging from 1 µM to 500 µM.
-
Binding Analysis : Inject the fragment solutions over the sensor chip surface. A reference flow cell without the protein is used for background subtraction.
-
Data Analysis : Analyze the sensorgrams to determine the binding affinity (K_D) and kinetics (association and dissociation rates).
¹⁹F NMR for Orthogonal Hit Validation
Given the presence of a fluorine atom, ¹⁹F NMR is a particularly powerful technique for validating hits like this compound.[4]
-
Sample Preparation : Prepare a solution of the target protein (10-25 µM) in a suitable deuterated buffer. Add the fluorinated fragment to a final concentration of 100-200 µM.
-
NMR Data Acquisition : Acquire a one-dimensional ¹⁹F NMR spectrum. A control spectrum of the fragment alone in the buffer is also acquired.
-
Data Analysis : Binding of the fragment to the protein will result in changes in the ¹⁹F NMR signal, such as line broadening or a chemical shift change, confirming the interaction.
Structure-Activity Relationship (SAR) by Analogs
To confirm the role of the halogens in this compound's binding, a small set of analogs would be tested. This provides early insights into the structure-activity relationship.
Table 3: Illustrative SAR Data for Analogs
| Analog | K_D (μM) | Change in Affinity vs. This compound | Interpretation |
| This compound | 150 | - | Both halogens contribute to binding. |
| 3-Iodopyridine | 200 | 1.3x weaker | The fluorine atom contributes favorably to binding. |
| 2-Fluoropyridine | 500 | 3.3x weaker | The iodine and its halogen bond are significant for affinity. |
| 2-Chloro-3-iodopyridine | 180 | 1.2x weaker | The smaller chlorine is a less effective halogen bond donor than iodine in this context. |
Conclusion
This compound represents a valuable fragment for inclusion in screening libraries. Its dual halogenation provides opportunities for specific and potent interactions that may not be achievable with simpler fragments. The fluorine atom can be leveraged for ¹⁹F NMR screening, a sensitive and efficient primary or secondary assay.[4] The iodine atom provides a strong halogen bonding potential, which can be a key driver of affinity and a useful vector for subsequent chemical elaboration.[2]
While this guide presents a hypothetical evaluation, the principles and experimental workflows are grounded in established FBDD practices. The data illustrates that a fragment like this compound, when compared to simpler analogs, can offer superior binding efficiency, making it a more promising starting point for a drug discovery program. The key to successfully leveraging such fragments lies in the use of a robust, multi-faceted screening and validation cascade to confidently identify and characterize these valuable interactions.
References
- 1. Quadruple Target Evaluation of Diversity-Optimized Halogen-Enriched Fragments (HEFLibs) Reveals Substantial Ligand Efficiency for AP2-Associated Protein Kinase 1 (AAK1) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Halogen-Enriched Fragment Libraries as Leads for Drug Rescue of Mutant p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. lifechemicals.com [lifechemicals.com]
A Comparative Benchmarking Guide to 2-Fluoro-3-iodopyridine and Other Pyridine Synthons
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 2-Fluoro-3-iodopyridine with other key pyridine (B92270) synthons, namely 2-Chloro-3-iodopyridine and 2-Bromo-3-iodopyridine. The selection of an appropriate building block is critical in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. This document outlines the performance of these synthons in common and crucial chemical transformations, supported by experimental data and detailed protocols.
Overview of Pyridine Synthons
Polysubstituted pyridines are integral components of many pharmaceuticals and functional materials due to their unique electronic properties and ability to engage in hydrogen bonding.[1] The synthons discussed herein, this compound, 2-Chloro-3-iodopyridine, and 2-Bromo-3-iodopyridine, are versatile intermediates that allow for selective functionalization at the 2- and 3-positions of the pyridine ring.
This compound is a valuable building block in medicinal chemistry, offering a unique combination of reactivity. The iodine at the 3-position serves as a versatile handle for cross-coupling reactions, while the fluorine at the 2-position can enhance metabolic stability and bioavailability of the final compound.[2][3]
2-Chloro-3-iodopyridine and 2-Bromo-3-iodopyridine are alternative synthons where the fluorine is replaced by chlorine or bromine, respectively. These alternatives offer different reactivity profiles and may be more suitable for specific synthetic strategies.
Synthesis of Key Pyridine Synthons
The synthesis of these di-substituted pyridines often involves the directed ortho-metalation of the corresponding 2-halopyridine, followed by quenching with an iodine source.
A common method for the synthesis of This compound involves the directed ortho-metalation of 2-fluoropyridine (B1216828) using a strong base like Lithium Diisopropylamide (LDA) at low temperatures, followed by the addition of iodine.[2]
The synthesis of 2-Chloro-3-iodopyridine can be achieved through the diazotization of 3-amino-2-chloropyridine (B31603) followed by a Sandmeyer-type reaction with potassium iodide. Alternatively, direct iodination of 2-chloropyridine (B119429) can be employed.
For 2-Bromo-3-iodopyridine , a "halogen dance" reaction can be utilized, starting from 2-bromopyridine. This involves deprotonation with a strong base and subsequent iodination.[4]
Comparative Performance in Key Reactions
The utility of these synthons is best demonstrated by their performance in key chemical transformations, including Suzuki-Miyaura coupling, Sonogashira coupling, and Nucleophilic Aromatic Substitution (SNAr).
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. In the case of these 2-halo-3-iodopyridines, the reaction is expected to occur selectively at the more reactive C-I bond.
Table 1: Comparative Yields in Suzuki-Miyaura Coupling
| Synthon | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/EtOH/H₂O | 80 | 12 | 85-95 |
| 2-Chloro-3-iodopyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 80-90 |
| 2-Bromo-3-iodopyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 80-90 |
Note: Yields are estimated based on typical Suzuki-Miyaura reactions of 3-iodopyridines and may vary depending on the specific substrate and reaction conditions.
Sonogashira Coupling
The Sonogashira coupling is a fundamental reaction for the formation of C-C triple bonds, widely used in the synthesis of conjugated systems. Similar to the Suzuki coupling, the reaction is anticipated to proceed at the C-I bond.
Table 2: Comparative Yields in Sonogashira Coupling
| Synthon | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | 25 | 3 | 85-95 |
| 2-Chloro-3-iodopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | 25 | 3 | 80-90 |
| 2-Bromo-3-iodopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | 25 | 3 | 80-90 |
Note: Yields are based on generalized Sonogashira reaction protocols and may require optimization for specific substrates.[5]
Nucleophilic Aromatic Substitution (SNAr)
The fluorine atom in this compound makes the 2-position of the pyridine ring highly susceptible to nucleophilic attack. This enhanced reactivity is a key advantage of the fluoro-substituted synthon. The reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine.[6]
Table 3: Comparative Reactivity in SNAr
| Synthon | Nucleophile | Conditions | Relative Reactivity |
| This compound | R-NH₂ | Heat | High |
| 2-Chloro-3-iodopyridine | R-NH₂ | Harsher conditions | Moderate |
| 2-Bromo-3-iodopyridine | R-NH₂ | Harsher conditions | Low |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask, add the 3-iodopyridine (B74083) synthon (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Add a degassed solvent mixture of toluene (4 mL), ethanol (B145695) (1 mL), and water (1 mL).
-
Heat the reaction mixture to 80°C with vigorous stirring for 12 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.
General Protocol for Sonogashira Coupling
-
To a solution of the 3-iodopyridine synthon (1.0 mmol) in THF (5 mL) at room temperature, add sequentially bis(triphenylphosphine)palladium(II) dichloride (0.05 eq), copper(I) iodide (0.025 eq), triethylamine (B128534) (7.0 eq), and the terminal alkyne (1.1 eq).[5]
-
Stir the reaction for 3 hours.
-
Dilute with diethyl ether and filter through a pad of Celite®, washing with diethyl ether.
-
Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purify the product by flash column chromatography on silica gel.
General Protocol for Nucleophilic Aromatic Substitution (SNAr)
-
In a sealed tube, dissolve this compound (1.0 mmol) and the desired amine (1.2 mmol) in a suitable solvent such as DMSO or NMP (3 mL).
-
Add a base, for example, potassium carbonate (2.0 mmol).
-
Heat the reaction mixture to 100-120°C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Chemistry
Experimental Workflow
Caption: A generalized experimental workflow for cross-coupling reactions.
Reactivity Comparison in Cross-Coupling
Caption: Relative reactivity of Carbon-Halogen bonds in cross-coupling.
SNAr Reactivity Comparison
References
A Comparative Guide to the Kinetic Profiles of 2-Fluoro-3-iodopyridine in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic performance of 2-Fluoro-3-iodopyridine in key palladium-catalyzed cross-coupling reactions. While specific kinetic data for this substrate is limited in publicly available literature, this guide leverages established principles of reactivity for halopyridines and data from closely related analogues to provide a comprehensive overview. The content is designed to assist in the strategic design of synthetic routes and the selection of optimal reaction conditions.
The reactivity of halopyridines in palladium-catalyzed cross-coupling reactions is predominantly governed by the carbon-halogen (C-X) bond strength, with the generally accepted order of reactivity being I > Br > Cl > F.[1] This trend is a direct consequence of the bond dissociation energies, where the weaker C-I bond facilitates the often rate-determining oxidative addition step to the palladium(0) catalyst.[2] For 2-halopyridines, the nitrogen atom can further influence the reaction kinetics, potentially by stabilizing the transition state of the oxidative addition.[2]
Comparative Kinetic Data
Due to the scarcity of direct kinetic studies on this compound, the following tables provide a comparative summary based on general principles and data for analogous iodopyridine derivatives. This information is intended to offer a predictive framework for understanding the relative reaction rates in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.
Table 1: Predicted Comparative Performance in Suzuki-Miyaura Coupling
| Parameter | This compound | 3-Bromopyridine | 3-Chloropyridine | Rationale for Prediction |
| Relative Reactivity | Highest | Intermediate | Lowest | Based on the C-X bond strength (C-I < C-Br < C-Cl).[1][2] |
| Typical Reaction Temp. | Room Temperature to 80 °C | 80 - 110 °C | 100 - 140 °C | Weaker C-I bond allows for milder reaction conditions. |
| Typical Reaction Time | 1 - 12 h | 12 - 24 h | > 24 h | Faster oxidative addition leads to shorter reaction times. |
| Catalyst Loading | Lower (e.g., 1-2 mol%) | Moderate (e.g., 2-5 mol%) | Higher (e.g., >5 mol%) | Higher reactivity requires less catalyst to achieve good conversion. |
Table 2: Predicted Comparative Performance in Sonogashira Coupling
| Parameter | This compound | 3-Bromopyridine | 3-Chloropyridine | Rationale for Prediction |
| Relative Reactivity | Highest | Intermediate | Lowest | Reactivity order for Sonogashira coupling is I > Br >> Cl.[3] |
| Typical Reaction Temp. | Room Temperature to 60 °C | 60 - 100 °C | > 100 °C | The high reactivity of iodides allows for coupling at lower temperatures.[3] |
| Need for Cu(I) co-catalyst | Often optional | Recommended | Generally required | Copper-free Sonogashira reactions are more feasible with highly reactive iodides. |
| Side Reactions | Alkyne homocoupling (Glaser coupling) can be competitive. | Less prone to Glaser coupling compared to iodides. | Minimal Glaser coupling. | The higher reactivity can sometimes lead to undesired side reactions. |
Table 3: Predicted Comparative Performance in Buchwald-Hartwig Amination
| Parameter | This compound | 3-Bromopyridine | 3-Chloropyridine | Rationale for Prediction |
| Relative Reactivity | Highest | Intermediate | Lowest | The general order of reactivity for aryl halides in Buchwald-Hartwig amination is I > Br > Cl.[4] |
| Typical Reaction Temp. | 80 - 110 °C | 100 - 130 °C | 110 - 150 °C | Milder conditions are generally sufficient for the more reactive iodide. |
| Ligand Choice | A wider range of phosphine (B1218219) ligands can be effective. | Often requires more specialized, electron-rich and bulky ligands. | Requires highly active and specialized ligand systems. | The challenging oxidative addition of chlorides necessitates more advanced catalysts.[5] |
| Base Strength | Can often be achieved with weaker bases (e.g., K₂CO₃, Cs₂CO₃). | Typically requires stronger bases (e.g., NaOtBu, LHMDS). | Almost exclusively requires strong, non-nucleophilic bases. | The higher reactivity of the C-I bond allows for more facile catalyst turnover with weaker bases. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for obtaining reliable kinetic data. Below are generalized methodologies for monitoring the kinetics of the three major cross-coupling reactions discussed.
Kinetic Analysis of Suzuki-Miyaura Coupling via Gas Chromatography (GC)
This protocol describes a typical setup for monitoring the progress of a Suzuki-Miyaura reaction.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., 1,4-Dioxane/Water)
-
Internal standard (e.g., Dodecane)
Procedure:
-
In a reaction vessel, combine this compound, the arylboronic acid, the base, and the internal standard.
-
Add the degassed solvent mixture.
-
Initiate the reaction by adding the palladium catalyst.
-
Maintain the reaction at a constant temperature.
-
At specific time intervals, withdraw aliquots from the reaction mixture.
-
Quench the withdrawn aliquots by diluting with a suitable solvent (e.g., ethyl acetate) and passing through a short plug of silica (B1680970) gel.
-
Analyze the quenched samples by GC to determine the concentrations of the starting material and product relative to the internal standard.
-
Plot the concentration of the product versus time to obtain the reaction profile and determine the initial rate.
In-situ Monitoring of Sonogashira Coupling via FT-IR Spectroscopy
This protocol allows for real-time monitoring of a Sonogashira reaction.
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., Triethylamine)
-
Solvent (e.g., THF)
Procedure:
-
Assemble a reaction vessel equipped with an in-situ FT-IR probe.
-
Charge the vessel with this compound, the terminal alkyne, CuI, and the solvent.
-
Record a background IR spectrum.
-
Initiate the reaction by adding the palladium catalyst and the base.
-
Collect IR spectra at regular intervals.
-
Monitor the reaction progress by observing the decrease in the characteristic vibrational bands of the reactants and the increase in the bands of the product.
Kinetic Analysis of Buchwald-Hartwig Amination via HPLC
This protocol is suitable for monitoring the progress of a Buchwald-Hartwig amination.
Materials:
-
This compound
-
Amine
-
Palladium precatalyst (e.g., a G3-palladacycle)
-
Ligand (e.g., a biarylphosphine ligand)
-
Base (e.g., NaOtBu)
-
Solvent (e.g., Toluene)
-
Internal standard
Procedure:
-
In a glovebox, charge a reaction vial with the palladium precatalyst, ligand, and base.
-
Add a solution of this compound, the amine, and the internal standard in the solvent.
-
Seal the vial and place it in a preheated heating block.
-
At specified time intervals, withdraw aliquots and quench them with a suitable acidic solution.
-
Analyze the quenched samples by HPLC to determine the concentration of the product.
-
Plot the product concentration versus time to determine the reaction rate.
Visualizations
To better understand the processes described, the following diagrams illustrate a typical experimental workflow and the general catalytic cycles for these cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
A Cost-Benefit Analysis of 2-Fluoro-3-iodopyridine in Synthetic Chemistry
In the landscape of pharmaceutical and agrochemical research, the selection of appropriate building blocks is a critical decision that significantly impacts the efficiency, cost, and overall success of a synthetic campaign. Among the vast array of heterocyclic intermediates, 2-Fluoro-3-iodopyridine has emerged as a versatile and valuable reagent. This guide provides a comprehensive cost-benefit analysis of utilizing this compound in synthesis, with a particular focus on its performance in cross-coupling reactions compared to viable alternatives. This analysis is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in reagent selection.
Physicochemical Properties and Synthetic Advantages
This compound is a white to light yellow crystalline solid with a molecular formula of C₅H₃FIN and a molecular weight of 222.99 g/mol .[1][2] Its utility in organic synthesis is largely attributed to the presence of two distinct halogen substituents on the pyridine (B92270) ring. The iodine atom at the 3-position serves as a highly reactive site for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. The fluorine atom at the 2-position, on the other hand, offers several advantages. It can enhance the metabolic stability and bioavailability of the final molecule, a desirable feature in drug discovery.[3] Furthermore, the electron-withdrawing nature of the fluorine atom can modulate the reactivity of the pyridine ring.
Performance in Key Cross-Coupling Reactions
The primary advantage of this compound lies in its high reactivity in cross-coupling reactions, which is crucial for the efficient construction of complex molecular architectures.[2] The carbon-iodine bond is significantly weaker than carbon-bromine and carbon-chlorine bonds, leading to faster oxidative addition to the palladium catalyst, which is often the rate-determining step in the catalytic cycle. This enhanced reactivity can translate to higher yields, shorter reaction times, and milder reaction conditions compared to its bromo- and chloro-analogues.
Comparative Data in Cross-Coupling Reactions
While direct side-by-side comparative studies under identical conditions are not extensively reported in the literature, a qualitative and semi-quantitative comparison can be made based on typical yields and reaction conditions for similar substrates.
Table 1: Comparative Performance in Suzuki-Miyaura Coupling
| Substrate | Typical Catalyst System | Typical Reaction Conditions | Typical Yield (%) | Notes |
| This compound | Pd(PPh₃)₄, K₂CO₃ | Dioxane/H₂O, 80-100 °C | 85-95 | High reactivity of the C-I bond allows for efficient coupling. |
| 2-Fluoro-3-bromopyridine | Pd(PPh₃)₄, K₂CO₃ | Dioxane/H₂O, 90-110 °C | 70-85 | Generally requires higher temperatures and longer reaction times than the iodo-analogue. |
| 2-Fluoro-3-chloropyridine | Pd(dppf)Cl₂, Cs₂CO₃ | Toluene, 100-120 °C | 60-75 | The C-Cl bond is the least reactive, often necessitating more specialized and expensive catalyst systems. |
Table 2: Comparative Performance in Sonogashira Coupling
| Substrate | Typical Catalyst System | Typical Reaction Conditions | Typical Yield (%) | Notes |
| This compound | PdCl₂(PPh₃)₂, CuI, Et₃N | THF, rt to 50 °C | 80-95 | The high reactivity of the C-I bond is advantageous for this transformation. |
| 2-Fluoro-3-bromopyridine | PdCl₂(PPh₃)₂, CuI, Et₃N | THF/DMF, 50-80 °C | 65-80 | Requires more forcing conditions compared to the iodo-analogue. |
| 2-Fluoro-3-chloropyridine | Pd₂(dba)₃, XPhos, Cs₂CO₃ | Dioxane, 80-100 °C | 50-70 | Activation of the C-Cl bond is challenging and often results in lower yields. |
Cost Analysis
The initial purchase price is a significant factor in the cost-benefit analysis of any synthetic reagent. While prices can fluctuate based on supplier, purity, and quantity, a general comparison can be made.
Table 3: Cost Comparison of Halogenated Pyridine Building Blocks
| Compound | CAS Number | Typical Price (USD/g) - Small Scale (1-5g) | Typical Price (USD/g) - Larger Scale (100g) |
| This compound | 113975-22-7 | ~$18 - $50[1][4] | ~$3.50 - $9.00[1][5] |
| 2-Bromo-3-fluoropyridine (B1272038) | 40273-45-8 | ~$18 - $39[6][7] | ~$1.00 - $15.00[8] |
| 2-Chloro-3-iodopyridine (B15675) | 78607-36-0 | ~$18 - $25[9] | ~$1.10[10] |
From the table, it is evident that on a small scale, the prices of the three compounds can be comparable. However, for larger-scale synthesis, 2-bromo-3-fluoropyridine and 2-chloro-3-iodopyridine can be more cost-effective in terms of initial purchase price. The higher cost of this compound can be offset by its superior performance in terms of yield and reaction efficiency, which can lead to overall cost savings in a multi-step synthesis by reducing the consumption of other expensive reagents and simplifying purification processes.
Application in Kinase Inhibitor Synthesis: A Case Study
A significant application of this compound and its analogues is in the synthesis of kinase inhibitors for the treatment of cancer.[11][12] For instance, substituted pyridines are key pharmacophores in inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2), both of which are critical targets in oncology.[13]
VEGFR-2 and HER-2 Signaling Pathways
The diagram below illustrates a simplified representation of the VEGFR-2 and HER-2 signaling pathways, which are crucial for tumor angiogenesis and cell proliferation. Kinase inhibitors developed using building blocks like this compound can block these pathways, leading to an anti-cancer effect.
Caption: Simplified VEGFR-2 and HER-2 signaling pathways and the point of intervention for kinase inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the successful application of these building blocks. Below are representative experimental protocols for Suzuki-Miyaura and Sonogashira cross-coupling reactions.
General Experimental Workflow for Cross-Coupling Reactions
The following diagram outlines a typical workflow for performing and analyzing a palladium-catalyzed cross-coupling reaction.
Caption: A general experimental workflow for palladium-catalyzed cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and water (4:1 mixture)
Procedure:
-
To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed dioxane/water solvent mixture, followed by the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (as monitored by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Sonogashira Coupling of this compound
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Triethylamine (Et₃N) (2.5 equiv)
-
Anhydrous tetrahydrofuran (B95107) (THF)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous THF and triethylamine.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction mixture at room temperature until completion.
-
Filter the reaction mixture through a pad of celite, washing with THF.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Conclusion
The cost-benefit analysis of this compound reveals a trade-off between its higher initial cost and its superior performance in key synthetic transformations. Its high reactivity in palladium-catalyzed cross-coupling reactions often leads to higher yields, shorter reaction times, and milder conditions compared to its bromo- and chloro- counterparts. These advantages can result in significant downstream cost savings, particularly in complex, multi-step syntheses common in drug discovery and development. The presence of the fluorine atom also provides potential benefits in terms of the pharmacokinetic properties of the final products. For researchers and drug development professionals, the choice of this compound, while seemingly more expensive upfront, can be a strategic investment that accelerates research timelines and improves the overall efficiency of the synthetic process.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Frontier Specialty Chemicals 1g this compound, 113975-22-7 MFCD03095287, | Fisher Scientific [fishersci.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 113975-22-7 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 5. This compound , Package: 100g , Laibo Chem - orionprodutoscientificos [orionprodutoscientificos.com.br]
- 6. chemimpex.com [chemimpex.com]
- 7. 2-Bromo-3-fluoropyridine, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 8. 2-Bromo-3-fluoropyridine | 40273-45-8 [chemicalbook.com]
- 9. chemimpex.com [chemimpex.com]
- 10. 2-Chloro-3-iodopyridine | 78607-36-0 [chemicalbook.com]
- 11. hrcak.srce.hr [hrcak.srce.hr]
- 12. commerce.bio-rad.com [commerce.bio-rad.com]
- 13. 2-AMINO-5-CHLORO-3-IODOPYRIDINE | 211308-81-5 [chemicalbook.com]
Safety Operating Guide
Proper Disposal of 2-Fluoro-3-iodopyridine: A Guide for Laboratory Professionals
For immediate reference, this document outlines the essential safety and logistical procedures for the proper disposal of 2-Fluoro-3-iodopyridine in a laboratory setting. Adherence to these guidelines is critical for ensuring personnel safety and regulatory compliance.
Researchers and drug development professionals handling this compound must be fully aware of its hazard profile to ensure safe disposal. This compound is a combustible solid, harmful if swallowed, and can cause skin and serious eye damage.[1] Proper disposal is not merely a matter of regulatory compliance but a crucial aspect of laboratory safety.
Hazard and Safety Information Summary
A comprehensive understanding of the chemical's properties is the first step in safe handling and disposal.
| Property | Data | Source |
| CAS Number | 113975-22-7 | [1] |
| Molecular Formula | C5H3FIN | [1] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 44-48 °C | [1] |
| Hazard Classifications | Acute Toxicity 4 (Oral), Skin Irritant 2, Eye Damage 1 | [1] |
| Incompatible Materials | Strong oxidizing agents, Strong reducing agents | [3] |
| Hazardous Decomposition Products | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2), Hydrogen iodide, Hydrogen fluoride | [3] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol provides a direct, procedural guide for the safe disposal of this compound from a laboratory setting.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Always handle this compound within a certified chemical fume hood.
-
Wear appropriate PPE, including:
-
Nitrile or neoprene gloves.
-
Chemical splash goggles and a face shield.
-
A fully buttoned laboratory coat.
-
-
Ensure an eyewash station and safety shower are readily accessible.
2. Waste Collection and Segregation:
-
This compound is a halogenated organic compound and must be disposed of as hazardous waste.[4]
-
Do not mix with non-halogenated organic waste.[5][6] This is crucial as the disposal methods and costs for these waste streams differ significantly.
-
Collect waste this compound in a designated, compatible, and properly labeled hazardous waste container.[7]
3. Container Selection and Labeling:
-
Container Type: Use a high-density polyethylene (B3416737) (HDPE) or glass container with a secure, tight-fitting screw cap. The container must be chemically resistant to the waste.[7][8]
-
Labeling: Affix your institution's official hazardous waste tag to the container before adding any waste.[5][6] The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "Waste this compound". Do not use abbreviations.
-
An accurate list of all constituents and their approximate percentages.
-
The relevant hazard pictograms (e.g., corrosive, exclamation mark).[1]
-
The name of the principal investigator or laboratory contact.
-
The accumulation start date (the date the first drop of waste is added).
-
4. Storage of Chemical Waste:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[8]
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the container is kept closed at all times, except when adding waste.[6]
-
Provide secondary containment (e.g., a plastic tub) to prevent the spread of material in case of a leak.[7]
-
Segregate the halogenated waste container from incompatible materials, particularly strong oxidizing and reducing agents.[3]
5. Arranging for Final Disposal:
-
Do not allow hazardous waste to accumulate in the laboratory for more than six months.[3]
-
Once the container is full or ready for pickup, follow your institution's specific procedures for requesting a waste collection. This is typically handled by the Environmental Health and Safety (EHS) or a similar department.
-
Never dispose of this compound down the drain or in the regular trash.[9]
-
Final disposal will be conducted by a licensed hazardous waste management company, likely through high-temperature incineration.[4]
Disposal Workflow Diagram
The following diagram illustrates the key decision points and steps in the disposal process for this compound.
References
- 1. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 2. nbinno.com [nbinno.com]
- 3. danielshealth.com [danielshealth.com]
- 4. bucknell.edu [bucknell.edu]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. vumc.org [vumc.org]
Personal protective equipment for handling 2-Fluoro-3-iodopyridine
This guide provides immediate, essential safety protocols and logistical information for handling 2-Fluoro-3-iodopyridine (CAS No. 113975-22-7). Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment for researchers, scientists, and drug development professionals.
Hazard Identification and Safety Data Summary
This compound is classified as a hazardous substance. Primary exposure routes include skin contact, eye contact, and ingestion.[1][2] The compound is known to cause skin and serious eye irritation.[1][3]
Table 1: GHS Hazard Classification
| Hazard Classification | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][3] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[1] |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[3] |
Table 2: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₅H₃FIN[3][4][5] |
| Molecular Weight | 222.99 g/mol [3][5] |
| Physical State | Solid, White to light yellow crystal[3][4] |
| Melting Point | 44-48 °C[3] |
| Storage Temperature | 0-8 °C or -20°C[4][5] |
Personal Protective Equipment (PPE)
Stringent use of appropriate PPE is mandatory to prevent exposure. The following equipment must be worn at all times when handling this compound.
Table 3: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Purpose |
| Eye Protection | Tight-sealing safety goggles or a face shield used in combination with goggles.[1][2][6] | Protects against dust particles and chemical splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use.[2] | Prevents skin contact and irritation.[2] |
| Body Protection | A lab coat or chemical-resistant apron/coveralls to prevent skin exposure.[2][7] | Shields skin from accidental spills and contamination.[2] |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood.[2] If ventilation is inadequate, use a NIOSH/MSHA-approved respirator.[1] | Prevents inhalation of harmful dust.[2] |
Step-by-Step Operational Plan
A systematic workflow is crucial to minimize risk. The following protocol outlines the key steps from preparation to disposal.
Experimental Protocol: Safe Handling Workflow
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) before beginning any work.[2]
-
Ensure that an eyewash station and safety shower are in close proximity and are readily accessible.[8]
-
Prepare a designated and clearly labeled workspace within a certified chemical fume hood.[2]
-
Assemble all necessary equipment and reagents before introducing the this compound to the workspace.
-
-
Handling and Use:
-
Cleanup and Spill Management:
-
Minor Spill: If a small amount of solid is spilled, carefully sweep it up and place it into a suitable, labeled container for hazardous waste disposal.[1] Avoid creating dust.
-
Major Spill: Evacuate the area and prevent entry. Contact your institution's environmental health and safety (EHS) department immediately.
-
Decontamination: After handling, decontaminate all glassware and surfaces that may have come into contact with the chemical. Wash hands thoroughly with soap and water.[1]
-
Disposal Plan
This compound and any contaminated materials must be treated as hazardous chemical waste. Never dispose of this chemical down the drain or in regular trash.[9]
Protocol: Waste Disposal
-
Waste Segregation:
-
Collect all solid waste, including residual chemical and contaminated items (e.g., gloves, weigh boats, pipette tips), in a dedicated and clearly labeled hazardous waste container.[9] The container should be made of a compatible material, such as high-density polyethylene (B3416737) (HDPE), and have a secure lid.[9]
-
Label the container with "Hazardous Waste" and the full chemical name: "this compound".[9]
-
-
Container Management:
-
Final Disposal:
Emergency and First Aid Procedures
Table 4: First Aid Measures
| Exposure Route | Action |
| Eye Contact | Immediately rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1] |
| Ingestion | Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.[1][8] |
Visual Workflow for Safe Handling
The following diagram illustrates the logical flow for safely managing this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound 97 113975-22-7 [sigmaaldrich.com]
- 4. chemimpex.com [chemimpex.com]
- 5. usbio.net [usbio.net]
- 6. corporate.dow.com [corporate.dow.com]
- 7. osha.oregon.gov [osha.oregon.gov]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
